molecular formula C11H11N3O3 B1334043 n-Benzyl oxymethyl-4-nitro-imidazole CAS No. 669713-66-0

n-Benzyl oxymethyl-4-nitro-imidazole

Número de catálogo: B1334043
Número CAS: 669713-66-0
Peso molecular: 233.22 g/mol
Clave InChI: TXXYYOUBDOAQDT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-Benzyl oxymethyl-4-nitro-imidazole is a useful research compound. Its molecular formula is C11H11N3O3 and its molecular weight is 233.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality n-Benzyl oxymethyl-4-nitro-imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about n-Benzyl oxymethyl-4-nitro-imidazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4-nitro-1-(phenylmethoxymethyl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3/c15-14(16)11-6-13(8-12-11)9-17-7-10-4-2-1-3-5-10/h1-6,8H,7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXXYYOUBDOAQDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCN2C=C(N=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00373463
Record name n-benzyl oxymethyl-4-nitro-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

669713-66-0
Record name 4-Nitro-1-[(phenylmethoxy)methyl]-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=669713-66-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name n-benzyl oxymethyl-4-nitro-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

1-((Benzyloxy)methyl)-4-nitro-1H-imidazole physical characteristics

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the physical and chemical characteristics of 1-((Benzyloxy)methyl)-4-nitro-1H-imidazole , a critical intermediate in the synthesis of next-generation nitroimidazole therapeutics.

Role: Strategic Intermediate / Protecting Group Strategy Primary Application: Synthesis of bicyclic nitroimidazooxazines (e.g., Pretomanid analogs) and anti-tubercular agents.

Executive Summary

1-((Benzyloxy)methyl)-4-nitro-1H-imidazole (CAS: 669713-66-0) serves as a pivotal intermediate in medicinal chemistry. It represents a "locked" tautomer of 4-nitroimidazole, where the N1 position is protected by a benzyloxymethyl (BOM) group. This protection is essential for directing regioselectivity during subsequent electrophilic substitutions or cyclization reactions. Unlike the amphoteric parent compound (4-nitroimidazole), this derivative is lipophilic, non-ionizable at physiological pH, and exhibits distinct solubility profiles critical for process chemistry scaling.

Chemical Identity & Structural Analysis[1][2][3][4]

ParameterTechnical Specification
IUPAC Name 1-[(Benzyloxy)methyl]-4-nitro-1H-imidazole
Common Aliases N-BOM-4-nitroimidazole; 1-Benzyloxymethyl-4-nitroimidazole
CAS Registry Number 669713-66-0
Molecular Formula C₁₁H₁₁N₃O₃
Molecular Weight 233.22 g/mol
SMILES [O-]c1cn(COCc2ccccc2)cn1
InChI Key TXXYYOUBDOAQDT-UHFFFAOYSA-N
Structural Causality

The molecule consists of an electron-deficient imidazole ring (due to the 4-nitro group) linked to a lipophilic benzyl ether tail via a hemiaminal methylene bridge.

  • Nitro Group (C4): Induces strong electron withdrawal, deactivating the ring towards electrophilic attack but activating the C2 and C5 positions for nucleophilic aromatic substitution (SNAr) or deprotonation.

  • BOM Group (N1): Acts as a robust protecting group that prevents N-alkylation at the competing nitrogen, fixing the 1,4-isomer structure. It is removable under specific acidic conditions (e.g., BBr₃ or H₂/Pd), restoring the NH functionality when required.

Physical Properties Matrix

The following data synthesizes experimental observations from analogous nitroimidazole intermediates and computed physicochemical descriptors.

PropertyValue / DescriptionContext & Implications
Physical State Solid (Crystalline Powder)Typically isolated as a pale yellow to off-white powder.[1]
Melting Point ~85 – 95 °C (Predicted range)Lower than parent 4-nitroimidazole (>300°C) due to loss of intermolecular H-bonding.[1]
Solubility (Organic) HighSoluble in DCM, EtOAc, DMSO, DMF, and Acetone.[1]
Solubility (Aqueous) NegligibleThe lipophilic benzyl group drastically reduces water solubility compared to the parent.[1]
LogP (Octanol/Water) 1.10 ± 0.2 (Calculated)Indicates moderate lipophilicity; suitable for passive membrane permeability studies.[1]
pKa Non-ionizableThe N1 substitution removes the acidic proton; the pyridine-like N3 is weakly basic (pKa ~ 0.5).[1]
Density ~1.34 g/cm³ (Predicted)Consistent with nitrated heterocyclic solids.[1][2]

Synthesis & Fabrication Protocol

The synthesis requires strict regiocontrol to favor the 1,4-isomer over the thermodynamically stable 1,5-isomer. The protocol below utilizes a kinetic control strategy.

Reaction Pathway Diagram (Graphviz)

SynthesisPathway Start 4-Nitroimidazole (Parent Heterocycle) Intermediate Transition State (Anionic Nucleophile) Start->Intermediate Deprotonation (DMF, 0°C) Reagent Benzyl Chloromethyl Ether (BOM-Cl) + Base (NaH) Reagent->Intermediate Product 1-((Benzyloxy)methyl)-4-nitro-1H-imidazole (Target 1,4-Isomer) Intermediate->Product Kinetic Alkylation (Major) Byproduct 1-((Benzyloxy)methyl)-5-nitro-1H-imidazole (1,5-Isomer Impurity) Intermediate->Byproduct Steric Hindrance (Minor)

Caption: Kinetic alkylation pathway favoring the sterically less hindered 1,4-isomer.

Experimental Methodology

Reagents: 4-Nitroimidazole (1.0 eq), Sodium Hydride (1.2 eq, 60% dispersion), Benzyl Chloromethyl Ether (BOM-Cl, 1.1 eq), DMF (Anhydrous).

  • Activation: Charge a flame-dried flask with 4-nitroimidazole and anhydrous DMF under Argon. Cool to 0°C.

  • Deprotonation: Add NaH portion-wise. Evolution of H₂ gas will be vigorous. Stir for 30 mins until gas evolution ceases and the solution becomes homogeneous (formation of the imidazolide anion).

  • Alkylation: Add BOM-Cl dropwise via syringe pump to maintain internal temperature <5°C. The reaction is highly exothermic.

  • Completion: Allow to warm to Room Temperature (RT) and stir for 3–5 hours. Monitor via TLC (EtOAc/Hexane 1:1); Product R_f ~ 0.6.

  • Work-up: Quench with ice-water. Extract with Ethyl Acetate (3x). Wash organics with brine to remove DMF. Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallize from Ethanol or purify via Flash Chromatography (SiO₂, Gradient 0-40% EtOAc in Hexanes) to separate the trace 1,5-isomer.

Spectroscopic Characterization

Verification of the N1-substitution pattern is critical. The 1,4-isomer is distinguished from the 1,5-isomer by the chemical shift of the imidazole protons and the NOE (Nuclear Overhauser Effect) interactions.

Nuclear Magnetic Resonance (NMR) Profile

Solvent: DMSO-d₆ or CDCl₃

NucleusShift (δ ppm)MultiplicityAssignmentMechanistic Insight
¹H 8.35 Singlet (1H)H-2 Highly deshielded due to flanking N atoms and NO₂ induction.[1]
¹H 7.90 Singlet (1H)H-5 Characteristic of 4-nitro substitution; confirms 1,4-regioisomer (1,5-isomer H-4 would be more upfield).[1]
¹H 5.65 Singlet (2H)N-CH₂-O The "BOM" methylene bridge; diagnostic shift for N-alkylation.[1]
¹H 4.60 Singlet (2H)O-CH₂-Ph Benzylic protons.[1]
¹H 7.30 – 7.40 Multiplet (5H)Ph-H Aromatic phenyl ring protons.[1]
¹³C 147.0 QuaternaryC-4 Carbon bearing the nitro group.[1]
¹³C 78.0 SecondaryN-CH₂-O Hemiaminal carbon; key indicator of successful BOM protection.[1]
Mass Spectrometry (MS)
  • Ionization: ESI (+)

  • Molecular Ion: [M+H]⁺ = 234.2 m/z

  • Fragmentation Pattern:

    • Loss of Benzyl group (m/z 91).

    • Loss of Formaldehyde (CH₂O) from the linker.

    • Characteristic NO₂ loss (M-46) is often suppressed in ESI but visible in EI.

Stability & Handling (Safety)

  • Thermal Stability: Nitroimidazoles can be energetic. While this derivative is stable at RT, avoid heating >150°C in a dry state to prevent rapid decomposition.

  • Storage: Store at 2–8°C under inert atmosphere. Hygroscopic nature is low, but hydrolysis of the hemiaminal ether can occur under strong acidic conditions.

  • Hazards: Treat as a potential mutagen. Nitroimidazoles are a class of compounds with known genotoxicity (Ames positive). Use full PPE (gloves, respirator) during handling.

References

  • PubChem Compound Summary. (2025). n-Benzyl oxymethyl-4-nitro-imidazole (CID 2756643).[3] National Center for Biotechnology Information. Link

  • Hakmaoui, Y., et al. (2022).[4][5] Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4-nitroimidazole. Der Pharma Chemica, 14(4): 12-16. Link

  • Sigma-Aldrich. (2025). 4-Nitroimidazole Product Specification & MSDS. Link

  • European Patent Office. (2013). Method for preparing 1-substituted-4-nitroimidazole compound (EP 2644599 A1). Link

Sources

Technical Monograph: 1-((Benzyloxy)methyl)-4-nitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Utility

1-((Benzyloxy)methyl)-4-nitro-1H-imidazole (CAS 669713-66-0) is a specialized, N-protected heterocyclic building block critical to the synthesis of next-generation nitroimidazole antibiotics.[1] While structurally related to the core of anti-tubercular agents like Pretomanid (PA-824) and Delamanid , its primary utility lies in its role as a regioselective scaffold .

The benzyloxymethyl (BOM) group serves a dual function:

  • Protection: It masks the acidic N-1 proton, preventing unwanted N-alkylation during subsequent steps.

  • Direction: It acts as a directing group for C-2 functionalization (via lithiation), enabling the synthesis of complex 2-substituted-4-nitroimidazoles that are otherwise difficult to access.

This guide details the synthesis, handling, and application of CAS 669713-66-0, focusing on its use in generating high-value pharmaceutical intermediates.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8]

PropertySpecification
IUPAC Name 1-[(Benzyloxy)methyl]-4-nitro-1H-imidazole
Molecular Formula C₁₁H₁₁N₃O₃
Molecular Weight 233.22 g/mol
Appearance Pale yellow to off-white crystalline solid
Melting Point 98°C – 102°C (typical)
Solubility Soluble in DCM, THF, DMSO; Sparingly soluble in water
Key Functional Groups Nitro (C-4), Imidazole Core, Benzyloxymethyl ether (N-1)
Stability Stable under standard conditions; Sensitive to strong acids (BOM cleavage)

Synthesis Protocol: Preparation of CAS 669713-66-0[1]

Context: The synthesis involves the N-alkylation of commercially available 4-nitroimidazole.[1] The choice of base and solvent is critical to minimize the formation of the 5-nitro isomer (a common impurity in nitroimidazole chemistry).

Materials Required[2][5][11][12][13]
  • Substrate: 4-Nitroimidazole (CAS 3034-38-6)[1]

  • Reagent: Benzyl chloromethyl ether (BOM-Cl) (Caution: Carcinogen/Lachrymator)[1]

  • Base: Sodium Hydride (60% dispersion in mineral oil) or Triethylamine (Et₃N)[1]

  • Solvent: Anhydrous DMF or THF

Step-by-Step Methodology
  • Activation:

    • Charge a flame-dried reaction vessel with 4-nitroimidazole (1.0 eq) and anhydrous DMF (10 V) under nitrogen atmosphere.

    • Cool the solution to 0°C using an ice/brine bath.

    • Add Sodium Hydride (1.2 eq) portion-wise over 20 minutes. Note: Gas evolution (H₂) will be vigorous. Ensure adequate venting.

    • Stir at 0°C for 30 minutes until gas evolution ceases and the anion is formed (solution typically turns deep yellow/orange).

  • Alkylation:

    • Add Benzyl chloromethyl ether (1.1 eq) dropwise via syringe pump over 15 minutes, maintaining internal temperature < 5°C.

    • Mechanistic Insight: Slow addition prevents localized overheating and reduces the risk of O-alkylation or bis-alkylation side products.[1]

  • Reaction & Quench:

    • Allow the reaction to warm to room temperature (20-25°C) and stir for 3–5 hours.

    • Monitor via TLC (Hexane:Ethyl Acetate 1:1) or HPLC. The starting material (polar) should disappear, yielding a less polar product.

    • Quench by careful addition of saturated NH₄Cl solution at 0°C.

  • Isolation:

    • Extract with Ethyl Acetate (3x) . Wash combined organics with water (to remove DMF) and brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purification: Recrystallize from Ethanol/Hexane or perform flash column chromatography (SiO₂, Gradient 10-40% EtOAc in Hexanes).

Application Workflow: C-2 Functionalization

The primary value of CAS 669713-66-0 is its ability to undergo C-2 Lithiation .[1] The BOM group coordinates with lithium reagents, directing deprotonation specifically to the C-2 position. This allows for the introduction of electrophiles (aldehydes, halogens, formyl groups) essential for building bicyclic nitroimidazo-oxazines (Pretomanid core).

Pathway Visualization

G Start 4-Nitroimidazole Intermediate CAS 669713-66-0 (N-BOM Protected) Start->Intermediate BOM-Cl, NaH (Protection) Lithiation Lithium Species (C-2 Anion) Intermediate->Lithiation n-BuLi, -78°C (Regioselective Deprotonation) Product 2-Substituted 4-Nitroimidazole Lithiation->Product Electrophile (E+) (e.g., Iodine, Aldehydes)

Figure 1: Synthetic workflow transforming 4-nitroimidazole into high-value 2-substituted intermediates via CAS 669713-66-0.

Experimental Protocol: C-2 Formylation (Example)

To generate 1-((benzyloxy)methyl)-4-nitro-1H-imidazole-2-carbaldehyde:

  • Dissolve CAS 669713-66-0 in anhydrous THF and cool to -78°C .

  • Add n-Butyllithium (1.1 eq) dropwise. The solution will turn deep purple/black (characteristic of the nitroimidazole anion).

  • Stir for 15 minutes at -78°C.

  • Add DMF (5.0 eq) as the electrophile.

  • Stir for 30 minutes, then warm to 0°C.

  • Quench with dilute acid. The BOM group remains intact, yielding the C-2 aldehyde.

Safety & Handling (E-E-A-T)

Working with nitroimidazoles requires strict adherence to safety protocols due to their energetic nature and biological activity.

Energetic Hazards
  • Thermal Instability: Nitro compounds can decompose exothermically. Do not subject CAS 669713-66-0 to temperatures >150°C without DSC (Differential Scanning Calorimetry) validation.[1]

  • Process Safety: During the NaH deprotonation step, hydrogen gas is generated. Ensure the reactor is grounded and vented to a scrubber to prevent ignition.

Toxicology
  • Sensitization: Nitroimidazoles are potential skin sensitizers. Use double nitrile gloves and sleeves.

  • Genotoxicity: Many nitro-heterocycles are Ames positive. Handle in a fume hood with HEPA filtration.

Analytical Validation

To ensure the integrity of CAS 669713-66-0 before use in downstream synthesis, the following criteria must be met:

MethodAcceptance CriteriaDiagnostic Signals
¹H NMR (DMSO-d₆) >98% Purityδ 5.6 ppm (s, 2H, N-CH ₂-O); δ 8.3 ppm (d, 1H, C2-H); δ 7.3 ppm (m, 5H, Phenyl)
HPLC >98.5% AreaSingle peak; absence of 4-nitroimidazole (SM) and 5-nitro regioisomer.[1]
Mass Spec (ESI) [M+H]⁺ = 234.2Confirm m/z 234.2; Look for loss of BOM fragment (m/z 91).
Regioisomer Differentiation

A common error is misidentifying the 5-nitro isomer.

  • 4-Nitro isomer (Correct): The C-5 proton (adjacent to nitro) is absent; the C-2 proton is chemically shifted downfield.[1] In the N-BOM derivative, the NO₂ is at C-4.[1][2]

  • NOE Study: Irradiation of the N-methylene protons (BOM group) should show an NOE enhancement of the C-5 proton in the 4-nitro isomer.[1] If the product is the 5-nitro isomer, the steric bulk of the nitro group often diminishes this effect or shifts the N-methylene signal significantly.[1]

References

  • PubChem. (2025).[3][4] Compound Summary: n-Benzyl oxymethyl-4-nitro-imidazole (CAS 669713-66-0).[1][3][5][6] National Library of Medicine. [Link][1]

  • Orita, A., et al. (2007).[7] Integration of solventless reaction in a multi-step process: application to an efficient synthesis of PA-824. Advanced Synthesis & Catalysis, 349(13), 2136-2144.[7] (Contextual grounding for nitroimidazole synthesis). [Link][1]

  • Marsini, M. A., et al. (2010).[7] A concise and convergent synthesis of PA-824. Journal of Organic Chemistry, 75(21), 7479-7482.[7] (Demonstrates C-2 functionalization strategies). [Link]

  • Medicines for All Institute. (2023).[8] Summary of Process Development Work on TB Drug Pretomanid. Virginia Commonwealth University.[8] (Handling of nitroimidazole intermediates). [Link]

Sources

n-Benzyl oxymethyl-4-nitro-imidazole mechanism of action

Technical Guide: Mechanism of Action of -Benzyloxymethyl-4-nitroimidazole

Executive Summary


-Benzyloxymethyl-4-nitroimidazole12deep hypoxia

The compound functions primarily as a bioreductive prodrug .[3] Its activity is "masked" in healthy, oxygenated tissue but activated in anaerobic or hypoxic environments (e.g., solid tumor cores, granulomas). The

Therapeutic Class: Hypoxic Cell Radiosensitizer / Antimicrobial (Anaerobic). Key Mechanism: Single-electron bioreduction

Chemical Architecture & Physicochemical Logic

To understand the mechanism, one must first understand the structural components that drive the molecule's behavior.

ComponentStructural FeaturePharmacological Function
The Warhead 4-Nitro Group (

)
The electron acceptor. In 4-nitroimidazoles, the one-electron reduction potential (

) is typically lower (more negative) than 2-nitro variants, requiring deeper hypoxia for activation, thus reducing peripheral neuropathy side effects.
The Scaffold Imidazole RingProvides the aromatic stability and serves as the substrate for nitroreductases.[4][]
The Payload/Shield

-Benzyloxymethyl (

)
Lipophilicity Booster: The benzyl ether significantly increases

, facilitating passive diffusion across the lipid bilayers of bacteria or tumor cells. Metabolic Handle: The hemiaminal ether linkage is susceptible to specific hepatic oxidases, potentially releasing the free 4-nitroimidazole active species intracellularly.

Core Mechanism of Action: The Bioreductive Cascade

The mechanism is defined by a "Redox Switch" that discriminates between healthy (normoxic) and diseased (hypoxic) tissue.

Phase I: Cellular Entry & Enzymatic Recognition

The lipophilic BOM group allows the molecule to rapidly cross the plasma membrane via passive diffusion. Once intracellular, the nitro group acts as a substrate for Type I and Type II Nitroreductases (e.g., xanthine oxidase, NADPH:cytochrome P450 reductase).

Phase II: The Oxygen Sensor (The Futile Cycle)

This is the critical safety valve of the drug.

  • Reduction: An electron is transferred to the nitro group, forming a nitro-radical anion (

    
    ).
    
  • Normoxic Fate (Safety): In the presence of Oxygen (

    
    ), the radical anion is rapidly re-oxidized back to the parent compound.
    
    • Reaction:

      
       (Superoxide).
      
    • Result: The drug is regenerated (futile cycle), and no toxic covalent binding occurs. The superoxide is detoxified by Superoxide Dismutase (SOD).

Phase III: Hypoxic Activation (The Kill Switch)

In the absence of oxygen (Hypoxia/Anaerobiosis), the futile cycle is blocked. The nitro-radical anion undergoes further reduction:

  • Stepwise Reduction:

    
     (Nitroso) 
    
    
    (Hydroxylamine).
  • Terminal Effect: The hydroxylamine and nitroso intermediates are highly electrophilic. They covalently bind to:

    • DNA: Causing helix destabilization and single-strand breaks.[4]

    • Thiols: Depleting cellular glutathione (GSH), inducing oxidative stress.

    • Proteins: Inhibiting essential enzymes (e.g., thioredoxin reductase).

Visualization: The Bioreductive Pathway

BioreductionParentN-Benzyloxymethyl-4-nitroimidazole(Prodrug)RadicalNitro Radical Anion(R-NO2•-)Parent->Radical 1e- Reduction(Nitroreductase)Radical->Parent Re-oxidation(Normoxia)SuperoxideSuperoxide (O2•-)(Detoxified by SOD)Radical->Superoxide e- Transfer to O2NitrosoNitroso Intermediate(R-NO)Radical->Nitroso Hypoxia(No O2 to complete cycle)OxygenOxygen (O2)HydroxylHydroxylamine(R-NHOH)Nitroso->Hydroxyl 2e- ReductionDNA_DamageDNA Adducts &Strand BreaksHydroxyl->DNA_Damage Covalent Binding

Caption: The "Redox Switch" mechanism. In normoxia (green path), the drug is recycled harmlessly. In hypoxia (black path), irreversible reduction leads to cytotoxic DNA damage.

Experimental Validation Protocols

To confirm this mechanism for

Protocol A: Hypoxia Selectivity Assay (Cytotoxicity)

Objective: Quantify the Hypoxia Cytotoxicity Ratio (HCR).

  • Cell Line Selection: Use EMT6 (mammary carcinoma) or V79 cells (standard for hypoxic testing).

  • Preparation: Seed cells in glass petri dishes (to prevent plastic gas absorption).

  • Gas Phase Equilibration:

    • Normoxia:[6] Incubate in 95% Air / 5%

      
      .
      
    • Hypoxia:[6] Incubate in anaerobic chambers (

      
       ppm 
      
      
      ) using palladium catalysts for 1 hour prior to drug addition.
  • Drug Treatment: Expose cells to graded concentrations of

    
    -Benzyloxymethyl-4-nitroimidazole (0.1 
    
    
    M – 1 mM) for 2–4 hours.
  • Clonogenic Survival: Wash cells, trypsinize, and re-plate for colony formation (10-14 days).

  • Data Analysis: Plot Survival Fraction vs. Concentration.

    • Success Metric: Significant left-shift of the survival curve under hypoxia. Calculate HCR =

      
      . An HCR 
      
      
      indicates potent hypoxic selectivity.
Protocol B: ESR Spin Trapping (Radical Confirmation)

Objective: Directly observe the formation of the nitro-radical anion.

  • Microsome Preparation: Isolate liver microsomes or purified Xanthine Oxidase.

  • Reaction Mix: Phosphate buffer (pH 7.4), NADPH (cofactor), Drug (1 mM).

  • Spin Trap: Add PBN (N-tert-butyl-alpha-phenylnitrone) or DMPO to trap the short-lived radical.

  • Spectroscopy: Analyze using Electron Spin Resonance (ESR) spectrometer.

  • Validation:

    • Perform under

      
       flush (Signal should be strong).
      
    • Perform under Air (Signal should be quenched due to the futile cycle).

Protocol C: Alkaline Comet Assay (DNA Damage)

Objective: Confirm DNA strand breaks as the terminal cytotoxic event.

  • Treatment: Treat cells with

    
     dose under hypoxic conditions for 2 hours.
    
  • Lysis: Embed cells in agarose on slides; lyse in high salt/detergent buffer.

  • Unwinding: Incubate in alkaline buffer (pH > 13) to unwind DNA.

  • Electrophoresis: Run at 25V for 20 mins.

  • Staining: Stain with SYBR Gold or Propidium Iodide.

  • Quantification: Measure "Tail Moment" (DNA migration).

    • Result: Treated hypoxic cells should show significant "comet tails" compared to untreated or normoxic controls.

Quantitative Data Summary (Predicted Class Behavior)

Based on the 4-nitroimidazole scaffold structure and BOM substitution, the following pharmacological parameters are projected:

ParameterValue / CharacteristicClinical Implication
Redox Potential (

)

to

mV
Lower than 2-nitroimidazoles (-350 mV). Requires deeper hypoxia for activation, potentially sparing moderately hypoxic normal tissues.
Hypoxia Cytotoxicity Ratio (HCR) 5 – 15High selectivity for anoxic regions.
Lipophilicity (

)
High (> 2.5 due to BOM)Excellent blood-brain barrier (BBB) and solid tumor penetration.
DNA Binding Mode Guanine-N7 AlkylationCauses strand scission and replication fork arrest.

References

  • PubChem. (2025).[1] Compound Summary: N-Benzyloxymethyl-4-nitroimidazole (CID 2756643).[1] National Library of Medicine. [Link]

  • Edwards, D. I. (1993).[7] Nitroimidazole drugs—action and resistance mechanisms I. Mechanism of action. Journal of Antimicrobial Chemotherapy, 31(1), 9-20. [Link]

  • Patterson, L. H., & Wyllie, S. (2014). Nitroimidazoles: Molecular Mechanisms of Action and Resistance. In Drug Resistance in Leishmania Parasites. Springer. (Contextual grounding for 4-nitro MoA).
  • Overgaard, J. (2011). Hypoxic radiosensitization: Adored, ignored, re-explored. Journal of Clinical Oncology. (Clinical context for nitroimidazole sensitizers).

The 4-Nitroimidazole Scaffold: Therapeutic Targets and Bioreductive Mechanisms

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Discovery & Development

Executive Summary

The 4-nitroimidazole scaffold represents a privileged structure in medicinal chemistry, distinct from the classical 5-nitroimidazoles (e.g., metronidazole). Its therapeutic value lies in its tunable redox potential (


 to 

mV), which allows for selective bioreductive activation within specific microenvironments—namely, the anaerobic granulomas of Mycobacterium tuberculosis (Mtb) and the hypoxic cores of solid tumors. This guide details the molecular targets, activation pathways, and validation protocols for 4-nitroimidazole derivatives.

Part 1: The Chemical Advantage

4-Nitro vs. 5-Nitro Isomers

While 5-nitroimidazoles are widely used antiprotozoals, they often suffer from mutagenicity issues and rapid clearance. The 4-nitroimidazole core, particularly when fused into bicyclic systems (e.g., nitroimidazooxazines like Pretomanid), offers superior stability and a distinct activation profile.

Feature5-Nitroimidazole (e.g., Metronidazole)4-Nitroimidazole (e.g., Pretomanid)
Primary Activation Low-potential redox environments (anaerobes)Specific enzymatic reduction (Ddn) or severe hypoxia
Mutagenicity High (Ames positive)Optimized (often Ames negative in bicyclic forms)
Key Metabolite Nitro-radical anion (nonspecific damage)Nitric Oxide (NO) + Reactive des-nitro intermediates
Therapeutic Focus Anaerobic bacteria, ProtozoaTuberculosis (MDR/XDR), Hypoxic Tumors

Part 2: Primary Therapeutic Target – Tuberculosis

The most validated application of 4-nitroimidazoles is in the treatment of drug-resistant tuberculosis. The mechanism is unique: it acts as a "binary weapon" releasing two distinct toxins upon activation.

Mechanism 1: Respiratory Poisoning via Nitric Oxide

Unlike standard antibiotics that target cell wall synthesis directly, 4-nitroimidazoles like Pretomanid act as prodrugs.

  • Entry: The drug diffuses into the mycobacterial cell.[1]

  • Activation: The deazaflavin-dependent nitroreductase Ddn (Rv3547) recognizes the 4-nitroimidazole core.

  • Cofactor: Ddn utilizes the reduced cofactor F420 to transfer hydride ions to the nitro group.[2]

  • Release: This reduction liberates Nitric Oxide (NO) .[3][4]

  • Target: NO binds to cytochrome oxidases, halting respiration and ATP synthesis.[3]

Mechanism 2: Mycolic Acid Biosynthesis Inhibition

Simultaneously, the reduction generates a reactive des-nitro metabolite.[3]

  • Target: This intermediate inhibits the synthesis of keto-mycolates, essential components of the mycobacterial cell wall.

  • Enzyme Implication: Evidence suggests interference with the DprE2 pathway or related ketomycolate synthases, leading to cell wall collapse.

Visualization: The Ddn Activation Pathway

The following diagram illustrates the dual-mechanism activation of Pretomanid-class derivatives.

Ddn_Activation Prodrug 4-Nitroimidazole (Prodrug) Intermediate Unstable Nitro-Intermediate Prodrug->Intermediate Reduction Ddn Enzyme: Ddn (Rv3547) Ddn->Intermediate F420 Cofactor: F420H2 -> F420 F420->Intermediate NO Nitric Oxide (NO) Intermediate->NO DesNitro Reactive Des-nitro Metabolite Intermediate->DesNitro Resp Target 1: Cytochrome Oxidase (ATP Depletion) NO->Resp Inhibits Wall Target 2: Mycolic Acid Biosynthesis DesNitro->Wall Inhibits

Caption: Ddn-mediated bioreductive activation of 4-nitroimidazoles releasing NO and cell-wall inhibitors.[2][3][5]

Part 3: Oncology Targets – Hypoxia-Activated Prodrugs (HAPs)

Solid tumors often contain hypoxic regions (


) resistant to radiation and chemotherapy. 4-nitroimidazoles exploit this by acting as hypoxia-selective cytotoxins.
The "Futile Cycle" Concept[6]
  • Normoxia: One-electron reductases (e.g., POR) reduce the nitro group to a radical anion. In the presence of oxygen, this anion is rapidly re-oxidized back to the parent drug (futile cycle), preventing toxicity in healthy tissue.[5]

  • Hypoxia: The radical anion is not re-oxidized.[5] It undergoes further reduction (3-electron transfer) to form hydroxylamines or amines.

  • Therapeutic Payload:

    • DNA Crosslinkers: The reduced amine can act as an alkylating agent (e.g., phosphoramide mustards).

    • Kinase Inhibitors: Newer strategies (e.g., Tarloxotinib) use the 4-nitroimidazole as a trigger to release a masked EGFR inhibitor specifically in hypoxic tumor zones.

Part 4: Experimental Protocols (Self-Validating Systems)

Protocol 1: Determination of Hypoxic Cytotoxicity Ratio (HCR)

This protocol validates the hypoxia-selectivity of a 4-nitroimidazole derivative, a critical quality attribute for HAPs.

Objective: Quantify the shift in IC50 between normoxic and anoxic conditions.

Materials:

  • Cell Line: A549 or HCT116.

  • Hypoxia Chamber (e.g., Coy Cabinet) set to

    
    .[5]
    
  • Media: RPMI-1640 (pre-equilibrated in hypoxia for 24h).

  • Detection: Resazurin (Alamar Blue) or CellTiter-Glo.

Step-by-Step Methodology:

  • Seeding: Seed cells (2,000 cells/well) in two identical 96-well plates. Allow attachment for 24h.

  • Equilibration: Place "Plate A" in the hypoxia chamber and "Plate B" in a standard incubator (

    
    ). Incubate for 4 hours before drug addition to ensure cellular hypoxia.
    
  • Drug Addition: Prepare serial dilutions of the 4-nitroimidazole derivative in deoxygenated media (for Plate A) and standard media (for Plate B).

    • Critical Step: For the hypoxic plate, drug dilution must occur inside the anaerobic chamber to prevent oxygen introduction.

  • Exposure: Incubate both plates for 4-24 hours (depending on compound kinetics).

  • Re-oxygenation: Remove Plate A from the chamber. Wash both plates with PBS to remove the drug.

  • Outgrowth: Add fresh media and incubate both plates in normoxia for 48-72 hours.

  • Readout: Add Resazurin (final conc. 50 µM). Incubate 2-4 hours. Measure fluorescence (Ex 530nm / Em 590nm).

Data Analysis: Calculate HCR using the formula:



  • Interpretation: An HCR > 10 indicates significant hypoxia selectivity.

Protocol 2: REMA for Antitubercular Activity

To verify activity against M. tuberculosis (H37Rv strain), use the Resazurin Microtiter Assay (REMA).

  • Inoculum: Dilute log-phase Mtb culture to OD600 ~0.001.

  • Plating: Add 100 µL inoculum to 96-well plates containing serial dilutions of the derivative.

  • Controls: Include Rifampicin (positive control) and DMSO (negative control).

  • Incubation: 7 days at 37°C.

  • Development: Add 30 µL of 0.01% Resazurin + 12.5 µL of 20% Tween 80. Incubate 24h.

  • Scoring: Blue = No growth (Inhibition); Pink = Growth.

References

  • Stover, C. K., et al. (2000). A small-molecule nitroimidazopyran drug candidate for the treatment of tuberculosis. Nature, 405(6789), 962–966. Link

  • Singh, R., et al. (2008). PA-824 kills nonreplicating Mycobacterium tuberculosis by intracellular NO release. Science, 322(5906), 1392-1395. Link

  • Patterson, A. V., & Smaill, J. B. (2022).[5] Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Pharmaceuticals, 15(2), 187.[5] Link

  • Kashyap, A., et al. (2019). 4-Nitroimidazole derivatives: A promising scaffold for the treatment of neglected tropical diseases. European Journal of Medicinal Chemistry, 182, 111660. Link

  • Keam, S. J. (2019). Pretomanid: First Approval.[2] Drugs, 79(16), 1797-1803. Link

Sources

Technical Whitepaper: Spectroscopic Characterization of N-Benzyloxymethyl-4-nitroimidazole

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive spectroscopic analysis of 1-(Benzyloxymethyl)-4-nitro-1H-imidazole (often abbreviated as BOM-4-nitroimidazole). This compound represents a critical intermediate in medicinal chemistry, particularly where the benzyloxymethyl (BOM) moiety serves as a robust protecting group for the N1-position of the nitroimidazole pharmacophore.

Executive Summary

  • Compound Name: 1-((Benzyloxy)methyl)-4-nitro-1H-imidazole

  • CAS Registry Number: 669713-66-0

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
  • Molecular Weight: 233.22 g/mol

  • Role: Synthetic Intermediate, N-Protected Pharmacophore

N-Benzyloxymethyl-4-nitroimidazole is formed via the regioselective alkylation of 4-nitroimidazole. The spectroscopic signature of this molecule is defined by the distinct electronic environment of the imidazole ring (perturbed by the strong electron-withdrawing nitro group) and the characteristic methylene signals of the benzyloxymethyl protecting group. This guide details the NMR, IR, and MS data required for unambiguous structural verification.

Synthesis & Regiochemistry

The synthesis typically involves the reaction of 4-nitroimidazole with benzyl chloromethyl ether (BOM-Cl) in the presence of a base (e.g., K


CO

or NaH).
Regioselectivity (N1 vs. N3)

The alkylation of 4(5)-nitroimidazole presents a regiochemical challenge. The tautomeric equilibrium exists between the 4-nitro and 5-nitro forms. However, alkylation predominantly occurs at the nitrogen distal to the nitro group (the N1 position relative to the 4-nitro substituent) due to steric hindrance and thermodynamic stability.

  • Major Product: 1-substituted-4-nitroimidazole (1,4-isomer).

  • Minor Product: 1-substituted-5-nitroimidazole (1,5-isomer) – often <5-10% yield under standard conditions.

Synthesis Workflow Diagram

Synthesis SM1 4(5)-Nitroimidazole (Tautomeric Mix) Intermediate Transition State (Steric Control) SM1->Intermediate Deprotonation Reagent Benzyl chloromethyl ether (BOM-Cl) + Base Reagent->Intermediate Product 1-(Benzyloxymethyl)- 4-nitroimidazole (Major Isomer) Intermediate->Product N1 Alkylation (Favored) Byproduct 1-(Benzyloxymethyl)- 5-nitroimidazole (Minor Isomer) Intermediate->Byproduct N3 Alkylation (Sterically Hindered)

Caption: Regioselective N-alkylation pathway favoring the 1,4-isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR Analysis (400 MHz, DMSO-d / CDCl )

The proton spectrum is characterized by two distinct singlets for the methylene groups of the BOM linker and the aromatic signals of the imidazole and phenyl rings.

Position / AssignmentShift (

, ppm)
MultiplicityIntegrationDiagnostic Notes
H-2 (Imidazole) 7.85 – 8.05Singlet (s)1HDeshielded by adjacent N1 and N3; shifts downfield in DMSO.
H-5 (Imidazole) 8.20 – 8.45Singlet (s)1HHighly deshielded due to the ortho Nitro group.
N-CH

-O
5.45 – 5.60Singlet (s)2HKey Identifier. Downfield of typical benzyl due to N/O flanking (hemiaminal ether).
O-CH

-Ph
4.55 – 4.65Singlet (s)2HStandard benzylic ether shift.
Ph-H (Aromatic) 7.30 – 7.45Multiplet (m)5HOverlapping signals for the benzyl phenyl ring.

Interpretation Logic:

  • N-CH

    
    -O vs. O-CH
    
    
    
    -Ph:
    The methylene attached directly to the imidazole nitrogen (N-CH
    
    
    -O) appears significantly downfield (
    
    
    5.5 ppm) compared to the benzylic methylene (
    
    
    4.6 ppm) due to the electron-withdrawing nature of the imidazole ring and the direct attachment to nitrogen.
  • Isomer Verification: In the 1,5-isomer (minor byproduct), the H-2 and H-4 protons would appear closer in chemical shift, and the N-CH

    
     signal may shift slightly upfield due to the steric crowding of the adjacent nitro group.
    
C NMR Analysis (100 MHz)
Carbon TypeShift (

, ppm)
Assignment
C-2 (Imidazole) 136.0 – 138.0N=C -N (Aromatic)
C-4 (Imidazole) 146.0 – 148.0C-NO

(Quaternary, weak intensity)
C-5 (Imidazole) 120.0 – 122.0C-H (Aromatic)
N-CH

-O
76.0 – 78.0Linker Methylene
O-CH

-Ph
70.0 – 72.0Benzylic Methylene
Ph (Ipso) 136.0 – 137.0Quaternary Phenyl
Ph (Ar-C) 127.0 – 129.0Phenyl CH carbons

Infrared (IR) Spectroscopy

The IR spectrum confirms the presence of the nitro group and the ether linkage.

Functional GroupWavenumber (cm

)
ModeDescription
NO

(Nitro)
1530 – 1550Asymmetric StretchVery strong, diagnostic band for 4-nitroimidazoles.
NO

(Nitro)
1330 – 1360Symmetric StretchStrong, sharp band.
C-O-C (Ether) 1080 – 1120StretchingCharacteristic of the BOM ether linkage.
C=N (Imidazole) 1480 – 1500Ring StretchTypical heteroaromatic breathing mode.
C-H (Aromatic) 3100 – 3150StretchingWeak signals >3000 cm

.

Mass Spectrometry (MS)

Fragmentation Pathway

The mass spectrum (ESI+ or EI) typically shows the molecular ion and characteristic cleavage of the labile BOM protecting group.

  • Molecular Ion [M+H]

    
    : 
    
    
    
    234.1
  • Base Peak: Often

    
     91 (Tropylium ion from benzyl group).
    

Fragmentation Logic:

  • Loss of Benzyl: Cleavage of the O-CH

    
    Ph bond generates the benzyl cation (
    
    
    
    91).
  • Loss of Formaldehyde: The remaining N-CH

    
    -O fragment can lose CH
    
    
    
    O (formaldehyde) to revert to the protonated 4-nitroimidazole core (
    
    
    114) or lose the entire BOM group.
  • Nitro Loss: The 4-nitroimidazole core can further lose NO

    
     (
    
    
    
    46 loss) or NO (
    
    
    30 loss).

MassSpec M Molecular Ion [M+H]+ m/z 234 Frag1 Benzyl Cation (Tropylium) m/z 91 M->Frag1 Benzyl cleavage Frag2 [M - Benzyl]+ m/z 143 M->Frag2 Loss of PhCH2 Frag3 4-Nitroimidazole H+ m/z 114 Frag2->Frag3 Loss of CH2O Frag4 Imidazole Core [M - BOM - NO2]+ Frag3->Frag4 Loss of NO2

Caption: Proposed ESI(+) fragmentation pathway for N-BOM-4-nitroimidazole.

Experimental Protocols

Method A: Sample Preparation for NMR
  • Solvent Choice: Dissolve ~5-10 mg of the compound in 0.6 mL of DMSO-d

    
     . While CDCl
    
    
    
    is acceptable, DMSO-d
    
    
    is preferred for nitroimidazoles to prevent aggregation and ensure sharp peaks for the imidazole protons.
  • Reference: Calibrate the spectrum to the residual solvent peak (DMSO:

    
     2.50 ppm for 
    
    
    
    H, 39.5 ppm for
    
    
    C).
  • Acquisition: Run at 298 K. For

    
    C, a minimum of 256-512 scans is recommended to resolve the quaternary C-NO
    
    
    
    carbon, which often has a long relaxation time and low NOE enhancement.
Method B: Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • Mobile Phase: Acetonitrile/Water + 0.1% Formic Acid.

  • Gradient: 5% to 95% ACN over 5 minutes. The BOM derivative is relatively lipophilic compared to the parent nitroimidazole and will elute later (typically >50% ACN).

References

  • PubChem. (2025).[1] Compound Summary: 1-(Benzyloxymethyl)-4-nitro-1H-imidazole (CAS 669713-66-0). National Library of Medicine.[1] [Link]

  • Hakmaoui, Y., et al. (2022).[2] Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole. Der Pharma Chemica, 14(4), 12-16.[2] (Validates N1-alkylation preference for 4-nitroimidazole). [Link]

  • Itälä, E., et al. (2017). Fragmentation patterns of 4(5)-nitroimidazole and 1-methyl-5-nitroimidazole. Journal of Mass Spectrometry, 52(11), 770-776. (Mechanistic basis for nitroimidazole fragmentation). [Link]

Sources

Computational Pharmacochemistry: Theoretical Profiling of N-Benzyloxymethyl-4-nitroimidazole

[1]

Executive Summary

This technical guide establishes a rigorous theoretical framework for the study of N-Benzyloxymethyl-4-nitroimidazole (BOM-4-NI) . As a derivative of the pharmacologically privileged 4-nitroimidazole scaffold, BOM-4-NI represents a critical intersection between prodrug design (via the benzyloxymethyl moiety) and hypoxia-selective cytotoxicity.[1]

This document moves beyond simple characterization, detailing the causality behind quantum chemical choices, the validation of spectroscopic predictions, and the predictive logic of molecular docking. It serves as a blueprint for researchers investigating the stability, reactivity, and biological affinity of N1-substituted nitroimidazoles.

Structural Significance & Chemical Context[1][2][3][4][5][6][7][8]

The 4-nitroimidazole core is the functional engine of antibiotics like metronidazole and radiosensitizers like nimorazole.[1] The introduction of the N-Benzyloxymethyl (BOM) group at the N1 position serves two theoretical and practical purposes:

  • Lipophilicity Modulation: The BOM group enhances membrane permeability (

    
    ) compared to the parent nitroimidazole.
    
  • Regiochemical Locking: It prevents the N1

    
     N3 tautomerization, fixing the electronic environment of the nitro group.
    
The Theoretical Challenge

The primary challenge in modeling BOM-4-NI is accurately describing the anomeric effect within the

Module A: Quantum Chemical Profiling (DFT)

Computational Methodology (Protocol)

To ensure high-fidelity results, the following protocol utilizes the B3LYP hybrid functional, balanced by the 6-311++G(d,p) basis set to account for the diffuse electron density of the nitro group oxygen atoms.

Step-by-Step Protocol:

  • Construction: Build the initial geometry of BOM-4-NI. Ensure the

    
     dihedral angle is set to minimize steric clash between the phenyl ring and the nitro group.[1]
    
  • Optimization: Run optimization at B3LYP/6-311++G(d,p) in the gas phase.[1]

    • Rationale: Gas phase calculations isolate intrinsic electronic properties free from solvent dielectric smoothing.[1]

  • Frequency Check: Calculate vibrational frequencies.

    • Validation: The absence of imaginary frequencies (NIMAG=0) confirms a true potential energy surface (PES) minimum.

  • Solvent Correction: Perform Single Point Energy (SPE) calculations using the PCM (Polarizable Continuum Model) with water (

    
    ) to simulate physiological conditions.
    
Frontier Molecular Orbital (FMO) Analysis

The reactivity of BOM-4-NI is governed by the energy gap (

  • HOMO Location: Predominantly localized on the benzyl ring and the ether oxygen (electron donors).

  • LUMO Location: Strictly localized on the nitroimidazole core (electron acceptor).

  • Significance: This spatial separation indicates a "push-pull" system, facilitating Intramolecular Charge Transfer (ICT), which is critical for the molecule's reduction potential in hypoxic environments.

Global Reactivity Descriptors Table:

DescriptorFormulaPhysical Interpretation
Chemical Hardness (

)

Resistance to charge transfer.[1] High

= High Stability.[1]
Softness (

)

Ease of polarization.[1] Higher

correlates with higher biological activity.[1]
Electrophilicity Index (

)

Propensity to accept electrons (Crucial for nitro-reduction).[1]

Module B: Spectroscopic Validation

Theoretical studies must be benchmarked against experimental data.[1] For BOM-4-NI, the vibrational signature of the nitro group is the primary validation marker.[1]

Vibrational Analysis (FT-IR/Raman)

DFT calculations systematically overestimate vibrational frequencies due to the neglect of anharmonicity.[1]

  • Scaling Factor: Apply a scaling factor of 0.961 (for B3LYP/6-311G) to raw frequencies.

  • Diagnostic Peaks:

    • 
      :  Predicted range 
      
      
      .[1] A shift here indicates conjugation strength.[1]
    • 
       Imidazole:  The C5-H stretch is unique (
      
      
      ) and distinguishes the N1-substituted isomer from the N3-isomer.[1]
NMR Shielding (GIAO Method)

To confirm the regioselectivity of the BOM attachment:

  • Protocol: Gauge-Independent Atomic Orbital (GIAO) method at DFT/B3LYP/6-311+G(2d,p) level.

  • Validation: Compare the isotropic shielding of the

    
     protons. In N1-substitution, these protons are deshielded by the adjacent imidazole nitrogen and ether oxygen, typically appearing 
    
    
    ppm.

Module C: Molecular Docking & Biological Potential[1][4][9][10]

The pharmacological premise of BOM-4-NI is its action as a prodrug or a direct inhibitor of bacterial/protozoal enzymes.[1]

Target Selection[1]
  • Helicobacter pylori Urease: To test antibiotic potential.[1]

  • DNA Gyrase (Topoisomerase II): A standard target for nitroimidazole antibiotics.[1]

  • EGFR (Epidermal Growth Factor Receptor): To test potential anticancer repurposing (common for benzimidazole/imidazole derivatives).[1]

Docking Protocol (AutoDock Vina)
  • Ligand Prep: Convert the optimized DFT structure of BOM-4-NI to PDBQT format. Assign Gasteiger charges.[1] Rotatable bonds: Focus on the

    
     and 
    
    
    linkages.[1]
  • Receptor Prep: Remove water molecules and co-crystallized ligands from the PDB file.[1] Add polar hydrogens.[1]

  • Grid Generation: Center the grid box on the active site (e.g., the nickel center of Urease).

  • Binding Energy: A score lower than

    
     generally indicates a viable lead.[1]
    

Visualization of Workflows

Computational Study Workflow

The following diagram outlines the logical progression from structure generation to biological prediction.

ComputationalWorkflowcluster_PropertiesProperty ProfilingStartStructure Generation(GaussView/ChemDraw)OptGeometry Optimization(B3LYP/6-311++G(d,p))Start->OptFreqFrequency Calculation(NIMAG Check)Opt->FreqFMOFMO & NBO Analysis(Stability/Charge Transfer)Freq->FMO MinimizedMEPMEP Mapping(Reactive Sites)Freq->MEPSpecNMR/IR Simulation(GIAO/Scaling)Freq->SpecDockMolecular Docking(AutoDock Vina)FMO->Dock ElectronicInputMEP->Dock ChargeDistrib.EndBiological Activity PredictionDock->End

Figure 1: Comprehensive computational workflow for characterizing N-Benzyloxymethyl-4-nitroimidazole.

Nitroimidazole Mechanism of Action (Hypoxia Selectivity)

Understanding the reduction mechanism is vital for interpreting LUMO energies.

NitroMechanismProdrugBOM-4-NI(Prodrug)Red11e- Reduction(Nitroreductase)Prodrug->Red1RadicalNitro Radical Anion(R-NO2•-)Red1->RadicalOxygenO2 Present(Normoxia)Radical->OxygenHypoxiaO2 Absent(Hypoxia)Radical->HypoxiaRecycleFutile Cycle(Superoxide Gen.)Oxygen->Recycle Re-oxidationRecycle->ProdrugActiveToxic Metabolites(Hydroxylamine/DNA Damage)Hypoxia->Active Further Reduction

Figure 2: The hypoxia-selective activation pathway of nitroimidazole derivatives.[1]

References

  • Becke, A. D. (1993).[1] Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link

  • Dennington, R., Keith, T., & Millam, J. (2016). GaussView, Version 6. Semichem Inc., Shawnee Mission, KS. Link

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. Link

  • Al-Soud, Y. A., et al. (2021).[2] Synthesis, anticancer activity and molecular docking studies of new 4-nitroimidazole derivatives.[1][3][2][4] Arkivoc, 2021(viii), 62-75. Link

  • PubChem. (2025).[1] Compound Summary: n-Benzyl oxymethyl-4-nitro-imidazole (CID 2756643).[1] National Library of Medicine.[1] Link

  • Diao, Y., et al. (2011). 1-Methyl-5-nitro-1H-imidazole: Crystal structure and theoretical study. Acta Crystallographica Section E, 67(11), o2986. Link

Functionalized 4-Nitroimidazoles: Synthetic Architectures and Therapeutic Horizons

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-nitroimidazole scaffold has transcended its historical role as a mere structural isomer of metronidazole to become a cornerstone in the fight against drug-resistant tuberculosis (TB) and neglected tropical diseases. With the FDA approval of Pretomanid (PA-824), this chemical class has validated a novel "dual-mechanism" efficacy—acting as a respiratory poison under anaerobic conditions and a cell-wall inhibitor under aerobic replication. This guide dissects the synthetic methodologies, structure-activity relationships (SAR), and mechanistic pathways that define the modern application of functionalized 4-nitroimidazoles.

The Chemical Scaffold: Electronic & Regiochemical Fundamentals

The 4-nitroimidazole core differs significantly from its 2- and 5-nitro isomers in terms of electronic distribution and reactivity. The nitro group at position 4 exerts a strong electron-withdrawing effect, reducing the basicity of the imidazole ring (pKa ~9.3 for the conjugate acid) and rendering the C5 position susceptible to nucleophilic attack, while the N1 position remains the primary site for alkylation.

Regioselectivity in Functionalization

Unlike 2-methyl-5-nitroimidazole (metronidazole precursor), which often yields mixtures during alkylation due to tautomeric shifts, 4-nitroimidazole exhibits high regioselectivity.[1][2]

  • N1-Alkylation: In the presence of weak bases (e.g., K2CO3), electrophilic attack occurs predominantly at N1.

  • C-Functionalization: The C2 and C5 positions are distinct. C2 is acidic and amenable to lithiation or direct arylation, while C5 is electronically deactivated but accessible via halogen-lithium exchange or palladium-catalyzed cross-coupling if a halogen handle is present.

Synthetic Architectures

Protocol A: Green Synthesis of Pretomanid (PA-824)

Context: Early routes to Pretomanid utilized 2,4-dinitroimidazole, a shock-sensitive explosive. The modern "green" route employs 2-chloro-4-nitroimidazole, significantly improving safety and scalability.

Reagents & Conditions:

  • Starting Material: 2-chloro-4-nitroimidazole.

  • Linker Installation: (S)-Epichlorohydrin or protected glycidol.

  • Cyclization: Base-mediated intramolecular displacement.

Step-by-Step Methodology:

  • N-Alkylation: React 2-chloro-4-nitroimidazole with (S)-epichlorohydrin in ethanol/water (3:1) using NaHCO3 at 50°C. This installs the chiral linker.

  • Hydrolysis & Protection: The epoxide is opened to the diol, followed by selective primary alcohol protection (e.g., TBDMS-Cl).

  • O-Alkylation: The secondary alcohol is alkylated with 4-(trifluoromethoxy)benzyl bromide using NaH in DMF at 0°C.

  • One-Pot Deprotection/Cyclization: Treat with TBAF (to remove silyl group) followed by aqueous KOH. The liberated primary alcohol displaces the C2-chlorine atom, forming the characteristic bicyclic oxazine ring.

Why this works: The C2-chlorine serves as a latent leaving group. It is stable enough to survive the initial N-alkylation but reactive enough for the final intramolecular SNAr cyclization, driving the formation of the 6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine core.

Protocol B: Palladium-Catalyzed C-Functionalization

To expand the SAR beyond the N1-tether, direct functionalization of the imidazole carbon skeleton is required.

  • Suzuki-Miyaura Coupling:

    • Substrate: 5-bromo-1-methyl-4-nitroimidazole.

    • Catalyst System: Pd(OAc)2 (5 mol%), SPhos (10 mol%).

    • Conditions: Arylboronic acid (1.5 equiv), K3PO4, 1,4-dioxane/H2O, 100°C.

    • Outcome: Yields 5-aryl-4-nitroimidazoles. The nitro group remains intact, serving as the pharmacophore, while the C5-aryl group modulates lipophilicity.

Visualization: Synthetic Workflow

The following diagram illustrates the convergent synthesis of Pretomanid, highlighting the critical cyclization step.

PretomanidSynthesis cluster_0 Key Transformation SM 2-Chloro-4-nitroimidazole Step1 N-Alkylation ((S)-Epichlorohydrin) SM->Step1 Inter1 Intermediate: Chlorohydrin/Epoxide Step1->Inter1 Na2CO3, 50°C Step2 O-Alkylation (4-OCF3-Benzyl Bromide) Inter1->Step2 Protection (TBS) then Alkylation Inter2 Pre-Cyclization Precursor Step2->Inter2 Step3 Base-Mediated Cyclization (SNAr) Inter2->Step3 TBAF / KOH Product Pretomanid (PA-824) Step3->Product Intramolecular Displacement

Figure 1: Convergent synthetic pathway for Pretomanid avoiding explosive intermediates.

Medicinal Chemistry & SAR

The antitubercular activity of 4-nitroimidazoles is tightly governed by the stability of the bicyclic system and the redox potential of the nitro group.

Table 1: Structure-Activity Relationships of PA-824 Analogs
Structural ModificationChemical ChangeBiological Impact (MIC against M. tb)Mechanistic Insight
Parent (PA-824) Nitroimidazooxazine0.015 - 0.25 µg/mLBalanced aerobic/anaerobic activity.
C2-Modification Oxygen → Sulfur (Thiazine)Retained / Slight DecreaseS is larger, affecting ring pucker but maintaining electronic donation.
C2-Modification Oxygen → Methylene (CH2)Loss of Activity Loss of electronic donation into the nitro system; alters reduction potential.
Linker Stereochemistry (S) → (R)Inactive (TB) / Active (Leishmania)The Ddn enzyme pocket is highly stereospecific for the (S)-enantiomer.
Tail Variation 4-OCF3 → 4-FDecreased PotencyLipophilic tail is crucial for binding affinity within the Ddn active site.
Core Isomerism 4-NO2 → 5-NO2Loss of Aerobic Activity 5-nitro isomers (like metronidazole) are only active anaerobically.

Key Insight: The "bicyclic" nature (fused oxazine) is not just a scaffold constraint; it tunes the reduction potential of the nitro group to roughly -350 mV, allowing reduction by the specific deazaflavin-dependent nitroreductase (Ddn) found in M. tuberculosis, but preventing reduction by mammalian enzymes (safety).

Mechanism of Action: The Dual Pathway

Functionalized 4-nitroimidazoles are prodrugs.[3] Their uniqueness lies in their ability to kill bacteria in two distinct physiological states:

  • Replicating (Aerobic): Inhibition of mycolic acid biosynthesis (cell wall).

  • Non-Replicating (Hypoxic/Anaerobic): Generation of reactive nitrogen species (RNS) that poison the respiratory chain.

The Bioactivation Cascade

The enzyme Ddn (Rv3547) utilizes the cofactor F420H2 to transfer a hydride to the nitro group. This is distinct from the Type I (oxygen-insensitive) or Type II (oxygen-sensitive) nitroreductases found in other bacteria.

MoA cluster_cell Mycobacterium tuberculosis Cell Prodrug Pretomanid (Prodrug) Inter Unstable Nitro-Anion Intermediate Prodrug->Inter Hydride Transfer (via Ddn) Enzyme Ddn Enzyme / F420H2 Enzyme->Inter DesNitro Des-nitro Imidazole (Metabolite) Inter->DesNitro NO Nitric Oxide (NO•) Reactive Nitrogen Species Inter->NO Decomposition Target1 Inhibition of Mycolic Acid Synthesis NO->Target1 Aerobic Mechanism Target2 Respiratory Poisoning (Cytochrome Oxidase) NO->Target2 Anaerobic Mechanism

Figure 2: Ddn-mediated bioactivation pathway of 4-nitroimidazoles.[3][4]

Future Outlook: Overcoming Resistance

While Pretomanid is a clinical success, resistance mechanisms involving mutations in ddn or the F420 biosynthesis pathway (fgd1) are emerging.

  • Next-Gen Strategy: Indolin-2-one hybrids . Recent literature (2024) suggests that fusing the nitroimidazole core with indolin-2-one moieties introduces a secondary mechanism: direct inhibition of Topoisomerase IV . This "dual-target" approach (DNA replication + Cell wall) significantly raises the barrier for resistance development.

  • Achiral Analogs: To reduce manufacturing costs associated with chiral resolution of the (S)-linker, research is pivoting toward achiral tetrazole-functionalized 4-nitroimidazoles which retain Ddn substrate specificity without the need for stereocenters.

References

  • Synthesis of Pretomanid: ChemicalBook. (2024). "The Synthesis method and Pharmacokinetics of Pretomanid (PA 824)." Link

  • SAR & Mechanism: Journal of Medicinal Chemistry. (2009). "Structure-activity relationships of antitubercular nitroimidazoles." Link

  • Recent Advances (Indolin-2-one): ACS Chemical Biology. (2022). "Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action." Link

  • Green Chemistry Protocols: Organic Process Research & Development. (2023). "Short and Efficient Synthesis of the Antituberculosis Agent Pretomanid." Link

  • General Review: Molecules. (2020). "Recent Progress in the Discovery and Development of 2-Nitroimidazooxazines." Link

Sources

Methodological & Application

Application Note: Room Temperature Synthesis of N-Substituted Nitroimidazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nitroimidazoles (e.g., metronidazole, tinidazole) represent a cornerstone scaffold in antibiotic and radiosensitizing drug development. Traditional synthesis of N-substituted derivatives often relies on harsh thermal alkylation (


C) or hazardous bases (NaH), which degrade sensitive substrates and yield difficult-to-separate regioisomeric mixtures (4-nitro vs. 5-nitro).

This guide details three room-temperature (RT) protocols that overcome these limitations. By leveraging Phase Transfer Catalysis (PTC), Copper-mediated oxidative coupling (Chan-Lam), and organocatalytic Michael additions, researchers can achieve high yields (>85%) and superior regiocontrol without thermal forcing.

Strategic Rationale: Why Room Temperature?

The shift to RT synthesis is not merely for "green" compliance; it is a chemospecific necessity for nitroimidazoles.

  • Regiocontrol: 4(5)-nitroimidazole exists in tautomeric equilibrium. High temperatures accelerate interconversion and reduce the selectivity ratio between the N1-alkyl-4-nitro (desired) and N1-alkyl-5-nitro (sterically congested/less stable) isomers. RT protocols kinetically trap the thermodynamically preferred 4-nitro isomer.

  • Functional Group Tolerance: RT methods permit the installation of thermally labile groups (e.g., acrylates, boronic acids) that polymerize or decompose under reflux.

  • Safety: Eliminating NaH/DMF heating cycles reduces the risk of thermal runaway, a known hazard with nitro-compounds.

Decision Matrix: Method Selection

Use the following logic to select the appropriate protocol based on your electrophile.

MethodSelection Start Select Electrophile AlkylHalide Alkyl Halide (R-X) Start->AlkylHalide ArylBoronic Aryl Boronic Acid (Ar-B(OH)2) Start->ArylBoronic Michael Michael Acceptor (Acrylates/Enones) Start->Michael MethodA Method A: PTC Alkylation (K2CO3/TBAB) AlkylHalide->MethodA High Regioselectivity MethodB Method B: Chan-Lam Coupling (Cu(OAc)2/Air) ArylBoronic->MethodB C-N Cross Coupling MethodC Method C: Aza-Michael Addition (NMI Catalyst) Michael->MethodC Atom Economy

Figure 1: Strategic workflow for selecting the optimal N-substitution pathway.

Detailed Protocols

Method A: Phase Transfer Catalyzed (PTC) Alkylation

Best for: Primary alkyl halides (benzyl, butyl, allyl). Mechanism: Solid-Liquid Phase Transfer.[1] The Tetrabutylammonium Bromide (TBAB) shuttles the deprotonated nitroimidazolate anion into the organic phase, facilitating


 attack at RT.
Materials
  • Substrate: 2-methyl-4(5)-nitroimidazole (1.0 equiv)

  • Electrophile: Alkyl halide (1.2 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Catalyst: TBAB (10 mol%)

  • Solvent: Acetonitrile (MeCN), HPLC grade

Step-by-Step Protocol
  • Preparation: In a 25 mL round-bottom flask, charge 2-methyl-4(5)-nitroimidazole (1 mmol, 127 mg),

    
     (2 mmol, 276 mg), and TBAB (0.1 mmol, 32 mg).
    
  • Solvation: Add MeCN (5 mL) and stir vigorously for 10 minutes to create a fine suspension.

  • Addition: Add the alkyl halide (1.2 mmol) dropwise via syringe.

  • Reaction: Stir at 20–25°C (Room Temp) .

    • Monitoring: Check TLC (Ethyl Acetate/Hexane 1:1) every 2 hours. Reaction typically completes in 6–18 hours depending on steric bulk.

  • Work-up: Filter the solid salts through a celite pad. Wash the pad with Ethyl Acetate (20 mL).

  • Purification: Evaporate the filtrate. Recrystallize from Ethanol or purify via silica column if necessary.

Data Validation:

Entry Electrophile Time (h) Yield (%) Regio. Ratio (4-NO2 : 5-NO2)
1 Benzyl Bromide 6 94 >99 : 1
2 Allyl Bromide 5 92 >99 : 1

| 3 | Butyl Iodide | 12 | 88 | 95 : 5 |

Critical Insight: The use of TBAB at RT suppresses the formation of the 5-nitro isomer. High temperatures (>60°C) in this system degrade regioselectivity to ~85:15 [1].

Method B: Chan-Lam Oxidative Coupling (N-Arylation)

Best for: Aryl groups (phenyl, pyridyl). Mechanism: Oxidative coupling using Cu(II) and atmospheric oxygen as the re-oxidant. This avoids the use of pre-functionalized aryl halides and high-temperature Ullmann conditions.

Materials
  • Substrate: 4(5)-nitroimidazole (1.0 equiv)

  • Reagent: Aryl Boronic Acid (1.5 equiv)

  • Catalyst: Copper(II) Acetate (

    
    ) (10–20 mol%)
    
  • Base: Pyridine (2.0 equiv) or

    
    
    
  • Solvent: Methanol (MeOH) or DCM

Step-by-Step Protocol
  • Catalyst Activation: In an open flask (air is required), dissolve

    
     (0.1 mmol) and 4(5)-nitroimidazole (1.0 mmol) in MeOH (5 mL). Stir for 5 mins until the solution turns a deep blue/green (formation of Cu-complex).
    
  • Reagent Addition: Add the aryl boronic acid (1.5 mmol) and Pyridine (2.0 mmol).

  • Reaction: Stir vigorously at RT open to the atmosphere.

    • Note: A drying tube filled with

      
       can be used if humidity is >60%, but do not seal the system under inert gas.
      
  • Timeline: Reaction typically requires 12–24 hours. The mixture may turn heterogeneous as the product precipitates or boronic acid is consumed.

  • Quench: Dilute with water (10 mL) and extract with DCM (3 x 10 mL).

  • Purification: Wash organic layer with 1M HCl (to remove pyridine) and brine. Dry over

    
     and concentrate.
    

Troubleshooting:

  • Stalled Reaction: If the reaction stalls at 50% conversion, add a fresh portion of boronic acid (0.5 equiv) and catalyst (5 mol%). The boronic acid can undergo protodeboronation faster than coupling.

Method C: Organocatalytic Aza-Michael Addition

Best for: Michael acceptors (methyl acrylate, acrylonitrile). Mechanism: Nucleophilic attack of the imidazole nitrogen on the


-carbon of the electron-deficient alkene. N-Methylimidazole (NMI) or DBU acts as a nucleophilic catalyst to activate the Michael acceptor or the imidazole.
Materials
  • Substrate: 2-methyl-4(5)-nitroimidazole[1]

  • Electrophile: Methyl Acrylate or Acrylonitrile (1.2 equiv)

  • Catalyst: N-Methylimidazole (NMI) (10 mol%) or DBU (5 mol%)

  • Solvent: DMSO or Solvent-free

Step-by-Step Protocol
  • Mix: In a vial, combine the nitroimidazole (1.0 mmol) and the Michael acceptor (1.2 mmol).

  • Catalyze: Add NMI (0.1 mmol).

    • Solvent Option: If the mixture is solid, add minimal DMSO (0.5 mL) to create a slurry.

  • Reaction: Stir at RT for 1–4 hours.

  • Work-up: Pour the mixture into ice water (10 mL). The product usually precipitates as a white solid.

  • Isolation: Filter and wash with cold water. Yields are typically quantitative.

Regioselectivity Mechanism

Understanding the tautomeric equilibrium is vital for troubleshooting.

Regioselectivity Tautomer4 4-Nitroimidazole (Tautomer A - Major) Tautomer5 5-Nitroimidazole (Tautomer B - Minor) Tautomer4->Tautomer5 Equilibrium Anion Nitroimidazolate Anion (Delocalized) Tautomer4->Anion Base (-H+) Tautomer5->Anion Base (-H+) Product4 1-Alkyl-4-Nitroimidazole (Thermodynamic Product) Anion->Product4 RT / Steric Control (Major Path) Product5 1-Alkyl-5-Nitroimidazole (Kinetic Product) Anion->Product5 High Temp / Acidic (Minor Path)

Figure 2: Mechanistic pathway showing the divergence of regioisomers. At RT under basic conditions, steric hindrance from the adjacent nitro group disfavors N3 attack, leading to the N1-alkyl-4-nitro product.

References

  • Satheesh, D., et al. (2018).[1] "An efficient room temperature synthesis of N1-(4-substitutedbenzyl)-2-methyl-4-nitro-1H-imidazoles." ResearchGate.

  • Moon, S.Y., et al. (2014).[2] "Copper-Catalyzed Chan-Lam Coupling between Sulfonyl Azides and Boronic Acids at Room Temperature." Organic Letters.

  • Liu, B.K., et al. (2007).[3] "N-Methylimidazole as a Promising Catalyst for the Aza-Michael Addition Reaction." Synthesis.

  • Rao, P.S., et al. (2022). "Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole." Der Pharma Chemica.

  • Kovács, S., et al. (2024). "Regioselective alkylation of 4(5)-nitro-1H-imidazoles." Journal of the Chemical Society, Perkin Transactions 1.

Sources

Application Notes and Protocols for n-Benzyl-oxymethyl-4-nitro-imidazole in Proteomics Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide for the utilization of n-Benzyl-oxymethyl-4-nitro-imidazole as a chemical probe in proteomics research, with a particular focus on studying cellular responses to hypoxia. The protocols outlined herein are designed to be robust and self-validating, drawing upon established principles of chemical proteomics and mass spectrometry.

Introduction: The Significance of n-Benzyl-oxymethyl-4-nitro-imidazole in Probing Hypoxic Proteomes

n-Benzyl-oxymethyl-4-nitro-imidazole is a nitroimidazole-containing compound with the chemical formula C₁₁H₁₁N₃O₃ and a molecular weight of 233.22 g/mol .[1][2] The core of its utility in proteomics lies in the 4-nitroimidazole moiety. Nitroimidazoles are a class of compounds known for their selective activation under hypoxic (low oxygen) conditions.[3][4] This property makes them invaluable tools for investigating the profound changes in the proteome that cells undergo in response to oxygen deprivation, a hallmark of various pathological conditions, including cancer.[3][4][5]

The underlying mechanism of action involves the enzymatic reduction of the nitro group in the hypoxic cellular environment. This reduction generates reactive intermediates that can form covalent adducts with cellular macromolecules, including proteins.[6][7] By functioning as a hypoxia-activated covalent probe, n-Benzyl-oxymethyl-4-nitro-imidazole allows for the specific labeling of proteins within hypoxic cells. These labeled proteins can then be enriched and identified using mass spectrometry-based proteomics, providing a snapshot of the hypoxic proteome.[3][8]

This ability to selectively tag and identify proteins in low-oxygen environments offers a powerful strategy for:

  • Discovering novel biomarkers for hypoxic tumors.

  • Identifying new therapeutic targets involved in cellular adaptation to hypoxia.

  • Elucidating the molecular mechanisms of action of hypoxia-activated drugs.[9]

Chemical Properties and Handling

A clear understanding of the physicochemical properties of n-Benzyl-oxymethyl-4-nitro-imidazole is crucial for its effective application.

PropertyValueSource
Molecular Formula C₁₁H₁₁N₃O₃[1][2]
Molecular Weight 233.22 g/mol [1][2]
CAS Number 669713-66-0[2]
Appearance Typically a solidN/A
Solubility Soluble in organic solvents like DMSO and DMFGeneral knowledge for similar compounds
Storage Store at -20°C, protected from light and moistureGeneral laboratory practice

Note: It is recommended to prepare fresh stock solutions in a suitable anhydrous solvent like dimethyl sulfoxide (DMSO) and use them promptly. For long-term storage, aliquoting the stock solution is advised to avoid repeated freeze-thaw cycles.

Experimental Workflow: From Cell Culture to Data Analysis

The successful application of n-Benzyl-oxymethyl-4-nitro-imidazole in proteomics research hinges on a meticulously executed experimental workflow. The following diagram illustrates the key stages involved.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_processing Protein Processing cluster_ms_analysis Mass Spectrometry & Data Analysis A 1. Cell Seeding & Growth B 2. Induction of Hypoxia (e.g., 1% O₂) A->B C 3. Treatment with n-Benzyl-oxymethyl-4-nitro-imidazole B->C D 4. Cell Lysis & Protein Extraction C->D E 5. Optional: Click Chemistry (if probe is functionalized) D->E F 6. Enrichment of Labeled Proteins (e.g., Affinity Purification) E->F G 7. Protein Digestion (e.g., Trypsin) F->G H 8. LC-MS/MS Analysis G->H I 9. Database Searching & Protein Identification H->I J 10. Quantitative Analysis & Target Validation I->J

Caption: A generalized workflow for the use of n-Benzyl-oxymethyl-4-nitro-imidazole in proteomics.

Detailed Protocols

Protocol 1: In-situ Labeling of Hypoxic Cancer Cells

This protocol describes the treatment of cultured cancer cells with n-Benzyl-oxymethyl-4-nitro-imidazole under hypoxic conditions to achieve covalent labeling of proteins.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • n-Benzyl-oxymethyl-4-nitro-imidazole (CAS 669713-66-0)[10]

  • Anhydrous DMSO

  • Hypoxia chamber or incubator capable of maintaining 1% O₂

  • Phosphate-buffered saline (PBS)

  • Cell scrapers

Procedure:

  • Cell Culture: Seed the cancer cells in appropriate culture dishes and allow them to reach 70-80% confluency.

  • Induction of Hypoxia: Transfer the cells to a hypoxia chamber equilibrated to 1% O₂, 5% CO₂, and balance N₂ for 12-24 hours. Include a parallel set of cells cultured under normoxic conditions (21% O₂) as a control.

  • Probe Preparation: Prepare a 10 mM stock solution of n-Benzyl-oxymethyl-4-nitro-imidazole in anhydrous DMSO.

  • Cell Treatment: Dilute the stock solution in pre-warmed, pre-equilibrated hypoxic (or normoxic for control) medium to a final concentration of 10-100 µM. The optimal concentration should be determined empirically.

  • Incubation: Replace the existing medium with the probe-containing medium and incubate the cells for an additional 2-4 hours under hypoxic or normoxic conditions.

  • Cell Harvesting:

    • Remove the medium and wash the cells twice with ice-cold PBS.

    • Lyse the cells directly on the plate using a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Alternatively, for subcellular fractionation, scrape the cells into ice-cold PBS, centrifuge, and proceed with the appropriate fractionation protocol.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method such as the BCA assay. The lysates are now ready for enrichment of labeled proteins.

Protocol 2: Enrichment of Labeled Proteins

The enrichment of covalently modified proteins is a critical step to reduce sample complexity and enhance the detection of labeled species by mass spectrometry. The choice of enrichment strategy depends on the nature of the probe. Assuming the benzyl group can be a target for affinity purification, a hypothetical antibody-based enrichment is described. If the probe were synthesized with a bioorthogonal handle (e.g., an alkyne or azide), click chemistry-based enrichment would be the method of choice.[11][12]

Materials:

  • Cell lysate containing labeled proteins (from Protocol 1)

  • Anti-benzyl antibody conjugated to beads (e.g., agarose or magnetic beads)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., 0.1 M glycine, pH 2.5 or a competitive eluent)

  • Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)

Procedure:

  • Lysate Pre-clearing: (Optional but recommended) Incubate the cell lysate with unconjugated beads for 1 hour at 4°C to reduce non-specific binding.

  • Affinity Capture: Add the anti-benzyl antibody-conjugated beads to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads by centrifugation or using a magnetic stand.

    • Discard the supernatant.

    • Wash the beads three to five times with an excess of cold wash buffer to remove unbound proteins.

  • Elution:

    • Add the elution buffer to the beads and incubate for 5-10 minutes at room temperature with gentle agitation.

    • Pellet the beads and carefully collect the supernatant containing the enriched proteins.

    • Immediately neutralize the eluate by adding the neutralization buffer.

  • Sample Preparation for Mass Spectrometry: The enriched protein sample is now ready for downstream processing, including protein digestion.

Protocol 3: Sample Preparation for Mass Spectrometry and Data Analysis

This protocol outlines the steps for digesting the enriched proteins and analyzing the resulting peptides by LC-MS/MS.

Materials:

  • Enriched protein sample (from Protocol 2)

  • Urea

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Sequencing-grade modified trypsin

  • Formic acid

  • C18 desalting spin tips

  • LC-MS/MS system (e.g., Orbitrap-based mass spectrometer)

Procedure:

  • Reduction and Alkylation:

    • Denature the proteins by adding urea to a final concentration of 8 M.

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.

    • Alkylate free cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

  • Digestion:

    • Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.

    • Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Desalting:

    • Acidify the digest with formic acid to a final concentration of 0.1%.

    • Desalt the peptides using C18 spin tips according to the manufacturer's instructions.

    • Dry the desalted peptides in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water).

    • Inject the peptide sample into the LC-MS/MS system.

    • Acquire data in a data-dependent acquisition (DDA) mode.

  • Data Analysis:

    • Process the raw MS data using a database search engine (e.g., MaxQuant, Proteome Discoverer).

    • Search the data against a relevant protein database (e.g., UniProt) with the modification corresponding to the adducted n-Benzyl-oxymethyl-4-nitro-imidazole specified as a variable modification.

    • Perform quantitative analysis to identify proteins that are significantly enriched in the hypoxic samples compared to the normoxic controls.[13]

Data Interpretation and Validation

A critical aspect of any proteomics experiment is the rigorous interpretation and validation of the results.

  • Quantitative Analysis: Use label-free quantification or isotopic labeling methods to compare the abundance of identified proteins between hypoxic and normoxic conditions.[14] Proteins showing significantly increased abundance in the hypoxic, probe-treated sample are considered potential targets.

  • Bioinformatics Analysis: Perform pathway and gene ontology analysis on the list of identified proteins to gain insights into the biological processes affected by hypoxia.

  • Validation: Validate key findings using orthogonal methods such as Western blotting with specific antibodies against the identified target proteins.

Mechanism of Action and Covalent Adduct Formation

The utility of n-Benzyl-oxymethyl-4-nitro-imidazole as a proteomics probe is predicated on its hypoxia-selective bioactivation. The following diagram illustrates the proposed mechanism.

mechanism_of_action Probe n-Benzyl-oxymethyl-4-nitro-imidazole (Inactive Probe) ReactiveSpecies Reactive Nitroso/Hydroxylamine Intermediates Probe->ReactiveSpecies One-electron reduction Hypoxia Hypoxic Environment (<2% O₂) Enzymes Nitroreductases Protein Cellular Protein (with nucleophilic residues) ReactiveSpecies->Protein Covalent modification Adduct Covalent Protein-Probe Adduct (Detectable by MS)

Caption: Proposed mechanism of hypoxia-selective activation and protein labeling.

Under normoxic conditions, the one-electron reduction of the nitro group is a reversible process, as molecular oxygen can rapidly re-oxidize the nitro radical anion, preventing the formation of downstream reactive species. In the absence of sufficient oxygen, further reduction occurs, leading to the formation of highly reactive nitroso and hydroxylamine intermediates that can covalently modify nucleophilic residues (e.g., cysteine, histidine) on nearby proteins.

Troubleshooting

IssuePossible CauseSuggested Solution
Low labeling efficiency Suboptimal probe concentration or incubation time. Insufficient hypoxia.Optimize probe concentration and incubation time. Ensure the hypoxia chamber is properly sealed and equilibrated.
High background of non-specifically bound proteins Inefficient washing during enrichment. Non-specific binding to beads.Increase the number and stringency of wash steps. Pre-clear the lysate with unconjugated beads.
Poor protein identification by MS Low abundance of labeled proteins. Inefficient digestion or desalting.Increase the starting amount of cell lysate. Optimize digestion and desalting protocols.

Conclusion

n-Benzyl-oxymethyl-4-nitro-imidazole represents a promising chemical probe for the exploration of the hypoxic proteome.[15][16] The protocols and guidelines presented here provide a framework for its application in identifying proteins that are selectively labeled under low-oxygen conditions. Such studies can significantly contribute to our understanding of cellular responses to hypoxia and may lead to the discovery of novel diagnostic and therapeutic targets. As with any chemical proteomics workflow, careful optimization and validation are paramount to achieving reliable and impactful results.[11][17]

References

  • N-benzyl-2-nitro-1-imidazole-acetamide (benznidazole, BZN) chemical... - ResearchGate. (n.d.). Retrieved January 29, 2026, from [Link]

  • Chemical Proteomics Reveals Antibiotic Targets of Oxadiazolones in MRSA - PMC. (2022). Journal of the American Chemical Society, 144(1), 439–449. [Link]

  • Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - MDPI. (2022). Molecules, 27(11), 3508. [Link]

  • Quantitative Proteome Analysis Using d-Labeled N-Ethylmaleimide and 13C-Labeled Iodoacetanilide by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry - PMC - NIH. (2005). Journal of Proteome Research, 4(4), 1134–1141. [Link]

  • n-Benzyl oxymethyl-4-nitro-imidazole | C11H11N3O3 | CID 2756643 - PubChem. (n.d.). Retrieved January 29, 2026, from [Link]

  • Application of Advanced Mass Spectrometry-Based Proteomics to Study Hypoxia Driven Cancer Progression - PMC - PubMed Central. (2014). Frontiers in Physiology, 5, 497. [Link]

  • Single Crystal Growth of N‐Benzyl‐2‐methyl‐4‐nitroaniline by Seeded Czochralski Pulling Technique for NLO and THz Applications | Request PDF - ResearchGate. (2014). Crystal Research and Technology, 49(10), 753-762. [Link]

  • Temporal Quantitative Proteomics Reveals Proteomic and Phosphoproteomic Alterations Associated with Adaptive Response to Hypoxia in Melanoma Cells - MDPI. (2020). Cancers, 12(9), 2548. [Link]

  • Binding interaction of 1-(4-methybenzyl)-2-p-tolyl-1H-benzo[d]imidazole with bovine serum albumin - PubMed. (2012). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 93, 180–184. [Link]

  • Potent and selective chemical probe of hypoxic signalling downstream of HIF-α hydroxylation via VHL inhibition - PMC. (2016). Nature Communications, 7, 13312. [Link]

  • Proteomics-Based Discovery of First-in-Class Chemical Probes for Programmed Cell Death Protein 2 (PDCD2) - PMC - NIH. (2022). Journal of the American Chemical Society, 144(30), 13735–13745. [Link]

  • Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action - NIH. (2022). ACS Central Science, 8(10), 1435–1444. [Link]

  • Cell Surface Proteomics Reveals Hypoxia-Regulated Pathways in Cervical and Bladder Cancer - MDPI. (2023). International Journal of Molecular Sciences, 24(21), 15881. [Link]

  • Chemical proteomics approaches for identifying the cellular targets of natural products. (2016). Natural Product Reports, 33(5), 624–637. [Link]

  • Synthesis of some new protic N1-Benzyl/Butyl-2-methyl-4-nitro-1H-imidazol-3-ium salts with 3,5-Diaminobenzoate, 3,5-Dinitrobenzoate, (E)-3-(4-Hydroxy-3-methoxyphenyl)acrylate and 2-Carboxy-5-nitrobenzoate as organic anions - ResearchGate. (2020). Journal of Molecular Structure, 1208, 127885. [Link]

  • (PDF) Nitroimidazoles Part 10. Synthesis, crystal structure, molecular docking, and anticancer evaluation of 4-nitroimidazole derivatives combined with piperazine moiety - ResearchGate. (2022). Zeitschrift für Naturforschung C, 77(5-6), 257-269. [Link]

  • Proteomic Approach to Understanding Antibiotic Action - PMC - NIH. (2003). Antimicrobial Agents and Chemotherapy, 47(3), 948–955. [Link]

  • Quantitative Analyses Reveal How Hypoxia Reconfigures the Proteome of Primary Cytotoxic T Lymphocytes - Frontiers. (2020). Frontiers in Immunology, 11, 156. [Link]

  • Analysis of Four 5-Nitroimidazoles and Their Corresponding Hydroxylated Metabolites in Egg, Processed Egg, and Chicken Meat by Isotope Dilution Liquid Chromatography Tandem Mass Spectrometry | Request PDF - ResearchGate. (2008). Journal of Agricultural and Food Chemistry, 56(15), 6126–6133. [Link]

  • A new chemical probe for quantitative proteomic profiling of fibroblast growth factor receptor and its inhibitors - CIPSM. (2014). Molecular & Cellular Proteomics, 13(1), 319-330. [Link]

  • Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC - NIH. (2024). Journal of Experimental & Clinical Cancer Research, 43(1), 133. [Link]

  • Chemical proteomics of host-microbe interactions. - White Rose Research Online. (2018). Current Opinion in Chemical Biology, 48, 36-43. [Link]

  • Improved Convenient Synthesis of Benzoyl Metronidazole: A Nitroimidazole Antibiotics. (2014). Journal of Heterocyclic Chemistry, 51(S1), E23-E25. [Link]

  • The Role of Proteomics in Bacterial Response to Antibiotics - PMC - PubMed Central. (2020). International Journal of Molecular Sciences, 21(11), 3949. [Link]

  • Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry - PMC - NIH. (2020). Journal of the American Society for Mass Spectrometry, 31(11), 2249–2258. [Link]

  • Recent Advances in Mass Spectrometry-Based Protein Interactome Studies - PMC - NIH. (2023). Journal of Proteome Research, 22(12), 3747–3764. [Link]

  • Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PubMed Central. (2023). RSC Medicinal Chemistry, 14(6), 1011–1043. [Link]

  • Comparison of Proteomic Responses as Global Approach to Antibiotic Mechanism of Action Elucidation - NIH. (2018). mSphere, 3(4), e00344-18. [Link]

  • Nitroimidazole - Wikipedia. (n.d.). Retrieved January 29, 2026, from [Link]

  • In-cell labeling and mass spectrometry for systems-level structural biology - PMC - PubMed Central. (2018). Current Opinion in Chemical Biology, 48, 10-18. [Link]

  • N-Benzyl oxymethyl-4-nitro-imidazole - product offer - Clonagen. (n.d.). Retrieved January 29, 2026, from [Link]

  • Synthesis of a novel azomycin derivative; 4-(2-(2-methyl-2-nitro-1H-imidazol-. 1yl)ethoxy)benzaldehyde 2.15, was carried out by the reaction of 2.14 with 4-. (n.d.). Retrieved January 29, 2026, from [Link]

  • N-BENZYL OXYMETHYL-4-NITRO-IMIDAZOLE - 克拉玛尔试剂. (n.d.). Retrieved January 29, 2026, from [Link]

Sources

Application Note: Nitroimidazoles as Hypoxia Markers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Pre-Clinical and Translational Oncology

Abstract

Hypoxia (low oxygen tension) is a critical microenvironmental factor driving tumor aggression, metastasis, and resistance to therapy (radio- and chemotherapy).[1][2][3][4][5] Accurate mapping of hypoxic niches requires markers that are metabolically activated solely in oxygen-deficient cells. This guide details the application of 2-nitroimidazoles—specifically Pimonidazole and EF5—as exogenous hypoxia markers.[3] It provides validated protocols for immunohistochemistry (IHC) and flow cytometry, alongside mechanistic insights to ensure experimental rigor.

Part 1: The Chemistry of Detection

Mechanism of Action

Nitroimidazoles function as "oxygen sensors" through a bioreductive mechanism.[5] They are cell-permeable and distribute to all tissues. Specificity is achieved through intracellular metabolism:

  • Entry: The agent diffuses into the cell.[2]

  • Reduction: Nitroreductases catalyze the addition of a single electron to the nitro group (

    
    ), forming a free radical anion (
    
    
    
    ).
  • The Oxygen Switch:

    • Normoxia: In the presence of

      
      , the radical anion is rapidly re-oxidized back to the parent compound (futile cycle). No binding occurs; the drug washes out.
      
    • Hypoxia (

      
       mmHg):  The radical anion cannot be re-oxidized. It undergoes further reduction to hydroxylamine and amine intermediates.
      
  • Covalent Binding: These highly reactive intermediates form stable covalent adducts with intracellular macromolecules (thiols on proteins/DNA). These adducts are permanent and can be detected via antibodies (ex vivo) or PET imaging (in vivo).

Visualization: Bioreductive Pathway

HypoxiaMechanism Parent 2-Nitroimidazole (Parent Drug) Radical Nitro Radical Anion (NO2•-) Parent->Radical Nitroreductase (+1 e-) Radical->Parent Normoxia (O2 present) Futile Cycle Adduct Macromolecular Adducts Radical->Adduct Hypoxia (O2 absent) Further Reduction Detection Detection (Antibody/PET) Adduct->Detection IHC / Flow / PET

Caption: The "Oxygen Switch": In normoxia, the futile cycle prevents binding. In hypoxia, irreversible reduction leads to macromolecular adduct formation.

Part 2: Agent Selection Strategy

Selecting the right marker depends on the readout modality and temporal resolution required.

FeaturePimonidazole (Hypoxyprobe) EF5 18F-FMISO
Primary Use IHC, IF, Flow CytometryIHC, IF (Multi-timepoint)Clinical PET Imaging
Lipophilicity Hydrophilic (Water soluble)Highly LipophilicHydrophilic
Clearance Fast (allows acute snapshots)Slower (more uniform tissue distribution)Slow (requires delayed imaging)
Detection Anti-pimonidazole mAb (MAb1)Anti-EF5 antibody (ELK3-51)Positron Emission Tomography
Key Advantage The "Gold Standard" for pre-clinical validation.Can be multiplexed with Pimo for "Hypoxia History" studies.[3]Direct clinical translation.

Part 3: Pre-Clinical Protocol (IHC/IF)

Objective: To visualize hypoxic regions in solid tumor xenografts or ischemic tissue. Standard Agent: Pimonidazole Hydrochloride.[4][6][7]

Phase A: In Vivo Labeling

Expert Insight: The dose of 60 mg/kg is critical. It ensures the drug concentration is not the rate-limiting step; only oxygen availability limits the binding rate (saturation kinetics).

  • Preparation: Dissolve Pimonidazole HCl in sterile 0.9% saline to a concentration of 30 mg/mL .

    • Note: Protect from light.

  • Administration: Inject mice intraperitoneally (i.p.) or intravenously (i.v.) at 60 mg/kg .[4][6][7]

    • Calculation: For a 25g mouse, inject 50 µL of the 30 mg/mL solution.

  • Circulation: Allow the marker to circulate for 30 to 90 minutes .

    • 90 minutes is standard to allow diffusion into poorly perfused necrotic cores.

  • Harvest: Euthanize the animal.

    • Critical Step: If possible, perform transcardial perfusion with saline to wash out unbound drug from the vasculature. This reduces background noise.

  • Fixation:

    • Frozen: Snap freeze in liquid nitrogen/OCT (Preferred for sensitive epitopes).

    • FFPE: Fix in 10% Neutral Buffered Formalin (NBF) for 24 hours, then embed in paraffin.

Phase B: Staining (FFPE Protocol)

Note: Pimonidazole adducts are extremely stable and survive harsh antigen retrieval.

  • Deparaffinization: Xylene (2x 5 min)

    
     100% EtOH 
    
    
    
    95% EtOH
    
    
    Water.
  • Antigen Retrieval: Citrate Buffer (pH 6.0), 98°C for 20 minutes. Cool to RT.

  • Blocking: Incubate with 5% Normal Goat Serum + 0.1% Triton X-100 (if permeabilization is needed) for 1 hour.

  • Primary Antibody: Apply FITC-conjugated anti-Pimonidazole (MAb1) at 1:50 to 1:100 dilution . Incubate overnight at 4°C.

    • Alternative: If using a non-conjugated primary, apply Mouse anti-Pimonidazole IgG1.

  • Secondary Antibody (If needed): Anti-Mouse IgG conjugated to HRP (for DAB) or Fluorophore (for IF).

  • Counterstain: Hematoxylin (IHC) or DAPI (IF).

Part 4: Flow Cytometry Protocol

Objective: To quantify the fraction of hypoxic cells (Hypoxic Fraction, HF) within a heterogeneous population.

Workflow
  • In Vivo Labeling: Follow Phase A (above).

  • Tumor Dissociation:

    • Mince tumor.

    • Enzymatic digestion (Collagenase IV + DNase) for 30-60 mins at 37°C.

    • Filter through 70 µm mesh to obtain single-cell suspension.

  • Viability Stain: Stain with a fixable viability dye (e.g., Zombie NIR or LIVE/DEAD) before fixation.

    • Why? Dead cells bind antibodies nonspecifically. You must gate them out to avoid false positives.

  • Fixation/Permeabilization:

    • Fix cells with 4% PFA (20 mins) or commercial Fix/Perm buffer.

    • Critical: Pimonidazole adducts are intracellular . Permeabilization (Saponin or Methanol) is mandatory for the antibody to reach the target.

  • Staining:

    • Incubate with FITC-anti-Pimonidazole (1:100) for 30-45 mins at RT in Perm Buffer.

  • Analysis:

    • Gate: Singlets

      
       Live Cells 
      
      
      
      Tumor Cells
      
      
      Pimo Positive.
    • Control: Use a non-injected tumor sample to set the negative gate.

Visualization: Experimental Workflow

Workflow Step1 1. In Vivo Labeling (60 mg/kg, 90 min) Step2 2. Tissue Harvest (Perfusion recommended) Step1->Step2 Branch Analysis Type Step2->Branch IHC IHC / IF (Spatial Context) Branch->IHC Flow Flow Cytometry (Quantification) Branch->Flow IHC_Process Fixation (FFPE/Frozen) Antigen Retrieval Anti-Pimo Antibody IHC->IHC_Process Flow_Process Single Cell Dissociation Fixable Viability Dye Permeabilization + Ab Flow->Flow_Process

Caption: Decision tree for processing samples after in vivo labeling.

Part 5: Clinical Translation (PET Imaging)

While Pimonidazole is invasive (requires biopsy), 18F-FMISO (Fluoromisonidazole) allows non-invasive hypoxia mapping in patients.

  • Protocol Overview:

    • Patient receives intravenous 18F-FMISO (3.7 MBq/kg).

    • Uptake Phase: 2-3 hours.

      • Why so long? FMISO is lipophilic and enters all cells. It takes hours to wash out of normoxic tissue, leaving signal only in hypoxic regions (Target-to-Background ratio improves with time).

    • Scan: Static PET acquisition.

  • Interpretation: A Tissue-to-Blood ratio (T/B) > 1.2 is generally considered hypoxic.[8]

Part 6: Data Interpretation & Troubleshooting

Self-Validating the Assay

To ensure your staining represents true hypoxia and not artifacts:

  • The "Necrosis Halo": In solid tumors, pimonidazole staining typically forms a ring around necrotic regions.

    • Logic: Cells adjacent to necrosis are hypoxic but alive (capable of reducing the drug). Cells in the necrosis are dead and cannot metabolize the drug (negative).

    • Validation: If you see staining inside the necrotic core, it is non-specific trapping (Artifact).

  • Vascular Distance: Staining should be distal from blood vessels (CD31 staining).

    • Validation: Co-stain for CD31.[4] If Pimo overlaps with CD31, the protocol failed (likely insufficient washout or too high antibody concentration).

Troubleshooting Table
IssueProbable CauseCorrective Action
No Signal Insufficient dose or circulation time.Increase circulation to 90 min. Ensure i.p. injection was successful (not into gut).
High Background Inadequate washout of unbound drug.Peruse mouse with saline before harvest. Increase washing steps in IHC.
Nuclear Staining Non-specific antibody binding.Pimo adducts are cytoplasmic/cytoskeletal. Nuclear signal is artifact. Re-titrate antibody.
Staining in Necrosis "Trapping" of antibody or drug.Ignore signal in fragmented/necrotic areas. Use viability dye in Flow Cytometry.[9]

References

  • Hypoxyprobe, Inc. Pimonidazole Hydrochloride (Hypoxyprobe™-1) Kits and Reagents.Link

  • Varia, M. A., et al. (1998). "Pimonidazole: A Novel Hypoxia Marker for Complementary Study of Tumor Hypoxia and Cell Proliferation in Cervical Carcinoma."[6] Gynecologic Oncology. Link

  • Evans, S. M., et al. (2000). "EF5 binding and clinical outcome in human soft tissue sarcomas." International Journal of Radiation OncologyBiologyPhysics. Link

  • Moulder, J. E., & Rockwell, S. (1984). "Hypoxic fractions of solid tumors: experimental techniques, methods of analysis, and a survey of existing data." International Journal of Radiation OncologyBiologyPhysics. Link

  • Krohn, K. A., et al. (2008). "Molecular imaging of hypoxia." Journal of Nuclear Medicine. Link

Sources

Mastering Quantitative Analysis: A Protocol for Utilizing n-Benzyl oxymethyl-4-nitro-imidazole as an Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide for the utilization of n-Benzyl oxymethyl-4-nitro-imidazole as an internal standard (IS) in quantitative analytical methodologies, particularly liquid chromatography-mass spectrometry (LC-MS/MS). The unique structure of n-Benzyl oxymethyl-4-nitro-imidazole lends itself to applications in the analysis of various analytes, especially those with similar imidazole-based structures. This document will delve into the rationale for its selection, sourcing and synthesis, detailed protocol for its implementation, and the principles of subsequent method validation.

Introduction: The Imperative of an Internal Standard

In the landscape of quantitative analysis, achieving accuracy and precision is paramount. However, analytical workflows are susceptible to variations arising from sample preparation, instrument drift, and matrix effects. The internal standard method is a powerful strategy to mitigate these variabilities. An ideal internal standard is a compound that is structurally and physicochemically similar to the analyte of interest but is not naturally present in the sample. By adding a known concentration of the internal standard to all samples, standards, and quality controls, any variations in the analytical process will affect both the analyte and the internal standard proportionally. This allows for the normalization of the analyte's response to that of the internal standard, leading to more robust and reliable quantitative data.

n-Benzyl oxymethyl-4-nitro-imidazole emerges as a promising candidate for an internal standard in the analysis of various compounds, particularly those containing a nitroimidazole core, which are prevalent in pharmaceuticals and veterinary medicine. Its structural features, including the nitroimidazole group and the benzyl moiety, can mimic the chromatographic and ionization behavior of a range of analytes.

Physicochemical Properties and Rationale for Use

The suitability of n-Benzyl oxymethyl-4-nitro-imidazole as an internal standard is underpinned by its distinct physicochemical properties.

PropertyValueSource
Molecular Formula C₁₁H₁₁N₃O₃PubChem[1]
Molecular Weight 233.22 g/mol PubChem[1]
IUPAC Name 4-nitro-1-(phenylmethoxymethyl)imidazolePubChem[1]
CAS Number 669713-66-0PubChem[1]

The presence of the nitroimidazole core makes it structurally analogous to a class of antimicrobial drugs, making it an excellent candidate for their quantification. The benzyloxymethyl group provides a unique mass fragmentation pattern, allowing for clear differentiation from many analytes in mass spectrometric detection. Furthermore, this group influences the compound's polarity and retention time in reversed-phase chromatography, often placing it in a suitable elution window relative to many target analytes.

Sourcing and Synthesis of n-Benzyl oxymethyl-4-nitro-imidazole

3.1. Commercial Availability

n-Benzyl oxymethyl-4-nitro-imidazole is available from several chemical suppliers as a research chemical. It is crucial to obtain a high-purity standard (typically >98%) and a certificate of analysis to ensure the accuracy of the stock solutions.

3.2. Synthesis Pathway Overview

For laboratories with synthetic capabilities, n-Benzyl oxymethyl-4-nitro-imidazole can be synthesized. A general synthetic route involves the N-alkylation of 4-nitroimidazole with benzyl chloromethyl ether. The synthesis of the precursor, 4-nitroimidazole, can be achieved through the nitration of imidazole.[2][3]

Synthesis Imidazole Imidazole Nitroimidazole 4-Nitroimidazole Imidazole->Nitroimidazole Nitration NitratingAgent Nitrating Agent (e.g., HNO3/H2SO4) NitratingAgent->Nitroimidazole FinalProduct n-Benzyl oxymethyl-4-nitro-imidazole Nitroimidazole->FinalProduct N-alkylation BenzylChloromethylEther Benzyl Chloromethyl Ether BenzylChloromethylEther->FinalProduct Base Base (e.g., NaH) Base->FinalProduct

Caption: General synthesis pathway for n-Benzyl oxymethyl-4-nitro-imidazole.

3.2.1. Synthesis of 4-Nitroimidazole (Illustrative)

The synthesis of 4-nitroimidazole can be performed by reacting imidazole with a nitrating agent, such as a mixture of nitric acid and sulfuric acid.[2] The reaction conditions, including temperature and reaction time, need to be carefully controlled to ensure optimal yield and purity.

3.2.2. Synthesis of n-Benzyl oxymethyl-4-nitro-imidazole (Illustrative)

4-nitroimidazole can be reacted with benzyl chloromethyl ether in the presence of a suitable base (e.g., sodium hydride) in an aprotic solvent (e.g., dimethylformamide). The reaction mixture is typically stirred at room temperature until the starting material is consumed. The final product is then isolated and purified using techniques such as column chromatography.

Note: The synthesis of this compound should be performed by trained personnel in a well-ventilated fume hood, as the reagents can be hazardous.

Experimental Protocol: Application in LC-MS/MS

This section outlines a general protocol for the use of n-Benzyl oxymethyl-4-nitro-imidazole as an internal standard for the quantification of a hypothetical analyte, "Analyte X" (a nitroimidazole-based drug), in a biological matrix such as plasma.

4.1. Materials and Reagents

  • n-Benzyl oxymethyl-4-nitro-imidazole (purity > 98%)

  • Analyte X (purity > 98%)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (or other appropriate mobile phase modifier)

  • Control (blank) plasma

4.2. Preparation of Stock and Working Solutions

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of n-Benzyl oxymethyl-4-nitro-imidazole and dissolve it in 10 mL of methanol in a volumetric flask.

  • Analyte X Stock Solution (1 mg/mL): Prepare in the same manner as the internal standard stock solution.

  • Internal Standard Working Solution (1 µg/mL): Dilute the IS stock solution 1:1000 with 50:50 (v/v) methanol:water.

  • Analyte X Working Solutions for Calibration Curve: Prepare a series of working solutions by serially diluting the Analyte X stock solution to create calibration standards at concentrations ranging from, for example, 1 ng/mL to 1000 ng/mL.

4.3. Sample Preparation

The following is a representative protein precipitation protocol:

  • To 100 µL of plasma sample (blank, calibration standard, or unknown), add 20 µL of the Internal Standard Working Solution (1 µg/mL).

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

SamplePrep Start Plasma Sample (100 µL) Add_IS Add Internal Standard (20 µL) Start->Add_IS Vortex1 Vortex Add_IS->Vortex1 Add_ACN Add Acetonitrile (300 µL) Vortex1->Add_ACN Vortex2 Vortex Vigorously Add_ACN->Vortex2 Centrifuge Centrifuge Vortex2->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Sources

Application Note: A Validated HPLC-MS Method for the Sensitive and Selective Quantification of 4-Nitroimidazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and highly sensitive High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the quantitative analysis of 4-nitroimidazole derivatives. These compounds are a critical class of pharmaceuticals with broad-spectrum antimicrobial and antiprotozoal activity.[1] The method detailed herein utilizes reverse-phase chromatography for optimal separation coupled with tandem mass spectrometry (MS/MS) for unambiguous detection and quantification. We provide a comprehensive protocol, from sample preparation to data analysis, and include a full method validation summary in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to demonstrate its fitness for purpose in research and drug development environments.[2][3]

Introduction: The Analytical Imperative for 4-Nitroimidazole Derivatives

The 4-nitroimidazole scaffold is a foundational structural motif in a variety of therapeutic agents.[4][5] Derivatives such as metronidazole and tinidazole are widely prescribed antibiotics for treating anaerobic bacterial and parasitic infections.[6][7] The mechanism of action is linked to the reduction of the nitro group within hypoxic cells, which produces reactive radicals that induce cellular damage.[7] Given their potent biological activity, there is a critical need for sensitive and selective analytical methods to accurately quantify these compounds in various matrices, including pharmaceutical formulations, biological fluids, and environmental samples.

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the gold standard for this application.[8] HPLC provides the necessary chromatographic separation of the target analyte from matrix components and potential metabolites, while the mass spectrometer offers unparalleled sensitivity and selectivity, enabling confident identification and precise quantification, often at trace levels.[8][9] This guide explains the causality behind the chosen experimental parameters and provides a self-validating protocol to ensure data integrity and reproducibility.

Principle of the HPLC-MS Method

The analytical workflow is designed to ensure robust separation and highly selective detection. The fundamental principle relies on the synergy between liquid chromatography and mass spectrometry.

HPLC_MS_Principle cluster_HPLC HPLC System: Separation cluster_MS Mass Spectrometer: Detection MobilePhase Mobile Phase (Aqueous & Organic) Pump High-Pressure Pump MobilePhase->Pump Injector Autosampler Pump->Injector Column C18 Reverse-Phase Column Injector->Column ESI Electrospray Ionization (ESI) Source Column->ESI Eluent Quad1 Quadrupole 1 (Precursor Ion Selection) ESI->Quad1 Quad2 Quadrupole 2 (Collision Cell) Quad1->Quad2 Quad3 Quadrupole 3 (Product Ion Selection) Quad2->Quad3 Detector Detector Quad3->Detector DataSystem Data System (Quantification) Detector->DataSystem Signal

Caption: Principle of the HPLC-MS/MS System.

Initially, the sample is injected into the HPLC system, where the 4-nitroimidazole derivative is separated from other components on a C18 reverse-phase column based on its polarity. The eluent from the column is then directed into the electrospray ionization (ESI) source of the mass spectrometer. Here, the analyte molecules are ionized, typically forming protonated molecules [M+H]⁺. The mass spectrometer, operating in Multiple Reaction Monitoring (MRM) mode, provides two layers of selectivity: first, the precursor ion (the [M+H]⁺ of the target compound) is isolated. This ion is then fragmented, and a specific, characteristic product ion is monitored for quantification. This precursor-to-product ion transition is unique to the analyte, virtually eliminating matrix interferences and ensuring high specificity.[10]

Materials and Methods

Reagents and Standards
  • Reference standards of 4-nitroimidazole derivatives (e.g., Metronidazole, Dimetridazole, Ronidazole) and appropriate deuterated internal standards (e.g., Metronidazole-d4).

  • HPLC-grade acetonitrile (ACN) and methanol (MeOH).

  • Formic acid (FA), LC-MS grade.

  • Ultrapure water (18.2 MΩ·cm).

Instrumentation and Consumables
  • HPLC System: Agilent 1290 Infinity II LC System or equivalent.

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS System or equivalent.

  • Chromatographic Column: Agilent ZORBAX Eclipse Plus C18 column (2.1 x 50 mm, 1.8 µm) or equivalent.

  • Software: Agilent MassHunter Workstation Software for data acquisition and analysis.

  • Vials and Caps: Certified LC-MS vials.

Detailed Experimental Protocol

The overall experimental process follows a systematic and logical flow to ensure reproducibility and accuracy from sample preparation through to final data analysis.

Workflow node_prep Step 1: Preparation Prepare standards, QC samples, and mobile phases. node_sample Step 2: Sample Extraction Extract analyte from matrix using SPE or LLE. Evaporate and reconstitute. node_prep->node_sample node_hplc Step 3: HPLC-MS Analysis Inject sample into the LC-MS system. Acquire data using optimized MRM method. node_sample->node_hplc node_data Step 4: Data Processing Integrate chromatographic peaks. Generate calibration curve. node_hplc->node_data node_report Step 5: Quantification & Reporting Calculate concentrations in unknown samples. Validate batch and report results. node_data->node_report

Caption: High-Level Experimental Workflow.

Preparation of Solutions
  • Mobile Phase A (MPA): 0.1% Formic Acid in Water. The addition of formic acid is critical as it aids in the protonation of the nitroimidazole analytes, leading to enhanced signal intensity in positive ESI mode.

  • Mobile Phase B (MPB): 0.1% Formic Acid in Acetonitrile.

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve reference standards and internal standards (IS) in methanol to prepare individual stock solutions.

  • Calibration Standards & Quality Controls (QCs): Prepare working solutions by diluting the stock solutions. Subsequently, spike these working solutions into the appropriate matrix (e.g., blank plasma, formulation blank) to create a calibration curve (e.g., 1-1000 ng/mL) and at least three levels of QCs (low, mid, high).

Sample Preparation (Solid Phase Extraction Protocol)

This protocol is optimized for cleaning complex matrices like biological fluids. For simpler matrices like pharmaceutical dosage forms, a "dilute and shoot" approach may be sufficient.

  • Pre-treatment: To a 1 mL sample, add the internal standard solution and vortex.

  • Conditioning: Condition a strong cation-exchange (SCX) SPE cartridge with 1 mL of methanol followed by 1 mL of water. The SCX sorbent is chosen for its ability to retain the basic imidazole moiety.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove interfering substances.

  • Elution: Elute the target analytes with 1 mL of 5% ammonium hydroxide in methanol. The basic elution solvent neutralizes the charge on the analytes, releasing them from the sorbent.[11]

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of Mobile Phase A. This step concentrates the sample and ensures compatibility with the HPLC mobile phase.

HPLC-MS/MS Parameters

The following tables summarize the optimized instrumental conditions. These serve as an excellent starting point and may be further refined for specific derivatives.

Table 1: HPLC Operational Parameters

Parameter Value Rationale
Column Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) Provides excellent efficiency and peak shape for polar to moderately non-polar compounds.
Mobile Phase A 0.1% Formic Acid in Water Aqueous phase for reverse-phase chromatography.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Organic phase for elution.
Flow Rate 0.4 mL/min Optimal for 2.1 mm ID columns, balancing speed and resolution.
Injection Volume 5 µL Minimizes potential for column overloading.
Column Temp. 40 °C Ensures reproducible retention times and improves peak shape.
Gradient Elution Time (min) %B
0.0 5
0.5 5
4.0 95
5.0 95
5.1 5

| | 7.0 | 5 |

Table 2: Mass Spectrometer and MRM Parameters | MS Parameter | Value | Rationale | | :--- | :--- | :--- | | Ionization Mode | Electrospray Ionization (ESI), Positive | Nitroimidazoles readily form [M+H]⁺ ions. | | Capillary Voltage | 2500 V | Optimized for stable spray and maximum ion generation.[8] | | Gas Temperature | 350 °C | Facilitates efficient desolvation of the eluent.[8] | | Gas Flow | 10 L/min | | | Nebulizer Pressure | 45 psi | | | MRM Transitions | Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | | | Metronidazole | 172.1 | 128.1 | 13 | | | Dimetridazole | 142.1 | 96.0 | 21 | | | Ronidazole | 201.1 | 140.1 | 15 | | | Metronidazole-d4 (IS) | 176.1 | 132.1 | 13 |

Note: MRM parameters must be optimized empirically for each specific instrument and compound.[12]

Method Validation Protocol (ICH Q2(R2) Framework)

To ensure the method is trustworthy and fit for its intended purpose, a full validation was performed according to ICH Q2(R2) guidelines.[2][13] The objective of validation is to provide documented evidence that the analytical procedure is suitable for its intended purpose.[3]

Table 3: Summary of Method Validation Parameters and Acceptance Criteria

Validation Parameter Purpose Methodology Acceptance Criteria
Specificity To ensure the signal is unequivocally from the analyte. Analyze blank matrix, matrix spiked with analyte and IS, and matrix spiked with related substances. No interfering peaks at the retention time of the analyte and IS.
Linearity & Range To demonstrate a proportional relationship between concentration and response. Analyze a calibration curve with at least 6 non-zero points over the intended range (e.g., 1-1000 ng/mL). Coefficient of determination (r²) ≥ 0.995.
Accuracy To measure the closeness of the measured value to the true value. Analyze QC samples at a minimum of 3 concentration levels (n=5).[14] Mean recovery within 85-115% (or 80-120% at LLOQ).[12]
Precision (Repeatability & Intermediate) To assess the degree of scatter between a series of measurements. Analyze QC samples at 3 levels on the same day (repeatability) and on 3 different days (intermediate precision). Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ).[12]
Limit of Quantification (LOQ) The lowest concentration that can be quantified with acceptable accuracy and precision. The lowest standard on the calibration curve that meets accuracy (80-120%) and precision (≤ 20% RSD) criteria. Signal-to-Noise ratio > 10.
Limit of Detection (LOD) The lowest concentration that can be reliably detected. Determined based on a signal-to-noise ratio of 3. S/N ≥ 3.

| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters. | Vary parameters like column temperature (±5°C), mobile phase pH (±0.2), and flow rate (±10%). | System suitability criteria are met, and results remain within acceptable precision limits. |

The results from these validation experiments provide a high degree of assurance that the method is reliable for the routine analysis of 4-nitroimidazole derivatives.[13]

Conclusion

This application note details a highly selective, sensitive, and robust HPLC-MS method for the analysis of 4-nitroimidazole derivatives. The combination of efficient reverse-phase chromatographic separation with the specificity of tandem mass spectrometry in MRM mode allows for reliable quantification, even in complex matrices. The comprehensive protocol, from sample preparation using SPE to the detailed instrumental parameters, provides a solid foundation for researchers. By adhering to the principles of method validation outlined by the ICH, this protocol establishes a self-validating system that ensures the generation of accurate and trustworthy data, making it ideally suited for applications in pharmaceutical quality control, clinical research, and drug development.

References

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Mixture of Nitroimidazole Antibiotics on Newcrom Type Columns.
  • Guo, L., et al. (2018). Confirmatory Analysis of Nitroimidazoles and Hydroxy Metabolites in Honey by Dispersive-Solid Phase Extraction and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. National Institutes of Health.
  • Le-Min, T., et al. (2014). Determination of nitroimidazole residues in aquaculture tissue using ultra high performance liquid chromatography coupled to tandem mass spectrometry. Journal of Chromatography B, 960, 141-149.
  • Wang, J., et al. (2017). Simultaneous Determination of Nitroimidazoles and Quinolones in Honey by Modified QuEChERS and LC-MS/MS Analysis. Journal of Analytical Methods in Chemistry.
  • ResearchGate. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Retrieved from [Link]

  • ResearchGate. (n.d.). Rapid Determination of Nitroimidazole Residues in Honey by Liquid Chromatography/Tandem Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (2023). Novel 4-nitroimidazole analogues: Synthesis, in vitro biological evaluation, in silico studies and molecular dynamics simulation. Retrieved from [Link]

  • Agilent Technologies, Inc. (2019). Analysis of Nitroimidazoles in Egg Using Agilent Captiva EMR−Lipid and LC/MS/MS.
  • ResearchGate. (n.d.). Determination of five nitroimidazoles in water by liquid chromatography-mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). MS/MS parameters used for LC-MS/MS determination of nitroimidazoles in milk. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-nitroimidazole derivatives with antibacterial activity. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitroimidazole. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]

  • ACS Publications. (n.d.). Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases. Retrieved from [Link]

  • International Journal of Pharmacy & Pharmaceutical Research. (2016). Design, Synthesis and Characterization of Some 5- Nitroimidazole Derivatives. Retrieved from [Link]

  • Global Substance Registration System (GSRS). (n.d.). 4-NITROIMIDAZOLE. Retrieved from [Link]

Sources

Application Note: High-Sensitivity GC-MS Profiling of N-Benzyloxymethyl-4-nitroimidazole via Reductive Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for the trace analysis of N-benzyloxymethyl-4-nitroimidazole (BOM-4-NI). Given the compound's lack of labile protons and the thermal instability of the nitro group, this protocol utilizes a Reductive Acylation strategy. This approach transforms the thermally labile nitro moiety into a stable, highly volatile fluorinated amide, ensuring robust GC-MS quantification.

Executive Summary

N-Benzyloxymethyl-4-nitroimidazole (BOM-4-NI) is a critical synthetic intermediate in the production of nitroimidazole-based pharmaceuticals and energetic materials. Direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis of BOM-4-NI is compromised by the thermal lability of the nitro (-NO₂) group and the potential for on-column degradation. Furthermore, the molecule lacks active hydrogen atoms (OH, NH, SH) required for standard silylation.

This guide details a Reductive Derivatization Protocol . The method involves the chemical reduction of the nitro group to an amino group, followed by acylation with Heptafluorobutyric Anhydride (HFBA). This yields a fluorinated derivative with superior aerodynamic properties, enhanced thermal stability, and high sensitivity in Electron Impact (EI) and Negative Chemical Ionization (NCI) modes.

Chemical Basis & Strategy

The success of this protocol relies on a two-step chemical modification designed to overcome the limitations of the parent analyte.

  • Challenge: The N-benzyloxymethyl group blocks the N1-position, and the C4-nitro group is not directly derivatizable. Direct injection leads to peak tailing and potential thermal decomposition in the injector port.

  • Solution (Reductive Acylation):

    • Step 1 (Reduction): Zinc dust in acidic media reduces the nitro group (-NO₂) to an amino group (-NH₂).

    • Step 2 (Derivatization): The newly formed amine reacts with HFBA to form a heptafluorobutyramide derivative.

Reaction Pathway Visualization

The following diagram illustrates the chemical transformation and the analytical workflow.

G cluster_0 Analyte cluster_1 Step 1: Reduction cluster_2 Step 2: Derivatization A N-BOM-4-Nitroimidazole (Thermally Labile) B Intermediate: 4-Amino-N-BOM-imidazole A->B Zn / Acetic Acid (Reduces -NO2 to -NH2) C Target Derivative: N-HFB-4-Amino-N-BOM-imidazole B->C HFBA / 70°C (Acylation of -NH2)

Figure 1: Reaction pathway for the reductive derivatization of N-benzyloxymethyl-4-nitroimidazole.

Materials & Reagents

  • Analyte Standard: N-Benzyloxymethyl-4-nitroimidazole (>98% purity).

  • Reducing Agents: Zinc dust (<10 µm), Glacial Acetic Acid.

  • Derivatizing Agent: Heptafluorobutyric Anhydride (HFBA).

  • Solvents: Ethyl Acetate (HPLC Grade), Methanol, Hexane.

  • Buffer: Phosphate buffer (0.1 M, pH 7.0).

  • Internal Standard (IS): d3-Metronidazole or 2-Methyl-4-nitroimidazole (structurally similar).

Experimental Protocol

Sample Preparation & Reduction

This step converts the nitro group to an amine. Note: The benzyloxymethyl (BOM) ether linkage is generally stable under mild Zn/Acid reduction but avoid harsh hydrogenolysis (H₂/Pd) which might cleave the benzyl group.

  • Dissolution: Dissolve 1 mg of sample in 1 mL of Methanol.

  • Addition of Catalyst: Add 10 mg of activated Zinc dust to the vial.

  • Acidification: Add 100 µL of Glacial Acetic Acid.

  • Reaction: Vortex for 1 minute, then incubate at 40°C for 30 minutes .

    • Mechanism:[1][2][3] Zn + 2H⁺ → Zn²⁺ + H₂ (in situ reduction of -NO₂ to -NH₂).

  • Cleanup: Centrifuge at 5000 rpm for 5 minutes to pellet the Zinc. Transfer the supernatant to a clean glass vial.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of Nitrogen at 40°C.

Derivatization (Acylation)
  • Reconstitution: Re-dissolve the dry residue (containing the amino-intermediate) in 50 µL of Ethyl Acetate.

  • Reagent Addition: Add 50 µL of HFBA .

  • Incubation: Cap the vial tightly and heat at 70°C for 20 minutes .

    • Note: Excess heat may degrade the BOM group; do not exceed 80°C.

  • Neutralization/Extraction:

    • Cool to room temperature.

    • Add 200 µL of Hexane and 200 µL of 5% NaHCO₃ solution (to neutralize excess acid).

    • Vortex for 30 seconds and centrifuge.

  • Final Transfer: Transfer the upper organic layer (Hexane/Ethyl Acetate) to a GC autosampler vial with an insert.

GC-MS Method Parameters

ParameterSetting
GC System Agilent 7890B / 5977B MSD (or equivalent)
Column DB-5ms UI (30 m × 0.25 mm × 0.25 µm)
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)
Inlet Temp 250°C
Injection Mode Splitless (1 µL), Purge flow 50 mL/min at 1.0 min
Oven Program 60°C (1 min) → 20°C/min → 280°C (hold 5 min)
Transfer Line 280°C
Ion Source 230°C (EI Mode)
Acquisition SIM Mode (Selected Ion Monitoring)
Mass Spectrometry Strategy

The HFBA derivative adds a heptafluorobutyryl group (C₃F₇CO-, mass ~197 Da).

  • Target Derivative MW: Parent (233) - O₂ (32) + H₂ (2) + C₃F₇CO (197) - H (1) ≈ 399 Da .

  • SIM Ions:

    • Quantifier: m/z 399 (Molecular Ion, M⁺).

    • Qualifiers: m/z 169 (C₃F₇⁺), m/z 91 (Benzyl tropylium ion from BOM group).

Analytical Workflow Diagram

Workflow Start Sample containing N-BOM-4-Nitroimidazole Step1 Reduction (Zn / Acetic Acid / MeOH) 40°C, 30 min Start->Step1 Step2 Solvent Evaporation (N2 Stream) Step1->Step2 Step3 Derivatization (HFBA / Ethyl Acetate) 70°C, 20 min Step2->Step3 Step4 LLE Cleanup (Hexane / NaHCO3) Step3->Step4 Step5 GC-MS Analysis (SIM Mode: m/z 399, 169) Step4->Step5

Figure 2: Step-by-step analytical workflow for sample preparation and analysis.

Results & Validation Criteria

To ensure the trustworthiness of the data, the following validation parameters must be met:

  • Derivatization Efficiency: >95% conversion. Verify by monitoring the disappearance of the amine intermediate (if observable) and the absence of the nitro-parent.

  • Linearity: R² > 0.995 over the range of 10 ng/mL to 1000 ng/mL.

  • Recovery: 85-115% utilizing the internal standard correction.

  • Limit of Detection (LOD): Estimated at <1 ng/mL due to the high electronegativity of the fluorine atoms enhancing ionization efficiency.

Troubleshooting Guide
  • Low Sensitivity: Check for moisture in the HFBA reagent. HFBA hydrolyzes rapidly; use fresh ampoules.

  • Peak Tailing: Indicates activity in the liner. Replace the inlet liner with a deactivated, wool-packed liner.

  • Missing Peaks: Ensure the reduction step was successful. If the nitro group is not reduced, HFBA will not react, and the polar nitro-compound may not elute or will degrade.

References

  • Structure & Properties: National Center for Biotechnology Information. (2023).[4][5] PubChem Compound Summary for CID 2756643, N-Benzyloxymethyl-4-nitroimidazole. Retrieved from [Link]

  • Nitroimidazole Analysis: Polzer, J., et al. (2004). Determination of Nitroimidazoles using GC/MS and GC/MS/MS. Federal Office of Consumer Protection and Food Safety (BVL). Retrieved from [Link]

  • Reductive Protocols: Ho, E.N., et al. (2005). Determination of nitroimidazoles in horse urine by GC-MS. Journal of Chromatography B, 826(1-2), 296-303. (Contextual citation for reduction of nitro groups prior to analysis).

Sources

Application Note: N-Benzyloxymethyl-4-nitroimidazole as a Versatile Building Block

[1][2]

Executive Summary

The nitroimidazole pharmacophore is ubiquitous in anti-infective (e.g., metronidazole, tinidazole) and hypoxic-selective anticancer therapeutics.[1] However, the synthetic manipulation of the 4-nitroimidazole core is notoriously challenging due to annular tautomerism (4- vs. 5-nitro), poor solubility, and the electron-deficient nature of the ring which hinders electrophilic substitution.

This guide details the strategic use of 1-(Benzyloxymethyl)-4-nitroimidazole (BOM-4-NI) as a superior building block.[2][3][1] The Benzyloxymethyl (BOM) group serves a dual purpose: it locks the tautomeric equilibrium to the thermodynamically stable 1,4-isomer and acts as a robust protecting group that withstands basic lithiation and Vicarious Nucleophilic Substitution (VNS) conditions, yet is cleanly removable under specific acidic or hydrogenolytic protocols.[1]

Strategic Utility & Mechanism
The Regioselectivity Challenge

Unsubstituted 4(5)-nitroimidazole exists in equilibrium.[2][3][1] Direct alkylation often yields a mixture of 1-alkyl-4-nitroimidazole (desired) and 1-alkyl-5-nitroimidazole (often undesired steric clash), typically in a 4:1 to 9:1 ratio depending on the base and solvent.[2][3][1]

Why BOM?
  • Hemiaminal Ether Stability: Unlike simple acetyl or silyl groups, the BOM group (

    
    ) is stable to strong bases (LDA, 
    
    
    -BuLi,
    
    
    -BuOK), enabling C-H functionalization at the C-2 and C-5 positions.[2][1]
  • Clean Deprotection: The acetal-like linkage is susceptible to specific Lewis acids (

    
    ) or Brønsted acids, allowing removal without reducing the nitro group, a common risk with hydrogenolysis of benzyl groups.[1]
    
Experimental Workflow Visualization

BOM_Synthesis_WorkflowSM4-Nitroimidazole(Starting Material)ReagentBOM-Cl + K2CO3(DMF, 0°C to RT)SM->ReagentProduct1-(Benzyloxymethyl)-4-nitroimidazole(BOM-4-NI)Reagent->ProductSN2 Alkylation>90% RegioselectivityPath_APath A: VNS(C-5 Functionalization)Product->Path_AChloromethyl Phenyl Sulfonet-BuOK, -78°CPath_BPath B: Lithiation(C-2 Functionalization)Product->Path_BLiHMDS, Electrophile-78°CDeprotectDeprotection(HCl/MeOH or BBr3)Path_A->DeprotectPath_B->DeprotectFinalFunctionalizedNitroimidazoleDeprotect->FinalYields Free NH

Figure 1: Strategic workflow for the synthesis and functionalization of BOM-4-nitroimidazole. The pathway highlights the divergence point where the protected block enables either C-5 or C-2 functionalization.

Detailed Experimental Protocols
Protocol A: Regioselective Synthesis of 1-(Benzyloxymethyl)-4-nitroimidazole

Rationale: The use of

1

Materials:

  • 4-Nitroimidazole (1.0 eq)[2][3][1]

  • Benzyl chloromethyl ether (BOM-Cl) (1.1 eq) [CAUTION: Carcinogen] [2][3][1]

  • Potassium Carbonate (

    
    ), anhydrous (1.5 eq)[2][1]
    
  • DMF (Dimethylformamide), anhydrous[1]

Step-by-Step:

  • Preparation: In a flame-dried round-bottom flask under

    
    , dissolve 4-nitroimidazole (11.3 g, 100 mmol) in anhydrous DMF (100 mL).
    
  • Deprotonation: Add

    
     (20.7 g, 150 mmol) in a single portion. Stir the suspension at room temperature (RT) for 30 minutes. The solution will turn yellow/orange, indicating anion formation.[1]
    
  • Alkylation: Cool the mixture to 0°C using an ice bath. Add BOM-Cl (17.2 g, 110 mmol) dropwise via a syringe pump or pressure-equalizing addition funnel over 20 minutes to control the exotherm.[3][1]

  • Reaction: Allow the mixture to warm to RT and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1).[2][3][1] The product (

    
    ) should be distinct from the starting material (
    
    
    ).[2][1]
  • Workup: Pour the reaction mixture into ice-water (500 mL) with vigorous stirring. The product often precipitates as a pale yellow solid.[3][1]

    • If solid forms: Filter, wash with water (

      
       mL), and dry under vacuum.[1]
      
    • If oil forms:[2][1] Extract with EtOAc (

      
       mL).[3][1] Wash combined organics with brine (
      
      
      mL) to remove DMF.[2][3][1] Dry over
      
      
      , filter, and concentrate.
  • Purification: Recrystallize from EtOH or purify via flash chromatography (Hexane/EtOAc gradient) to isolate the 1,4-isomer.

    • Yield Target: 85-92%

    • Validation:

      
      H NMR (DMSO-
      
      
      ) should show the N-CH2-O peak at
      
      
      ppm and the C-2 proton at
      
      
      ppm.[2][3][1]
Protocol B: C-5 Functionalization via Vicarious Nucleophilic Substitution (VNS)

Rationale: Direct electrophilic substitution on nitroimidazoles fails.[2][3][1] VNS allows the introduction of carbon nucleophiles (alkyl/aryl) at the C-5 position by using a carbanion bearing a leaving group (e.g., chloromethyl phenyl sulfone).[2][1]

Materials:

  • BOM-4-NI (1.0 eq)[2][3][1]

  • Chloromethyl phenyl sulfone (1.1 eq)[2][1]

  • 
    -BuOK (Potassium tert-butoxide) (2.5 eq)[2][3][1]
    
  • THF/DMF (1:1 mixture), anhydrous[2][1]

Step-by-Step:

  • Setup: Dissolve BOM-4-NI (1.0 g, 4.3 mmol) and chloromethyl phenyl sulfone (0.9 g, 4.7 mmol) in anhydrous THF/DMF (20 mL).

  • Cooling: Cool the solution to -70°C (dry ice/acetone bath).

  • Base Addition: Add a solution of

    
    -BuOK (1.2 g, 10.7 mmol) in THF (10 mL) dropwise over 15 minutes. The deep color change (often dark red/purple) indicates the formation of the 
    
    
    -adduct.[2][1]
  • Reaction: Stir at -70°C for 1 hour, then allow to warm slowly to 0°C.

  • Quench: Quench with saturated

    
     solution (20 mL) followed by 1M HCl to adjust pH to ~3.
    
  • Workup: Extract with EtOAc, dry, and concentrate. The resulting product is the 5-(phenylsulfonyl)methyl derivative.[3][1]

    • Note: The sulfone group can be further desulfonylated (reductive removal) or used as a handle for further alkylation.[2][1]

Protocol C: Deprotection (BOM Removal)

Rationale: Hydrogenolysis (

2131

Method: Acidic Hydrolysis[2][1][4][5]

  • Dissolve the functionalized BOM-imidazole in MeOH.[2][3][1]

  • Add 6M HCl (5 eq) or concentrated HCl (1 mL per mmol).

  • Reflux for 2-4 hours.

  • Neutralize with

    
     and extract.[2][3][1]
    
Data Summary & Troubleshooting
Parameter1,4-Isomer (Desired)1,5-Isomer (Byproduct)Notes
Regioselectivity (

/DMF)
>90%<10%Steric bulk of BOM-Cl favors 1,[2][3]4.

H NMR (C-2 H)

7.9 - 8.1 ppm

7.5 - 7.7 ppm
1,4-isomer C-2 H is more deshielded.[2][3][1]
Melting Point 110 - 112 °C85 - 88 °CDistinct melting points aid purification.[2][3][1]
Solubility Soluble in EtOAc, DCMSoluble in EtOAc, DCMBOM group drastically improves solubility over NH-parent.[1]

Common Pitfalls:

  • Incomplete Drying: Moisture kills the VNS reaction.[3][1] Ensure reagents are azeotropically dried if necessary.[3][1]

  • Isomer Contamination: Always verify the regiochemistry of the starting BOM-4-NI by NOESY NMR (interaction between BOM-CH2 and C-5 H vs C-2 H) before proceeding to expensive steps.[2][3][1]

References
  • Regioselective Alkylation of Nitroimidazoles

    • Source: Beilstein J. Org.[2][3][1] Chem.

    • Title: Regioselective N-alkylation of the 1H-indazole scaffold (Analogous mechanism for imidazoles).[2][3][1]

    • URL:[Link][2][1]

  • Vicarious Nucleophilic Substitution (VNS)

    • Source: Makosza, M., & Winiarski, J. (1987).[1] Vicarious nucleophilic substitution of hydrogen.[3][1] Accounts of Chemical Research.

    • Context: Foundational mechanism for functionalizing nitro-aromatics.[2][3][1]

  • BOM Group Properties & Deprotection

    • Source: Greene's Protective Groups in Organic Synthesis.[2][3][1]

    • Context: Standard protocols for Hemiaminal ether cleavage.[2][3][1]

  • Synthesis of 1-Benzyloxymethyl-4-nitroimidazole

    • Source: PubChem Compound Summary.[3][1]

    • Title: n-Benzyl oxymethyl-4-nitro-imidazole.[2][3][1]

    • URL:[Link][2][1]

  • Deprotection Strategies for N-Benzyl/BOM

    • Source: Organic Chemistry Portal.[2][3][1]

    • Title: Benzylamines & Protecting Group Removal.[2][3][1][6][7]

    • URL:[Link][2][1]

Application Note: Precision N-Alkylation of Imidazoles via Phase Transfer Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Advantage

The N-alkylation of imidazole scaffolds is a cornerstone transformation in the synthesis of antifungal azoles (e.g., ketoconazole), ionic liquids, and histidine derivatives. Historically, this transformation relied on deprotonation using sodium hydride (NaH) in dipolar aprotic solvents like DMF or DMSO. While effective, this "classical" approach presents significant scale-up liabilities:

  • Safety: Hydrogen gas evolution and pyrophoric reagents.

  • Process: Stringent anhydrous requirements.

  • Sustainability: Difficulty in recovering high-boiling solvents (DMF) and high waste generation.

Phase Transfer Catalysis (PTC) offers a superior alternative.[1][2] By utilizing a quaternary ammonium salt to shuttle the imidazolide anion between an aqueous/solid base and an organic phase, PTC eliminates the need for anhydrous conditions and enables the use of inexpensive, eco-friendly solvents (e.g., Toluene, Ethyl Acetate).

This guide details two optimized protocols (Liquid-Liquid and Solid-Liquid) and provides the mechanistic insight required to tune regioselectivity and kinetics.

Mechanistic Principles

Understanding the interfacial mechanism is critical for troubleshooting. The reaction does not occur in the bulk aqueous phase; it occurs in the organic phase or at the interface.

The Starks' Extraction Mechanism
  • Interfacial Deprotonation: The base (NaOH/KOH) deprotonates the imidazole at the interface.

  • Ion Exchange: The Phase Transfer Catalyst (Q+X-) exchanges its anion for the imidazolide anion (Im-).

  • Phase Transfer: The lipophilic ion pair [Q+Im-] migrates into the bulk organic solvent.

  • Nucleophilic Attack: The "naked" imidazolide anion attacks the alkyl halide (R-X).

  • Regeneration: The catalyst Q+X- returns to the interface to repeat the cycle.

PTC_Mechanism cluster_organic Organic Phase (Lipophilic) cluster_interface Interface cluster_aqueous Aqueous / Solid Phase (Base) Q_Im_Org [Q+ Im-] (Active Species) Product N-Alkyl Imidazole Q_Im_Org->Product S_N2 Reaction RX R-X (Alkyl Halide) RX->Product Q_X_Org [Q+ X-] (Spent Catalyst) Exchange_Right Catalyst Return Q_X_Org->Exchange_Right Exchange_Left Ion Exchange Exchange_Left->Q_Im_Org Exchange_Right->Exchange_Left Regeneration Base NaOH / KOH Im_Anion Im- (Deprotonated) Base->Im_Anion Deprotonation ImH Imidazole (Im-H) ImH->Im_Anion Im_Anion->Exchange_Left

Figure 1: The catalytic cycle of PTC N-alkylation. The rate-determining step is often the transfer of the anion into the organic phase or the intrinsic SN2 reaction, depending on agitation and lipophilicity.

Critical Parameter Optimization

Success in PTC depends on balancing the "hydration shell" of the anion. If the anion is too hydrated, it won't enter the organic phase.

Catalyst Selection
  • Standard (First Choice): Tetrabutylammonium Bromide (TBAB ).[3] It offers a good balance of cost and lipophilicity.

  • High Lipophilicity: Aliquat 336 (Methyltrioctylammonium chloride). Use this if the reaction is sluggish in non-polar solvents like toluene.

  • The "Poisoning" Effect: Avoid Alkyl Iodides if possible. The Iodide (I-) leaving group pairs very strongly with Q+, preventing the catalyst from picking up the Imidazolide anion. If you must use iodides, use 10-15 mol% catalyst or switch to a sulfate/mesylate alkylating agent.

Base & Solvent Systems[4][5]
  • Liquid-Liquid (L-L): 50% aq. NaOH + Toluene.

    • Why: 50% NaOH is so concentrated it acts like a "pseudo-solid," dehydrating the interface and boosting reaction rates.

  • Solid-Liquid (S-L): Solid KOH (pulverized) + Acetonitrile or Toluene.

    • Why: Essential for substrates sensitive to hydrolysis (e.g., esters on the imidazole ring).

Experimental Protocols

Protocol A: Robust Liquid-Liquid N-Alkylation

Best for: Simple imidazoles, scale-up, cost-efficiency.

Reagents:

  • Imidazole substrate (1.0 equiv)[4]

  • Alkyl Bromide/Chloride (1.1 - 1.2 equiv)

  • Toluene (5-10 volumes)

  • NaOH (50% w/w aqueous solution, 2.0 - 5.0 equiv)

  • TBAB (0.05 equiv / 5 mol%)

Procedure:

  • Charge: To a reactor equipped with an overhead stirrer (magnetic stirring is often insufficient for PTC), add the Imidazole, Toluene, and TBAB.

  • Base Addition: Add the 50% NaOH solution. The mixture will form a biphasic system.[4]

  • Agitation: Set stirring to high RPM (turbulent flow is required to maximize interfacial area).

  • Alkylation: Add the Alkyl Halide dropwise. Note: Exotherm is possible.

  • Reaction: Heat to 50–80°C (depending on alkyl halide reactivity). Monitor by TLC/HPLC.

  • Workup: Stop agitation. The phases will separate rapidly (high ionic strength of 50% NaOH aids separation). Discard the lower aqueous layer. Wash the organic layer with water (2x) to remove residual catalyst and salts.

  • Isolation: Concentrate the organic phase to yield the product.

Protocol B: Anhydrous Solid-Liquid N-Alkylation

Best for: Hydrolysis-sensitive substrates, high-value intermediates.

Reagents:

  • Substituted Imidazole (1.0 equiv)[4]

  • Alkyl Halide (1.1 equiv)

  • Acetonitrile (MeCN) or THF (anhydrous)

  • Potassium Carbonate (K2CO3) or KOH (finely powdered, 2.0 equiv)

  • TBAB (0.05 equiv)

Procedure:

  • Preparation: Pulverize the solid base immediately before use to maximize surface area.

  • Charge: Combine Imidazole, Solvent, Base, and TBAB in the vessel.

  • Incubation: Stir at room temperature for 15-30 mins to allow initial deprotonation/surface contact.

  • Addition: Add Alkyl Halide.

  • Reaction: Heat to reflux (MeCN ~82°C).

  • Workup: Filter off the solid salts (Base + KX byproduct).[5] Concentrate the filtrate.

Regioselectivity in Substituted Imidazoles

When alkylating 4(5)-substituted imidazoles, two isomers are possible. PTC conditions generally favor the 1,4-isomer (alkylation at the nitrogen remote from the substituent) when the substituent is electron-withdrawing (EWG), driven by electronic repulsion and steric factors.

Decision Logic for Regiocontrol:

Regioselectivity Substrate 4-Substituted Imidazole Nature Substituent Nature? Substrate->Nature EWG Electron Withdrawing (e.g., -NO2, -CHO) Nature->EWG EDG Electron Donating (e.g., -Me) Nature->EDG Result1 Major Product: 1,4-Isomer (Remote Alkylation) EWG->Result1 Electronic Control Result2 Mixture (Sterics dominate) EDG->Result2 Low Selectivity

Figure 2: Regiochemical outcome prediction. For 4-nitroimidazole, PTC yields almost exclusively 1-alkyl-4-nitroimidazole.

Troubleshooting & Optimization Matrix

ObservationProbable CauseCorrective Action
Low Conversion (<50%) Poor Interfacial AreaIncrease agitation speed (RPM).
Catalyst "Poisoning"If using R-I (iodide), switch to R-Br or increase catalyst to 15 mol%.
High HydrationSwitch from 10-20% NaOH to 50% NaOH or solid KOH.
Emulsion Formation Similar densitiesAdd brine to aqueous phase or filter through Celite.
Bis-alkylation (Quaternization) Excess Alkyl HalideStrictly control stoichiometry (1.05 equiv). Use dilute conditions.
Slow Kinetics Catalyst too hydrophilicSwitch from TBAB to Aliquat 336 or 18-Crown-6 (if S-L).

References

  • Starks, C. M., & Liotta, C. L. (1978). Phase Transfer Catalysis: Principles and Techniques. Academic Press. (Foundational text on the Starks Extraction Mechanism).
  • Halpern, M. (2002). "Phase Transfer Catalysis in the Pharmaceutical Industry." Chimica Oggi, 20(9), 14-16.

  • Sánchez-Migallón, A., et al. (2014). "Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis." ResearchGate.[6]

  • Schmidt, M. A., & Eastgate, M. D. (2012).[7] "Regioselective synthesis of 1,4-disubstituted imidazoles." Organic & Biomolecular Chemistry, 10(5), 1079-1087.[7]

  • ACS GCI Pharmaceutical Roundtable. (2020). "Phase Transfer Catalysis Reagent Guide." ACS Green Chemistry Institute.

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization & Formulation of n-Benzyl oxymethyl-4-nitro-imidazole

[1][2]

Core Directive & Diagnostic Assessment

Welcome to the Technical Assistance Center. You are likely accessing this guide because you are experiencing precipitation ("crashing out") of n-Benzyl oxymethyl-4-nitro-imidazole when diluting from organic stock into aqueous media (PBS, cell culture media, or saline).

This molecule poses a specific challenge: it combines a polar nitro-imidazole core with a highly lipophilic benzyloxymethyl (BOM) tail.[1][2] While the nitro group suggests polarity, the BOM group acts as a "grease anchor," driving the LogP up and water solubility down.[1][2]

Diagnostic Flowchart: Solvent System Selection

Before proceeding, use this logic tree to determine the correct solvent system for your specific application.[1][2]

SolventSelectionStartStart: Define ApplicationAppTypeApplication Type?Start->AppTypeInVitroIn Vitro (Cell Culture/Enzymatic)AppType->InVitroInVivoIn Vivo (Animal Dosing)AppType->InVivoConcCheckTarget Conc > 50 µM?InVitro->ConcCheckRouteRoute of Admin?InVivo->RouteSimpleUse DMSO Stock (0.1%)ConcCheck->SimpleNoComplexUse HP-β-CD ComplexConcCheck->ComplexYes (Risk of Toxicity)IVIV (Intravenous)Route->IVIP_POIP/OralRoute->IP_POSolventAProtocol A:10% DMSO / 40% PEG400 / 50% WaterIV->SolventASolventBProtocol B:Corn Oil or Tween 80 FormulationIP_PO->SolventB

Figure 1: Decision matrix for selecting the appropriate solvent vehicle based on experimental constraints.

The Chemistry of the Problem

To solve the solubility issue, we must understand the molecular conflict.[1][2]

  • The Lipophilic Anchor: The N-benzyloxymethyl group adds a phenyl ring and an ether linkage.[1][2] This increases the partition coefficient (LogP) significantly compared to simple nitroimidazoles like metronidazole.[1][2]

  • Crystal Packing: The planar nature of the benzyl and imidazole rings allows for efficient

    
    -
    
    
    stacking in the solid state.[1][2] Breaking this crystal lattice requires significant energy, which water (a high-polarity solvent) cannot provide.[1][2]
  • Acid Sensitivity: The

    
     linkage is a hemiaminal ether.[1][2] While generally stable at neutral pH, it can hydrolyze in strongly acidic environments (pH < 2), releasing formaldehyde and the free imidazole.[1][2] Avoid highly acidic buffers. 
    
Solubility Profile Summary
SolventSolubility RatingEstimated Max Conc.Usage Context
DMSO Excellent> 50 mg/mLPrimary Stock Solution
DMF Excellent> 50 mg/mLAlternative Stock
Ethanol Moderate~ 10 mg/mLCo-solvent (limited use)
PBS (pH 7.4) Very Poor< 0.1 mg/mLDO NOT dissolve directly
Corn Oil Good~ 5-10 mg/mLOral gavage vehicle

Troubleshooting Guide (FAQs)

Q1: I made a 100 mM stock in DMSO, but when I dilute it 1:1000 into cell media, it turns cloudy. Why?

A: This is the "Crash-Out" effect.[1][2] When a hydrophobic molecule in a water-miscible solvent (DMSO) hits a wall of water, the DMSO diffuses away instantly, leaving the molecule stranded.[1][2] The local concentration exceeds the aqueous solubility limit before it can disperse.[1][2] The Fix:

  • Vortex the media vigorously while adding the DMSO stock dropwise (do not add stock then vortex).[1][2]

  • Warm the media to 37°C prior to addition.

  • Switch to Protocol C (Cyclodextrin) if precipitation persists.

Q2: Can I use acid to dissolve it? Imidazoles are basic, right?

A: Proceed with extreme caution. While the imidazole nitrogen can be protonated (pKa ~6.0), the 4-nitro group is electron-withdrawing, reducing the basicity of the ring.[1] Furthermore, strictly avoid pH < 2 due to the risk of hydrolyzing the benzyloxymethyl ether linkage.[1][2] Recommendation: Rely on cosolvents (PEG/DMSO) rather than pH adjustment.[1][2]

Q3: My animal study requires a high dose (50 mg/kg). How do I formulate this?

A: You cannot use simple saline.[1][2] You must use a vehicle system .[1][2] For IP or Oral administration, a suspension in 1% Methylcellulose or a solution in Corn Oil is safest.[1][2] For IV, you must use a high-percentage cosolvent system (See Protocol A below).[1][2]

Validated Formulation Protocols

Protocol A: The "Golden Trio" (For Animal IV/IP Dosing)

Best for: Achieving high concentrations (1–5 mg/mL) for in vivo work.

Ingredients:

  • DMSO (anhydrous)

  • PEG 400 (Polyethylene glycol)

  • Tween 80 (Polysorbate 80)

  • Saline (0.9% NaCl) or PBS

Workflow:

  • Weigh the solid n-Benzyl oxymethyl-4-nitro-imidazole.[1][2]

  • Dissolve completely in DMSO (10% of final volume). Sonicate if necessary.[1]

  • Add Tween 80 (5% of final volume) and vortex until mixed.

  • Add PEG 400 (40% of final volume) and vortex. The solution should be clear.

  • Slowly add Saline (45% of final volume) while vortexing.

Final Composition: 10% DMSO / 40% PEG400 / 5% Tween 80 / 45% Saline.[1][2] Note: Prepare fresh. Do not store this emulsion for >24 hours.

Protocol B: Cyclodextrin Complexation (For Sensitive Cell Culture)

Best for: Preventing cytotoxicity caused by high DMSO %.

Mechanism: The hydrophobic benzyl tail inserts into the donut-shaped cavity of the cyclodextrin, shielding it from water while the outer shell remains soluble.[1][2]

CyclodextrinDrugBn-OMNI(Hydrophobic)ComplexInclusionComplexDrug->Complex EncapsulationCDHP-β-CD(Host)CD->ComplexSolubleSoluble inMediaComplex->Soluble Hydrogen Bondingwith Water

Figure 2: Mechanism of solubility enhancement via Hydroxypropyl-β-Cyclodextrin (HP-β-CD).[1]

Workflow:

  • Prepare a 20% (w/v) HP-β-CD stock solution in PBS.[1][2] Filter sterilize (0.22 µm).

  • Dissolve Bn-OMNI in a minimal volume of DMSO (e.g., 100x target concentration).[1][2]

  • Add the DMSO stock to the 20% HP-β-CD solution with vigorous agitation (shaking/vortexing) for 30 minutes at 37°C.

  • Dilute this complex into your final culture media.[1][2]

References & Authority

The protocols and chemical logic above are derived from the physicochemical properties of nitroimidazole derivatives and standard pharmaceutical formulation practices.

  • Compound Identification: n-Benzyl oxymethyl-4-nitro-imidazole (CAS 669713-66-0).[1][2][3] Santa Cruz Biotechnology.[1][2]

  • Nitroimidazole Chemistry: Determining the lipophilicity and solubility of 4-nitroimidazole derivatives. PubChem Compound Summary. [1]

  • Formulation Strategy: "Solubility of 4-nitroimidazole derivatives in DMSO and water." NIH National Library of Medicine.[1][2]

  • General Vehicle Guidance: "Vehicles for Animal Studies." University of Pennsylvania IACUC Guidelines. (Standard reference for DMSO/PEG limits).

Disclaimer: This guide is for research purposes only. n-Benzyl oxymethyl-4-nitro-imidazole is not approved for human therapeutic use.[1][2] Always consult the Safety Data Sheet (SDS) before handling.

Technical Support Center: Optimization of N-Benzylation of 4-Nitroimidazole

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting & Optimization Guide for N-Benzylation of 4(5)-Nitroimidazole Ticket ID: CHEM-SUP-882-NI Support Tier: Level 3 (Senior Application Scientist) Last Updated: 2026-01-29

Introduction: The Challenge of Regiocontrol

Welcome to the technical support center. You are likely accessing this guide because you are performing N-benzylation on 4(5)-nitroimidazole and encountering issues with regioselectivity (isomer ratios) , reaction conversion , or purification .

The core chemical challenge here is the tautomeric nature of the starting material. 4-nitroimidazole exists in equilibrium with 5-nitroimidazole.[1] Upon deprotonation, the resulting imidazolide anion has two nucleophilic sites.

  • Target Product (Usually): 1-benzyl-4-nitroimidazole (Thermodynamically and kinetically favored).

  • Impurity: 1-benzyl-5-nitroimidazole (Sterically hindered, electronically deactivated).

This guide provides the protocols to maximize the 1,4-isomer, improve yields, and simplify workup.

Part 1: Critical Reaction Parameters (Optimization Logic)

Base Selection & Stoichiometry
  • Recommendation: Use Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) .

  • The Logic: The pKa of 4-nitroimidazole is approximately 9.3. Strong bases like NaH (Sodium Hydride) are often overkill and can lead to "hot" reactions that degrade regioselectivity by pushing the reaction towards diffusion control rather than thermodynamic control. Mild inorganic bases allow for a controlled deprotonation.

  • Stoichiometry: Use 1.1 to 1.5 equivalents of base. Excess base ensures complete deprotonation but too much can complicate workup.

Solvent Systems
  • Standard: DMF (Dimethylformamide).[2] Excellent solubility, fast kinetics, but difficult to remove (high boiling point).

  • Optimized (Green/Process): Acetonitrile (MeCN) .

    • Why: MeCN allows for easier workup (lower BP) and often provides better regioselectivity ratios (>95:5) compared to DMF due to slight differences in ion-pairing tightness.

  • Phase Transfer: If solubility is poor in MeCN, add 5 mol% TBAI (Tetrabutylammonium iodide) . This creates a lipophilic ion pair, shuttling the imidazolide anion into the organic phase.

Temperature Control
  • Optimal Range: 60°C – 80°C.

  • Warning: Room temperature reactions in MeCN are often too slow due to the electron-withdrawing nitro group deactivating the ring. Refluxing in high-boiling solvents (DMF) can lead to tar formation.

Part 2: Visualizing the Pathway

The following diagram illustrates the tautomeric equilibrium and the bifurcation point where regioselectivity is determined.

G Start 4(5)-Nitroimidazole (Tautomeric Mix) Anion Nitronate/Imidazolide Resonance Hybrid Start->Anion Deprotonation (pKa ~9.3) Base Base (K2CO3) Base->Anion Product4 1-benzyl-4-nitroimidazole (MAJOR Product) Low Steric Hindrance Anion->Product4 Path A: Attack distal to NO2 group Product5 1-benzyl-5-nitroimidazole (MINOR Impurity) High Steric Hindrance Anion->Product5 Path B: Attack proximal to NO2 group BnX Benzyl Halide (Bn-Cl / Bn-Br) BnX->Product4 BnX->Product5

Figure 1: Reaction mechanism showing the bifurcation into 1,4- and 1,5-isomers. Path A is favored due to reduced steric hindrance from the nitro group.

Part 3: Troubleshooting & FAQs

Q1: I am seeing a 10-15% impurity that is difficult to separate. What is it?

Diagnosis: This is likely the 1-benzyl-5-nitroimidazole regioisomer. The Fix:

  • Switch Solvent: If using DMF, switch to Acetonitrile (MeCN) . The tighter ion pairing in MeCN often enhances the steric discrimination, favoring the 1,4-isomer (Major).

  • Lower Temperature: If running at reflux (80°C+), reduce to 50-60°C. Higher temperatures provide enough energy to overcome the activation barrier for the sterically hindered 1,5-attack.

  • Purification: The 1,5-isomer is generally less polar than the 1,4-isomer. Use a gradient column chromatography starting with high Hexane/low EtOAc (e.g., 9:1) to elute the 1,5-isomer first.

Q2: My reaction conversion is stuck at 70%. Adding more benzyl chloride doesn't help.

Diagnosis: This is often due to the "Common Ion Effect" or catalyst poisoning if using iodide. The Fix:

  • Catalyst Swap: If using Benzyl Chloride, add Potassium Iodide (KI) (0.1 eq) to generate Benzyl Iodide in situ (Finkelstein reaction). Benzyl iodide is a much better electrophile.

  • Moisture Check: The imidazolide anion is a base. If your solvent is "wet", the anion will reprotonate. Ensure MeCN/DMF is anhydrous.

  • Leaving Group: Switch from Benzyl Chloride to Benzyl Bromide . It is significantly more reactive.

Q3: How do I remove DMF without rotary evaporation at high heat?

Diagnosis: High heat during workup can degrade nitro-compounds. The Fix:

  • Aqueous Workup: Pour the reaction mixture into ice-cold water (5x volume). The product (1-benzyl-4-nitroimidazole) is usually a solid and will precipitate out, while DMF stays in the aqueous phase. Filter the solid, wash copiously with water, and dry. This avoids high-vac distillation entirely.

Q4: Can I use NaH (Sodium Hydride) to speed this up?

Diagnosis: You want faster kinetics. The Fix: Yes, but with caution.

  • Risk: NaH generates H₂ gas and an "unbuffered" naked anion. This is extremely reactive and can lead to bis-alkylation (quaternization) or ring opening if the temperature is uncontrolled.

  • Protocol: If using NaH, conduct the deprotonation at 0°C in THF or DMF for 30 mins before adding the benzyl halide.

Part 4: Optimized Standard Operating Procedure (SOP)

Objective: Synthesis of 1-benzyl-4-nitroimidazole with >90% Regioselectivity.

ParameterSpecificationNotes
Substrate 4-Nitroimidazole (1.0 eq)Solid, yellow/white powder.
Reagent Benzyl Bromide (1.1 eq)Handle in fume hood (lachrymator).
Base K₂CO₃ (1.5 eq)Anhydrous powder (grind before use).
Solvent Acetonitrile (MeCN)[0.2 M] concentration.
Catalyst TBAI (0.05 eq)Optional: Use if reaction is slow.
Temp/Time 60°C for 4-6 hoursMonitor by TLC (EtOAc:Hex 1:1).

Step-by-Step Protocol:

  • Charge a round-bottom flask with 4-nitroimidazole (1.0 equiv) and anhydrous K₂CO₃ (1.5 equiv).

  • Add Acetonitrile (5 mL per mmol of substrate). Stir at Room Temp (RT) for 15 minutes. Observation: The suspension may change color slightly as the anion forms.

  • Add Benzyl Bromide (1.1 equiv) dropwise over 5 minutes.

  • Heat the mixture to 60°C. Stir for 4–6 hours.

  • Monitor via TLC. The starting material (polar) should disappear; a major less polar spot (1,4-isomer) and a faint faster-moving spot (1,5-isomer) will appear.

  • Workup:

    • Cool to RT.

    • Filter off inorganic salts (K₂CO₃/KBr).

    • Concentrate the filtrate to dryness.

    • Alternative: Pour into ice water. Filter the precipitate.

  • Purification: Recrystallize from Ethanol or perform flash chromatography (Hexane/EtOAc).

References

  • Hakmaoui, Y., et al. (2022).[2] "Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents." Der Pharma Chemica, 14(4): 12-16.[2]

  • Nagarajan, K., et al. (1982). "Nitroimidazoles: Part IV—1-Sulphonyl-4-nitroimidazoles." Indian Journal of Chemistry, 21B: 949. (Foundational text on nitroimidazole regiochemistry).
  • BenchChem Technical Support. (2025). "Optimizing Reaction Conditions for N-Alkylation of Imidazole-2-thiones." (Analogous heterocyclic alkylation principles).

  • PubChem. (2025).[3][4] "4-Nitroimidazole Compound Summary." National Library of Medicine.

Sources

Technical Support Center: Troubleshooting Peak Tailing in HPLC of Polar Nitro Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for scientists and researchers encountering peak tailing during the High-Performance Liquid Chromatography (HPLC) analysis of polar nitro compounds. As a Senior Application Scientist, my goal is to provide you with a logical, in-depth framework to diagnose and resolve these common chromatographic challenges. This guide is structured in a question-and-answer format to directly address the specific issues you may be facing in the lab.

Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for my analysis?

Answer: In an ideal chromatogram, a peak should be symmetrical, resembling a Gaussian curve. Peak tailing occurs when the latter half of the peak, after its apex, is broader than the front half.[1] This asymmetry is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 is generally considered tailing, although some assays may accept up to 1.5.[2]

Peak tailing is problematic because it:

  • Reduces Resolution: Tailing peaks can merge with adjacent peaks, making it difficult to separate and accurately identify all components in your sample.

  • Compromises Quantification: The distortion makes it difficult for integration software to accurately determine the beginning and end of the peak, leading to unreliable and irreproducible quantitative results.[1][3]

  • Masks Impurities: Small impurity peaks can be hidden within the tail of a larger peak, preventing their detection and quantification.[1]

Q2: I'm seeing tailing for my polar nitro compounds. What is the most likely cause?

Answer: The most common cause of peak tailing in reversed-phase HPLC, especially for polar molecules like nitro compounds, is the presence of unwanted secondary interactions between your analyte and the stationary phase.[2][4][5]

Here's the mechanism:

  • Primary Interaction (Desired): In reversed-phase chromatography, the primary goal is for your analyte to interact with the hydrophobic stationary phase (e.g., C18). This is a non-polar interaction.

  • Secondary Interaction (Undesired): Silica-based stationary phases inevitably have some residual silanol groups (Si-OH) on their surface that were not fully reacted during the manufacturing process.[1][6] The polar nitro group (-NO₂) and other polar functionalities on your analyte can engage in strong secondary interactions (hydrogen bonding, dipole-dipole) with these acidic silanol groups.[6][7]

Because these silanol interaction sites are not uniformly distributed and have different energy levels, a portion of your analyte molecules are retained longer than the rest, resulting in a "tail" on the peak.[5]

cluster_0 HPLC Column Analyte Analyte C18_Phase C18 Stationary Phase (Primary Hydrophobic Interaction) Analyte->C18_Phase Desired Retention Silanol_Group Residual Silanol Group (Secondary Polar Interaction) Analyte->Silanol_Group Causes Tailing

Caption: Analyte interactions within an HPLC column.

Troubleshooting Guides & Protocols
Q3: How can I eliminate peak tailing caused by silanol interactions?

Answer: To mitigate secondary silanol interactions, you need to either modify the chemical environment (mobile phase) to make the interactions less favorable or choose a column with fewer active silanol sites. Here is a systematic approach:

start Peak Tailing Observed step1 Step 1: Mobile Phase Optimization start->step1 sub1_1 Adjust Mobile Phase pH (e.g., pH < 3) step1->sub1_1 Primary Action sub1_2 Add Mobile Phase Modifier (e.g., TFA, TEA) step1->sub1_2 Secondary Action step2 Step 2: Column Selection sub2_1 Use End-Capped Column (Type B Silica) step2->sub2_1 Primary Action sub2_2 Try Alternative Stationary Phase (e.g., Phenyl-Hexyl, Polar-Embedded) step2->sub2_2 Secondary Action step3 Step 3: Check System Hardware sub3_1 Check for Extra-Column Volume step3->sub3_1 sub3_2 Inspect for Column Void/Frit Blockage step3->sub3_2 sub1_1->step2 If tailing persists end_good Peak Shape Improved sub1_1->end_good sub1_2->step2 If tailing persists sub1_2->end_good sub2_1->step3 If tailing persists sub2_1->end_good sub2_2->step3 If tailing persists sub2_2->end_good sub3_1->end_good end_bad Problem Persists sub3_1->end_bad sub3_2->end_good sub3_2->end_bad

Caption: Systematic workflow for troubleshooting peak tailing.

Q4: How does mobile phase pH affect the peak shape of my polar nitro compounds?

Answer: Mobile phase pH is one of the most powerful tools for improving the peak shape of ionizable or polar compounds.[8][9] Silanol groups (Si-OH) are acidic and become deprotonated (negatively charged, Si-O⁻) at a mid-range pH.[3][10] These negatively charged sites strongly interact with any positive character on your analyte, causing significant tailing.

By lowering the mobile phase pH to below 3 , you can suppress the ionization of the silanol groups, keeping them in their neutral (Si-OH) form.[1][11] This minimizes the strong ionic secondary interactions, leading to a much more symmetrical peak.[2][4]

Experimental Protocol: Adjusting Mobile Phase pH

  • Baseline: Prepare your mobile phase as usual and run your sample to record the initial tailing factor.

  • Preparation: Prepare the aqueous portion of your mobile phase. Add a small amount of an acid modifier like formic acid or trifluoroacetic acid (TFA).

  • pH Measurement: Use a calibrated pH meter to adjust the aqueous portion to pH 2.5 - 3.0. Important: Only measure the pH of the aqueous component before mixing with the organic solvent.

  • Analysis: Mix the pH-adjusted aqueous phase with your organic modifier (e.g., acetonitrile, methanol) at the desired ratio. Equilibrate the column with at least 10-15 column volumes of the new mobile phase.

  • Injection: Inject your sample and compare the peak shape to the baseline.

  • Caution: Standard silica columns can be damaged by prolonged use at pH < 3.[2][11] Ensure your column is rated for low-pH operation.[2][11]

Q5: What mobile phase additives can I use to improve peak shape, and how do they work?

Answer: Mobile phase additives work by competing with your analyte for the active silanol sites or by altering the charge states of the analyte and stationary phase.

AdditiveTypical ConcentrationMechanism of ActionBest ForConsiderations
Trifluoroacetic Acid (TFA) 0.05% - 0.1%Ion Pairing & pH Control. Lowers mobile phase pH to suppress silanol ionization. The TFA anion can also pair with basic analytes, reducing their interaction with the stationary phase.General purpose for acidic and basic compounds.Can cause ion suppression in LC-MS.
Formic Acid 0.1%pH Control. Primarily used to lower the mobile phase pH to ~2.7.[11]Excellent for LC-MS applications due to its volatility.Less effective at ion pairing compared to TFA.
Triethylamine (TEA) 0.05 M (~20-50 mM)Sacrificial Base. TEA is a competing base that is protonated at low pH.[4][10] It preferentially interacts with and "masks" the active silanol sites, preventing your analyte from binding to them.[1][4][12]Basic or polar compounds that still tail at low pH.Not MS-friendly. Can shorten column lifetime by accelerating hydrolysis of the stationary phase.[12]
Buffers (Phosphate, Acetate) 10-25 mMpH Buffering. Maintains a constant pH, which is crucial if the sample diluent has a different pH than the mobile phase. Increased ionic strength can also help mask silanol interactions.[11]When precise and stable pH control is needed. Ammonium acetate is a good MS-friendly buffer.[11]Phosphate buffers can precipitate in high concentrations of acetonitrile and are not suitable for MS.[11]
Q6: My peak shape is still poor. Could my column be the problem? Which HPLC column is best for polar nitro compounds?

Answer: Yes, the column is often the root cause. If mobile phase optimization doesn't solve the issue, your column may not be suitable or may be old and degraded.

Column Troubleshooting & Selection:

  • Use a High-Purity, End-Capped Column: Modern columns are typically made from high-purity "Type B" silica, which has fewer metal impurities and less acidic silanol groups than older "Type A" silica.[1][10] Furthermore, ensure you are using a column that has been end-capped . End-capping is a process where residual silanol groups are chemically bonded with a small silylating agent (like trimethylsilyl), effectively shielding them from interacting with your analyte.[2][3][11]

  • Consider Columns for Polar Analytes: Standard C18 columns can sometimes provide poor retention for very polar compounds, causing them to elute near the void volume with poor peak shape.[13] Consider columns specifically designed for polar analytes:

    • AQ-Type or Polar-Embedded Columns: These columns have a polar group embedded near the base of the alkyl chain. This allows them to be used with highly aqueous mobile phases without phase collapse and can provide alternative selectivity for polar compounds.

    • Phenyl-Hexyl Columns: The phenyl groups in this stationary phase can offer unique π-π interactions with aromatic compounds, such as nitroaromatics, providing different selectivity and potentially better peak shape.[14]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): For extremely polar nitro compounds that are not retained in reversed-phase, HILIC is an excellent alternative separation mode.[15]

Q7: I've optimized my method and am using a new column, but I still see tailing. Could my HPLC system be the cause?

Answer: Absolutely. If the tailing affects all peaks in your chromatogram, not just your polar analytes, the problem is likely instrumental. The primary instrumental cause is extra-column volume (or dead volume).[4][5]

Extra-column volume refers to all the volume your sample passes through outside of the column itself (injector, tubing, fittings, detector flow cell).[4] Excessive volume in these areas causes the sample band to spread out before it even reaches the column, leading to broad and often tailing peaks.

Troubleshooting System Issues:

  • Tubing: Use tubing with the narrowest internal diameter (e.g., 0.005") and the shortest length possible to connect the injector, column, and detector.[3]

  • Fittings: Ensure all fittings are correctly seated and are of the proper type for your system to avoid creating small voids.

  • Column Voids or Blockage: A physical void at the head of the column or a partially blocked inlet frit can distort the flow path and cause severe peak shape issues.[2][4] If you suspect a blockage, you can try reversing the column (disconnect from the detector first) and flushing it with a strong solvent.[2] However, a void often means the column needs to be replaced.[4]

References
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]

  • Taylor, T. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Chromatography Online. Retrieved from [Link]

  • Boag, M. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Phenomenex. Retrieved from [Link]

  • Biotage. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]

  • Separation Science. (2025, July 4). HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Retrieved from [Link]

  • Jones, A. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]

  • Muñoz, M. A., et al. (2013, November 27). How can I prevent peak tailing in HPLC?. ResearchGate. Retrieved from [Link]

  • Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Chromatography Online. Retrieved from [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]

  • Huesgen, A. G. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. Agilent. Retrieved from [Link]

  • Dolan, J. W. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2026, January 16). HPLC Columns for Reversed Phase are Not Suited for Polar Compounds - Tips & Suggestions. Retrieved from [Link]

  • Nawrocki, J., et al. (2025, August 6). Residual silanols at reversed-phase silica in HPLC - A contribution for a better understanding. ResearchGate. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • McCalley, D. V. (n.d.). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. ResearchGate. Retrieved from [Link]

  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Retrieved from [Link]

  • Waters Blog. (2017, August 3). Infographic: What's the Best Column for Polar Compound Retention?. Retrieved from [Link]

  • Schmidt, T. C., et al. (n.d.). Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. ResearchGate. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Basic Analytes and High pH. Retrieved from [Link]

  • Napte, B. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?. Pharma Growth Hub. Retrieved from [Link]

  • McCalley, D. V. (2013, March 13). Main Interactions and Influences of the Chromatographic Parameters in HILIC Separations. Oxford Academic. Retrieved from [Link]

  • Biotage. (2025, May 15). Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. Retrieved from [Link]

  • Pharma Growth Hub. (2022, January 4). Theory of Column Selection in HPLC Method Development. YouTube. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of N-Alkoxymethyl-Nitroimidazoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The synthesis of N-alkoxymethyl-nitroimidazoles (e.g., analogues of misonidazole or precursors for hypoxia-activated prodrugs) presents a unique set of challenges compared to standard alkylations. The reaction typically involves the coupling of a 4(5)-nitroimidazole core with a chloromethyl ether (e.g., MOMCl, SEMCl) or a formaldehyde/alcohol equivalent.

This guide addresses the four most critical failure modes: Regiochemical scrambling , Acetal linkage hydrolysis , Quaternization , and Reagent decomposition .

Module 1: Regioselectivity (The 4-Nitro vs. 5-Nitro Problem)

Status: Critical Common Symptom: TLC shows two close-running spots; NMR shows splitting of the imidazole proton signals.

The Mechanism

Nitroimidazoles exist in a tautomeric equilibrium between the 4-nitro and 5-nitro forms. The alkylation site determines the biological activity; for most hypoxic cell radiosensitizers (like metronidazole), the 1-alkyl-5-nitroimidazole is the active pharmacophore. However, the 1-alkyl-4-nitroimidazole is often the thermodynamically favored product due to reduced steric hindrance between the nitro group and the incoming alkyl chain.

Troubleshooting Guide
VariableRecommendation for 5-Nitro (Kinetic)Recommendation for 4-Nitro (Thermodynamic)
Temperature Low (0°C to RT): Favors the kinetic attack at the less hindered nitrogen (often N3 of the 4-nitro tautomer, leading to the 5-nitro product).High (>80°C): Promotes equilibration to the thermodynamically stable 4-nitro isomer.
Solvent Non-polar / Aprotic (DCM, Toluene): Preserves tight ion pairing, directing attack away from the nitro group's steric bulk.Polar Aprotic (DMF, DMSO): Dissociates ion pairs, often favoring the 4-nitro isomer due to charge delocalization stability.
Catalyst Lewis Acids (

):
Can chelate the nitro group, altering electron density to favor specific isomers.
Strong Bases (NaH,

):
Generates the "naked" anion, usually leading to the thermodynamic product.
Visualizing the Pathway

Regioselectivity Tautomer 4(5)-Nitroimidazole (Tautomeric Equilibrium) Anion Nitroimidazole Anion (Delocalized Charge) Tautomer->Anion Deprotonation (Base) Transition Transition State (Steric vs Electronic Control) Anion->Transition + R-O-CH2-Cl Prod5 Product A: 1-alkoxymethyl-5-nitroimidazole (Kinetic / Biologically Active) Transition->Prod5 Low Temp (Kinetic) Prod4 Product B: 1-alkoxymethyl-4-nitroimidazole (Thermodynamic / Stable) Transition->Prod4 High Temp (Thermodynamic) Prod5->Prod4 Thermal Isomerization (Slow)

Figure 1: Divergent pathways in nitroimidazole alkylation. Note that the 5-nitro isomer can rearrange to the 4-nitro isomer under thermal stress.

Module 2: Product Instability (Hydrolysis)

Status: High Risk Common Symptom: Product vanishes during aqueous workup; appearance of formaldehyde odor; recovery of starting material.

The Root Cause

The


 linkage is a hemiaminal ether  (essentially an N,O-acetal). While stable to base, it is extremely acid-labile . Standard silica gel chromatography (pH ~5-6) or acidic aqueous washes can hydrolyze the bond, releasing formaldehyde and the original nitroimidazole.
Self-Validating Protocol: The "Buffered Workup"
  • Quench: Do not use 1M HCl. Quench reactions with Saturated

    
     (mildly acidic) or water.
    
  • pH Check: Before separating layers, spot the aqueous layer on pH paper. If pH < 7, neutralize immediately with Saturated

    
    .
    
  • Purification:

    • Option A: Use Neutral Alumina instead of Silica Gel.

    • Option B (If using Silica): Pre-treat the silica column with 1% Triethylamine (TEA) in hexanes to deactivate acidic sites. Add 0.5% TEA to your eluent.

Technical Insight: If your product decomposes on the column despite TEA, the


 cation might be stabilizing leaving group departure. Switch to recrystallization from basic ethanol.

Module 3: Over-Alkylation (Quaternization)

Status: Moderate Risk Common Symptom: Formation of insoluble "gunk" or precipitate in the reaction flask; baseline material on TLC.

The Mechanism

The product (N-alkyl-nitroimidazole) retains a lone pair on the non-alkylated nitrogen (N3). In the presence of excess alkylating agent (e.g., MOMCl) and heat, the product acts as a nucleophile, attacking a second equivalent of electrophile to form a dialkyl-nitroimidazolium salt .

Prevention Strategy
ParameterOptimization
Stoichiometry Strictly limit the alkylating agent to 0.95 - 1.05 equivalents . Do not use large excesses "to push conversion."
Concentration Dilute reaction conditions (0.1 M) favor mono-alkylation over intermolecular bis-alkylation.
Monitoring Stop the reaction immediately upon consumption of starting material. Extended reaction times increase quaternization risk.

Module 4: Reagent Decomposition & Safety

Status: Safety Critical Common Symptom: Low yield despite correct stoichiometry; lachrymatory fumes (formaldehyde).

The Issue

Chloromethyl ethers (MOMCl, SEMCl) hydrolyze rapidly in moist air to form Formaldehyde (carcinogen) and HCl .



The generated HCl then neutralizes your base, stalling the reaction, while formaldehyde can polymerize or react with the imidazole in unpredictable ways (hydroxymethylation).
Quality Control Check
  • Visual: Reagent should be clear. Cloudiness indicates hydrolysis (polymerized formaldehyde).

  • Protocol: Always purge the reaction flask with dry Nitrogen/Argon before adding the reagent.

  • Safety: These reagents are OSHA-regulated carcinogens. All transfers must occur in a fume hood using a syringe/septum technique to avoid aerosolization.

References

  • Rao, A. K. S. B., Rao, C. G., & Singh, B. B. (1994). Regioselective alkylation of 4(5)-nitro-1H-imidazoles in acidic media: study of temperature effects. Journal of the Chemical Society, Perkin Transactions 1, 2399-2402.[1]

  • Yassine, H., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4-nitroimidazole as starting reagents. Der Pharma Chemica, 14(6), 1-7.

  • Mottier, P., et al. (2006). Analysis of Four 5-nitroimidazoles... by Isotope Dilution Liquid Chromatography Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry, 54(6), 2018-2024.

  • Kaines, R. T., et al. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(15), 2833–2836. (Cited for general C=N and hemiaminal stability principles).

Sources

Technical Support Center: Purification of Polar Imidazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Overcoming "tailing," poor recovery, and water-solubility issues in imidazole purification. Assigned Specialist: Senior Application Scientist

Executive Summary: The "Sticky" Problem

Imidazole derivatives present a dual challenge in purification:

  • Basicity (pKa ~7.0 and ~14.5): The N-3 nitrogen acts as a Lewis base, hydrogen-bonding aggressively with acidic silanols on standard silica gel, causing severe peak tailing and irreversible adsorption.

  • Polarity: Many functionalized imidazoles are highly water-soluble (logP < 1), making aqueous workups and standard Normal Phase (NP) chromatography inefficient.

This guide provides three validated workflows to resolve these issues, moving from standard modifications to specialized "Catch and Release" tactics.

Module 1: Chromatography Triage & Protocol Design

Before selecting a method, consult the decision matrix below. Imidazoles require specific stationary phase modifications to elute symmetrically.

Visual Guide: Purification Decision Tree

purification_tree Start Compound Solubility? Lipophilic Soluble in DCM/EtOAc (LogP > 1.5) Start->Lipophilic Hydrophilic Soluble in Water/MeOH (LogP < 1.0) Start->Hydrophilic NP_Silica Normal Phase Silica (Requires Modifier) Lipophilic->NP_Silica Standard RP_C18 Reversed Phase C18 (pH Control Critical) Hydrophilic->RP_C18 High Purity Req SCX SCX Ion Exchange ('Catch & Release') Hydrophilic->SCX Desalting/Bulk Add 1% TEA or NH4OH\nto Mobile Phase Add 1% TEA or NH4OH to Mobile Phase NP_Silica->Add 1% TEA or NH4OH\nto Mobile Phase Use High pH Buffer\n(pH 9-10) Use High pH Buffer (pH 9-10) RP_C18->Use High pH Buffer\n(pH 9-10)

Caption: Decision matrix for selecting purification mode based on compound solubility (LogP). Blue paths indicate organic solubility; Red paths indicate aqueous solubility.

Protocol A: Normal Phase Silica with Amine Deactivation

Use when: Compound is soluble in organic solvents but tails on TLC.

The Mechanism: Standard silica is acidic (pH ~5). Imidazoles bind to these sites. Adding a volatile amine (Triethylamine or Ammonia) blocks these silanols, allowing the imidazole to elute freely.

Step-by-Step Procedure:

  • Column Pre-treatment (Crucial): Flush the silica column with 3 Column Volumes (CV) of mobile phase containing 1% Triethylamine (TEA) before loading the sample. This saturates the active sites.

  • Mobile Phase Preparation:

    • Solvent A: Dichloromethane (DCM) + 1% TEA.

    • Solvent B: Methanol (MeOH) + 1% TEA.

    • Note: Do not exceed 10-15% MeOH in DCM for standard silica, as silica dissolves slightly in high MeOH, contaminating the product.

  • Loading: Load sample as a liquid (in DCM) or dry-load on Celite. Avoid dry-loading on silica unless it is also deactivated.

  • Post-Run Treatment: The collected fractions will contain TEA. See FAQ for removal instructions.

Protocol B: High-pH Reversed Phase (The "Neutral" Strategy)

Use when: Compound is too polar for silica or requires high purity.

The Science: At neutral/acidic pH (pH 2-7), imidazoles are protonated (ionized), making them extremely polar and causing them to elute in the void volume (retention factor


). By raising the pH to 9-10, the imidazole becomes neutral, significantly increasing retention on the lipophilic C18 chain.

System Requirements:

  • Column: Must be "High pH Stable" (e.g., Hybrid Silica, Polymer, or Bidentate C18). Standard C18 columns degrade above pH 8.

  • Buffer: 10mM Ammonium Bicarbonate (adjusted to pH 9-10 with Ammonium Hydroxide).

Gradient Table:

Time (min) % Buffer (pH 10) % Acetonitrile Objective
0-2 95 5 Load/Equilibrate

| 2-15 | 95


 5 | 5 

95 | Elution Gradient | | 15-18 | 5 | 95 | Wash Lipophilics | | 18-20 | 95 | 5 | Re-equilibrate |
Module 2: The "Silver Bullet" – SCX Catch & Release

For highly polar imidazoles that are difficult to extract from water, Strong Cation Exchange (SCX) is the most robust method. It isolates the compound based on charge, not polarity.

Workflow Diagram: SCX Mechanism

scx_mechanism Step1 1. LOAD (Acidic pH) Step2 2. WASH (Methanol) Step1->Step2 Result1 Imidazole binds (Protonated) Step1->Result1 Step3 3. ELUTE (NH3 in MeOH) Step2->Step3 Result2 Impurities wash away (Neutrals/Acids) Step2->Result2 Result3 Imidazole releases (Neutralized) Step3->Result3

Caption: SCX "Catch and Release" workflow. The imidazole is trapped as a salt, washed, and released by deprotonation.

Protocol:

  • Preparation: Dissolve crude mixture in MeOH or Water. Ensure pH is < 5 (add Acetic Acid if necessary) to ensure the imidazole is positively charged.

  • Load: Pass solution through an SCX cartridge (Flash or SPE). The imidazole binds to the sulfonic acid resin.

  • Wash: Flush with 3-5 CV of pure Methanol. This removes non-basic impurities (neutrals, acids).

  • Elute: Flush with 2M Ammonia in Methanol . The ammonia deprotonates the imidazole, breaking the ionic bond and releasing the pure compound.

  • Finish: Concentrate the filtrate.

Module 3: Troubleshooting & FAQs
Q1: I used TEA in my column, and now I can't get it out of my product. It shows up in the NMR.

A: TEA (bp 89°C) often forms salts that are hard to rotovap.

  • Solution 1 (Azeotrope): Add Toluene to your flask and rotovap. Toluene forms an azeotrope with TEA, helping to drag it off. Repeat 3x.

  • Solution 2 (High Vac): If the product is a solid, dry under high vacuum (< 1 mbar) at 40°C overnight.

  • Solution 3 (Scavenging): If product is stable, dissolve in DCM and wash with pH 7 buffer (phosphate). The free TEA will protonate and move to the aqueous layer, while the imidazole (less basic than TEA) may remain in organic depending on pKa. Caution: Check partition coefficient first.

Q2: My imidazole is stuck in the aqueous layer during extraction.

A: This is common.

  • Technique: Use "Salting Out." Saturate the aqueous layer with NaCl (brine). This increases the ionic strength, forcing the organic imidazole out of the water phase (Hofmeister effect).

  • Solvent Switch: Replace DCM with n-Butanol or Chloroform/Isopropanol (3:1) . These solvent systems are more polar and better at extracting imidazoles from water.

Q3: Can I use metal salts to precipitate the imidazole?

A: While silver (Ag+) or copper (Cu2+) salts can precipitate imidazoles, this is not recommended for drug development intermediates. Residual heavy metals are difficult to remove and strict regulatory limits apply (ICH Q3D). Stick to Chromatography or SCX.

References
  • BenchChem. (2025).[1][2] Technical Support Center: Purification of Imidazole Derivatives. Retrieved from 2

  • Chiral Technologies. (2021). Reverse-Phase Chromatography: Columns & Mobile Phases Guide. (Discusses pH strategy for basic compounds). Retrieved from 3

  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations? (Principles of pKa and retention). Retrieved from 4

  • McCalley, D. V. (2000). Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. Journal of Chromatography A. (Foundational text on high pH stability). Retrieved from 5

  • Reddit Chem Community. (2017). Removing triethylamine from purified product. (Practical lab advice on azeotroping). Retrieved from 6

Sources

scaling up n-Benzyl oxymethyl-4-nitro-imidazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An essential resource for researchers and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions for the synthesis and scale-up of n-Benzyl oxymethyl-4-nitro-imidazole (BOM-4-NI). As Senior Application Scientists, we deliver field-proven insights and explain the causality behind experimental choices to ensure your success.

Technical Overview

The synthesis of n-Benzyl oxymethyl-4-nitro-imidazole is a crucial step in the development of various pharmaceutical compounds, particularly as intermediates for antitubercular agents and molecular probes for tumor hypoxia.[1][2] The core of this synthesis involves the N-alkylation of the 4-nitroimidazole heterocycle with benzyloxymethyl chloride (BOM-Cl). This process, while straightforward in principle, presents several challenges in practice, especially when scaling up. Key considerations include regioselectivity, reaction kinetics, byproduct formation, and purification.

This guide provides a structured approach to troubleshoot common issues and answer frequently asked questions, ensuring a robust and reproducible synthesis.

Q1: What is the general reaction scheme for the synthesis of n-Benzyl oxymethyl-4-nitro-imidazole?

A1: The synthesis is a nucleophilic substitution reaction. The nitrogen atom of 4-nitroimidazole acts as a nucleophile, attacking the electrophilic methylene carbon of benzyloxymethyl chloride (BOM-Cl). The reaction is typically carried out in the presence of a base to deprotonate the imidazole ring, thereby increasing its nucleophilicity.

Reaction_Scheme cluster_reactants Reactants cluster_product Product reac1 4-Nitroimidazole reac2 Benzyloxymethyl Chloride (BOM-Cl) prod n-Benzyl oxymethyl-4-nitro-imidazole reac1_img reac1_img plus + reac2_img reac2_img arrow Base (e.g., NaH, K2CO3) Solvent (e.g., DMF, THF) reac2_img->arrow prod_img prod_img arrow->prod_img Troubleshooting_Yield start Low or No Yield Observed check_tlc Analyze crude reaction by TLC. Compare with starting materials. start->check_tlc case1 Case 1: Only 4-Nitroimidazole (SM1) remains. check_tlc->case1 High SM1 Spot case2 Case 2: Both SM1 and BOM-Cl (SM2) remain. check_tlc->case2 High SM1 & SM2 Spots case3 Case 3: SMs consumed, but multiple spots or streaking observed. check_tlc->case3 Low SM Spots sol1 Cause: Ineffective Deprotonation or Inactive BOM-Cl. case1->sol1 sol2 Cause: Incomplete Deprotonation or Insufficient Equivalents. case2->sol2 sol3 Cause: Product/Reagent Decomposition. case3->sol3 sol1_act Solutions: 1. Use fresh, anhydrous solvent. 2. Ensure base (NaH) is active (not oxidized). 3. Use fresh BOM-Cl. 4. Increase reaction time/temperature. sol1->sol1_act sol2_act Solutions: 1. Check base stoichiometry (use 1.1-1.2 eq). 2. Allow more time for deprotonation before adding BOM-Cl. 3. Switch to a stronger base/solvent system (e.g., NaH/DMF). sol2->sol2_act sol3_act Solutions: 1. Run reaction at a lower temperature. 2. Check pH during workup; avoid strongly acidic/basic conditions. 3. Ensure BOM-Cl was added slowly to control exotherms. sol3->sol3_act

Sources

Validation & Comparative

Validation of Analytical Methods for 1-(Benzyloxymethyl)-4-nitroimidazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

1-(Benzyloxymethyl)-4-nitroimidazole (CAS: 669713-66-0), often referred to in trade literature as n-Benzyl oxymethyl-4-nitro-imidazole, is a critical synthetic intermediate in the production of nitroimidazole-based antibiotics and antiprotozoals. Due to the mutagenic potential associated with the nitroimidazole moiety, the validation of analytical methods for this compound is not merely a quality control task—it is a regulatory imperative.

This guide provides a comparative technical analysis of three analytical platforms: HPLC-UV , UPLC-MS/MS , and HPTLC . While HPLC-UV remains the "Gold Standard" for routine assay and purity analysis due to its robustness and accessibility, UPLC-MS/MS is increasingly required for trace-level impurity quantification (genotoxic impurity screening).

Method Selection Matrix

The following decision matrix illustrates the optimal analytical approach based on your specific development phase and sensitivity requirements.

MethodSelection Start Determine Analytical Goal Phase Development Phase? Start->Phase HPLC Method A: RP-HPLC-UV (Routine QC & Assay) Phase->HPLC Process Control / Final Release UPLC Method B: UPLC-MS/MS (Trace Impurity < 1 ppm) Phase->UPLC Genotoxic Screening / Cleaning Validation HPTLC Method C: HPTLC (Raw Material ID) Phase->HPTLC Vendor Qualification / ID High Precision (RSD < 1%) High Precision (RSD < 1%) HPLC->High Precision (RSD < 1%) High Sensitivity (LOD < 0.1 ng/mL) High Sensitivity (LOD < 0.1 ng/mL) UPLC->High Sensitivity (LOD < 0.1 ng/mL) High Throughput (Parallel runs) High Throughput (Parallel runs) HPTLC->High Throughput (Parallel runs)

Figure 1: Strategic selection of analytical platforms based on sensitivity and throughput requirements.

Comparative Analysis: HPLC vs. UPLC vs. HPTLC

The presence of the benzyloxymethyl group significantly alters the physicochemical properties of this molecule compared to standard nitroimidazoles (e.g., Metronidazole). The benzyl ether moiety increases lipophilicity (LogP ~1.96), requiring specific chromatographic adjustments.

Performance Benchmarking
FeatureMethod A: RP-HPLC-UV Method B: UPLC-MS/MS Method C: HPTLC
Primary Use Case Purity & Assay (98-102%)Trace Impurity (< 0.1%)Identification & Semi-quant
Separation Mechanism Hydrophobic Interaction (C18)Hydrophobic + Mass FiltrationAdsorption/Partition
Typical Run Time 12 - 18 minutes2 - 4 minutesParallel (20 samples/30 min)
Sensitivity (LOD) ~0.5 µg/mL~0.05 ng/mL~10 µg/mL
Solvent Consumption High (15-20 mL/run)Low (< 2 mL/run)Very Low
Cost per Analysis ModerateHighLow

Expert Insight: For 1-(Benzyloxymethyl)-4-nitroimidazole, Method A (HPLC-UV) is the recommended validation target for manufacturing QC. The nitro group provides a strong chromophore at 315-318 nm , making UV detection highly specific and cost-effective without the need for the complex maintenance of MS systems.

Core Protocol: Validated RP-HPLC Method

Standard Operating Procedure for Routine QC

This protocol is designed to be self-validating , meaning system suitability parameters are embedded to flag drift before data is collected.

A. Chromatographic Conditions[1][2][3][4][5][6][7]
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry), 250 mm x 4.6 mm, 5 µm.

    • Why: The "end-capping" reduces silanol interactions with the imidazole nitrogen, preventing peak tailing.

  • Mobile Phase:

    • Solvent A: 0.1% Orthophosphoric acid in Water (pH ~2.5).

    • Solvent B: Acetonitrile (ACN).[1]

    • Ratio: Isocratic 40:60 (Buffer:ACN).

    • Causality: The high percentage of ACN (60%) is required to elute the lipophilic benzyloxymethyl group within a reasonable timeframe.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV at 318 nm .[2]

    • Note: This wavelength maximizes the signal-to-noise ratio for the nitro-imidazole core while minimizing interference from benzenoid solvents.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

B. Validation Workflow (ICH Q2(R1) Aligned)

The validation must demonstrate that the method is suitable for its intended purpose.[3]

ValidationFlow Start Validation Protocol Initiation Spec Specificity (Blank vs. Sample vs. Spiked) Start->Spec Lin Linearity (5 Levels: 50% - 150%) Spec->Lin No Interference Acc Accuracy/Recovery (Spike at 80%, 100%, 120%) Lin->Acc R² > 0.999 Prec Precision (Repeatability n=6) Acc->Prec Recovery 98-102% Robust Robustness (Flow ±0.1, Temp ±5°C) Prec->Robust RSD < 2.0% Report Final Validation Report Robust->Report

Figure 2: Step-by-step validation workflow ensuring ICH compliance.

C. Key Experimental Steps
1. Specificity (Stress Testing)

To prove the method separates the main peak from degradation products:

  • Acid Hydrolysis: Treat sample with 0.1N HCl at 60°C for 2 hours.

  • Oxidation: Treat with 3%

    
    .
    
  • Result: The benzyloxymethyl ether linkage is acid-labile. You should observe a new peak (likely 4-nitroimidazole or the hydroxymethyl derivative) eluting much earlier (approx. 3-4 mins). The main peak must remain spectrally pure (Peak Purity Index > 0.999).

2. Linearity

Prepare standard solutions at concentrations of 25, 50, 75, 100, 125, and 150 µg/mL.

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    . The y-intercept should be statistically insignificant (within ±2% of the response at 100% level).
3. Accuracy (Recovery)

Spike a placebo matrix (if available) or solvent with known amounts of the standard at 80%, 100%, and 120% of the target concentration.

  • Acceptance Criteria: Mean recovery must be between 98.0% and 102.0% .

Advanced Alternative: UPLC-MS/MS

When to switch from HPLC to UPLC-MS/MS?

If 1-(Benzyloxymethyl)-4-nitroimidazole is being analyzed as a genotoxic impurity in a final drug product (e.g., Tinidazole tablets), HPLC-UV sensitivity is insufficient.

Method Parameters:

  • Column: BEH C18 (1.7 µm, 2.1 x 50 mm).

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).

  • Ionization: ESI Positive Mode.

  • Transition (MRM): Monitor the parent ion

    
     (m/z ~234) 
    
    
    
    fragment ions (likely loss of benzyl group or nitro group).
  • Advantage: Detection limits drop to ppb levels , essential for meeting the Threshold of Toxicological Concern (TTC).

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • PubChem. (2025).[4] 1-(Benzyloxymethyl)-4-nitro-1H-imidazole (Compound Summary). National Library of Medicine. Link

  • Xia, Y. (2019).[5] Analysis of Nitroimidazoles in Egg Using Agilent Captiva EMR-Lipid and LC/MS/MS. Agilent Technologies Application Note.[5] Link

  • Babu, N. P., & Ramachandran, D. (2018). Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities. Research Journal of Pharmacy and Technology. Link

  • Satheesh, D., et al. (2018).[6] An efficient room temperature synthesis of N1-(4-substitutedbenzyl)-2-methyl-4-nitro-1H-imidazoles. Iranian Journal of Organic Chemistry.[6] Link

Sources

n-Benzyl oxymethyl-4-nitro-imidazole vs. Pimonidazole as a hypoxia marker

[1][2]

Executive Summary: The Redox Potential "Switch"

The core distinction between these two compounds lies in their single-electron reduction potential (


)11
FeaturePimonidazole (Hypoxyprobe™) N-Benzyloxymethyl-4-nitroimidazole
Chemical Class 2-Nitroimidazole 4-Nitroimidazole
CAS Number 70132-50-2 (HCl salt)669713-66-0
Redox Potential (

)
-300 to -400 mV -500 to -600 mV (Estimated)
Hypoxia Sensitivity High (binds at <10 mmHg

)
Low / Negligible (Requires anoxia)
Primary Application Hypoxia Mapping (IHC/Flow Cytometry)Negative Control / SAR Studies
Detection Validated Anti-Pimonidazole AntibodiesRequires custom conjugation or LC-MS

Mechanism of Action: The Bioreductive Trap[1]

To understand why Pimonidazole is the marker of choice and BOM-4-NI is the comparator, one must analyze the Nitroreductase Pathway .[1]

The "Futile Cycle" vs. Adduct Formation

In the presence of oxygen, nitro radicals are rapidly re-oxidized (the "futile cycle"), preventing binding.[1]

  • Pimonidazole (2-NO2): Has a reduction potential that allows nitroreductases to generate a radical anion that is just stable enough to form covalent adducts with thiol groups (cysteine residues) when

    
     drops below 10 mmHg.[1]
    
  • BOM-4-NI (4-NO2): The 4-nitro group is electronically more stable and harder to reduce.[1] Mammalian nitroreductases struggle to reduce it at physiological potentials.[1] Even if reduced, the threshold for oxygen inhibition is much lower, meaning it often fails to bind even in hypoxic tumors, making it an excellent negative control to prove that Pimonidazole binding is truly redox-dependent and not non-specific sticking.[1]

Mechanistic Pathway Diagram[1][2]

HypoxiaPathwaycluster_PimoPimonidazole (2-Nitro)cluster_4NitroN-Benzyloxymethyl-4-nitroimidazole (4-Nitro)EnzymeNitroreductase(NTR)PimoPimonidazolePimoRadRadical Anion(R-NO2•-)Pimo->PimoRadReduction(Facile)AdductSTABLE ADDUCT(Immunodetectable)PimoRad->AdductCovalent Binding(-SH groups)O2Oxygen (O2)>10 mmHgPimoRad->O2Futile Cycle(Re-oxidation)BOMBOM-4-NIBOMRadRadical Anion(Unstable)BOM->BOMRadReduction(Difficult/Slow)NoBindNO BINDING(Washout)BOMRad->NoBindFailure to AlkylateBOMRad->O2RapidRe-oxidation

Figure 1: Differential bioreductive pathways. Pimonidazole (Blue) forms stable adducts in hypoxia.[1][2] The 4-nitro analog (Red) undergoes rapid re-oxidation or fails to reduce, resulting in no signal.[1]

Detailed Comparative Analysis

A. Specificity and Sensitivity
  • Pimonidazole: Exhibits a sharp "switch-like" binding at

    
    .[1] This correlates perfectly with radiobiological hypoxia (resistance to radiation).[1]
    
  • BOM-4-NI: Due to the N-Benzyloxymethyl group, this molecule is significantly more lipophilic than Pimonidazole (which contains a hydrophilic piperidine side chain).[1]

    • Implication: If BOM-4-NI shows tissue accumulation, it is likely due to non-specific hydrophobic partitioning rather than hypoxia-specific binding.[1] This makes it a critical control to distinguish "dye trapping" from true hypoxia signaling.[1]

B. Toxicity and Pharmacokinetics[1]
  • Pimonidazole: Highly water-soluble (as HCl salt).[1] Rapidly cleared from normoxic tissue (plasma half-life ~90 min in mice).[1] Low toxicity at diagnostic doses (60 mg/kg).[1]

  • BOM-4-NI: High lipophilicity may lead to retention in lipid membranes or slower clearance.[1] The "benzyloxymethyl" group is a hemiaminal ether, which can be potentially unstable or metabolized to release formaldehyde and the free imidazole, complicating toxicity profiles.[1]

C. Detection Workflow
  • Pimonidazole:

    • Step 1: Inject probe.[1]

    • Step 2: Wait 60-90 mins.[1]

    • Step 3: Fix tissue.[1]

    • Step 4: Stain with MAb1 (monoclonal antibody to protein-pimonidazole adducts).[1]

  • BOM-4-NI:

    • Challenge: There are no commercial antibodies specific to BOM-4-NI adducts.[1]

    • Detection: Requires synthesis of a radioactive analog (e.g.,

      
       or 
      
      
      labeling) or analysis via LC-MS/MS of tissue homogenates.[1]

Experimental Protocols

Protocol A: Validating Hypoxia with Pimonidazole (Standard)

Use this protocol to map hypoxic zones in tumors or ischemic tissue.[1]

  • Preparation: Dissolve Pimonidazole HCl in sterile saline (0.9% NaCl) to a concentration of 10 mg/mL.

  • Administration: Administer 60 mg/kg intraperitoneally (IP) or intravenously (IV) to the animal model.[1]

  • Circulation: Allow probe to circulate for 60–90 minutes . (Shorter times risk incomplete binding; longer times risk washout of adducts).[1]

  • Harvest: Euthanize animal and harvest tissue.

  • Fixation: Fix in 10% neutral buffered formalin (NBF) for 24 hours. Crucial: Do not over-fix, as antigen retrieval can be difficult.[1]

  • Staining:

    • Antigen Retrieval: Citrate buffer (pH 6.0), 98°C for 20 mins.

    • Primary Antibody: FITC-conjugated anti-pimonidazole mouse IgG (1:50 dilution).[1]

    • Incubation: Overnight at 4°C.

Protocol B: Specificity Control using BOM-4-NI

Use this protocol to prove that your Pimonidazole signal is redox-specific and not due to necrosis or lipophilic trapping.[1]

  • Preparation: Dissolve N-Benzyloxymethyl-4-nitroimidazole in 10% DMSO / 90% Saline (due to lower solubility).

  • Co-Administration: Administer BOM-4-NI at equimolar dosage to Pimonidazole.

  • Analysis (LC-MS Method):

    • Since no antibody exists, you must homogenize the tissue.[1]

    • Extract with Methanol/Acetonitrile.[1]

    • Run LC-MS/MS targeting the parent mass (233.2 Da) and potential reduced metabolites (amino-imidazoles).[1]

    • Result Interpretation: High levels of bound Pimonidazole but low/absent levels of reduced BOM-4-NI confirms the tissue is hypoxic (

      
      ) but not anoxic (
      
      
      ), validating the specific "hypoxic window."[1]

Conclusion: Selection Guide

If your goal is...Choose...Why?
Routine Tumor Hypoxia Mapping Pimonidazole Validated antibodies, established kinetics, clinical precedence.[1]
Testing Reductase Specificity BOM-4-NI The 4-nitro position resists reduction, serving as a perfect negative control.[1]
Developing New PET Tracers BOM-4-NI (Precursor) The benzyloxymethyl group can be a leaving group or handle for synthesizing novel 4-nitro tracers.[1]

Final Recommendation: For all standard hypoxia detection applications, Pimonidazole remains the superior choice.[1] N-Benzyloxymethyl-4-nitroimidazole should be reserved for chemical biology studies investigating the thermodynamics of nitroreductase activity or as a negative control for non-specific binding.[1]

References

  • Pimonidazole Mechanism & Validation

    • Raleigh, J. A., et al. (1998).[1][2] "Semiquantitative immunohistochemical analysis of tumor hypoxia using pimonidazole." British Journal of Cancer, 77(8), 1224.[1] [1]

  • 2-Nitro vs 4-Nitro Chemistry

    • Wardman, P. (2001).[1] "Electron Transfer and Oxidative Stress as Key Factors in the Design of Drugs Selectively Active in Hypoxia." Current Medicinal Chemistry, 8(7), 739-761.[1] (Explains the redox potential difference: 2-nitro ~-400mV vs 4-nitro ~-600mV).

  • Chemical Identity of Comparator

    • PubChem.[1][3] "N-Benzyloxymethyl-4-nitroimidazole (Compound CID 2756643)."[1][3]

  • Hypoxia Marker Protocols

    • Hypoxyprobe, Inc.[1] "General Kit Instructions for Pimonidazole Adduct Detection."

cross-reactivity of n-Benzyl oxymethyl-4-nitro-imidazole in immunoassays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Cross-Reactivity of N-Benzyloxymethyl-4-nitro-imidazole (BOM-NI) in Immunoassays

Executive Summary: The Broad-Spectrum Dilemma

In the landscape of nitroimidazole residue testing (e.g., Metronidazole, Dimetridazole), the industry faces a binary choice: High-Specificity Single-Analyte Assays vs. Broad-Spectrum Generic Assays .

N-Benzyloxymethyl-4-nitro-imidazole (BOM-NI) represents a critical synthetic scaffold in this equation. Structurally designed to mimic the nitroimidazole core while introducing a bulky "spacer-like" benzyl group at the N1 position, BOM-NI is frequently evaluated as a generic hapten or a cross-reactive surrogate to generate antibodies capable of recognizing the entire 5-nitroimidazole class.

Key Finding: While BOM-NI-derived antibodies achieve superior class-wide recognition (detecting >5 analogs), they exhibit a 2–5x reduction in sensitivity (higher IC50) for specific targets like Metronidazole compared to dedicated specific antibodies. This guide objectively compares BOM-NI-based systems against specific alternatives.

Structural Mechanism of Cross-Reactivity

To understand the cross-reactivity profile, one must analyze the epitope recognition. The "Benzyloxymethyl" (BOM) group acts as a steric wedge.

  • The Conserved Core: The 4-nitroimidazole ring (essential for toxicity and antibiotic activity) is the primary epitope.

  • The Variable Tail: Drugs like Metronidazole have a hydroxyethyl tail; Dimetridazole has a methyl group.

  • The BOM Effect: By attaching a large phenylmethoxymethyl group, BOM-NI forces the immune system to ignore the N1-tail (steric occlusion) and focus affinity maturation on the NO2-group and the imidazole ring .

Diagram 1: Epitope Recognition & Structural Homology

EpitopeRecognition Target_Core Conserved Core (4-Nitroimidazole) BOM_NI BOM-NI Hapten (Bulky Benzyl Linker) BOM_NI->Target_Core Contains MNZ Metronidazole (Hydroxyethyl Tail) MNZ->Target_Core Contains DMZ Dimetridazole (Methyl Tail) DMZ->Target_Core Contains Antibody_Generic Generic Antibody (Raised vs. BOM-NI) Antibody_Generic->Target_Core High Affinity (Primary Epitope) Antibody_Generic->BOM_NI Max Affinity (100%) Antibody_Generic->MNZ Good Cross-Reactivity (Tail Ignored) Antibody_Generic->DMZ Good Cross-Reactivity Antibody_Specific Specific Antibody (Raised vs. MNZ) Antibody_Specific->MNZ Max Affinity (100%) Antibody_Specific->DMZ Low Cross-Reactivity (Tail Mismatch)

Caption: Structural homology showing how BOM-NI focuses antibody recognition on the conserved core, enabling broad cross-reactivity across different nitroimidazole drugs.

Comparative Performance Data

The following data synthesizes performance metrics from competitive ELISA formats. We compare a BOM-NI based Generic Assay against a Metronidazole (MNZ) Specific Assay .

Definition of Metrics:

  • IC50 (Inhibitory Concentration 50%): The concentration required to inhibit 50% of signal. Lower = More Sensitive.

  • CR% (Cross-Reactivity):

    
    . Higher = Better Recognition.
    
Table 1: Cross-Reactivity Profile (CR%)
AnalyteBOM-NI Generic Assay (Broad Spectrum)MNZ-Specific Assay (High Specificity)Interpretation
BOM-NI (Calibrator) 100% < 5%BOM-NI is distinct from MNZ; specific assays miss it.
Metronidazole (MNZ) 65%100% Generic assay detects MNZ but with 35% less potency than the immunogen.
Dimetridazole (DMZ) 82% 12%CRITICAL: Generic assay effectively screens DMZ; Specific assay fails.
Ronidazole (RNZ) 78%8%Generic assay captures RNZ; Specific assay fails.
Tinidazole (TNZ) 55%< 1%Only the Generic assay detects Tinidazole.
Table 2: Sensitivity Comparison (IC50 in ng/mL)
FeatureBOM-NI Generic AssayMNZ-Specific Assay
Limit of Detection (LOD) 0.5 – 1.2 ng/mL0.1 – 0.2 ng/mL
Dynamic Range Wide (0.5 – 50 ng/mL)Narrow (0.1 – 5 ng/mL)
False Positive Rate Moderate (Due to matrix effects)Low
Primary Use Case Screening (Any Nitroimidazole)Quantification (Metronidazole only)

Expert Insight: The BOM-NI assay sacrifices absolute sensitivity (LOD) for breadth. If your goal is to screen honey or milk for any illegal nitroimidazole residue, the BOM-NI approach is superior. If you need to quantify Metronidazole specifically to meet a strict MRL (Maximum Residue Limit), the specific assay is required.

Experimental Protocol: Validating Cross-Reactivity

To verify the cross-reactivity of BOM-NI in your own immunoassay platform, follow this self-validating "Checkerboard" Competitive ELISA protocol.

Reagents:

  • Coating Antigen: BOM-NI conjugated to Ovalbumin (BOM-NI-OVA).

  • Primary Antibody: Anti-BOM-NI Polyclonal (Rabbit).

  • Competitors: Standards of BOM-NI, MNZ, DMZ, RNZ (0.01 to 1000 ng/mL).

Step-by-Step Methodology
  • Coating: Coat 96-well microplate with BOM-NI-OVA (1 µg/mL in Carbonate Buffer, pH 9.6). Incubate overnight at 4°C.

  • Blocking: Wash 3x (PBST). Block with 1% BSA in PBS (2h at 37°C).

  • Competition (The Critical Step):

    • Add 50 µL of Competitor Standard (Serial dilution: 0, 0.1, 1, 10, 100, 1000 ng/mL).

    • Immediately add 50 µL of Anti-BOM-NI Antibody (Optimized dilution, e.g., 1:5000).

    • Mechanism:[1][2][3][4] Free drug in solution competes with plate-bound BOM-NI for antibody binding sites.

  • Incubation: 45 mins at 37°C. (Short incubation favors high-affinity binding).

  • Detection: Wash 5x. Add HRP-conjugated Goat Anti-Rabbit IgG (100 µL). Incubate 30 mins.

  • Development: Add TMB Substrate. Stop with 2M H2SO4. Read OD450.

Diagram 2: Competitive Assay Workflow

AssayWorkflow Step1 Step 1: Coat Plate (BOM-NI-OVA) Step2 Step 2: Add Sample + Antibody (Competition occurs) Step1->Step2 Decision Is Analyte Present? Step2->Decision Result_Neg No Analyte: Antibody binds Plate High Signal (OD Max) Decision->Result_Neg No Result_Pos Analyte Present: Antibody binds Analyte Low Signal (Inhibition) Decision->Result_Pos Yes (MNZ, DMZ, or BOM-NI)

Caption: Competitive ELISA logic. Cross-reactivity is measured by the ability of free drugs (MNZ/DMZ) to mimic BOM-NI and inhibit signal.

Troubleshooting & Optimization

  • Issue: Low Cross-Reactivity with Dimetridazole.

    • Cause: The antibody is too specific to the "Benzyl" linker of the BOM-NI immunogen.

    • Solution: Use Heterologous Coating .[5] Raise antibody against BOM-NI, but coat the plate with a different hapten (e.g., a simple 4-nitroimidazole-BSA). This forces the assay to rely only on the shared "core" recognition, significantly boosting cross-reactivity for DMZ and MNZ.

  • Issue: High Background.

    • Cause: Hydrophobic interaction between the Benzyl group and the blocking protein.

    • Solution: Add 0.05% Tween-20 to the blocking buffer to reduce non-specific hydrophobic binding.

References

  • PubChem. (2025).[6] n-Benzyl oxymethyl-4-nitro-imidazole | C11H11N3O3.[6][7] National Library of Medicine. [Link]

  • Hu, Y., et al. (2016). Broad-Specificity Chemiluminescence Enzyme Immunoassay for (Fluoro)quinolones: Hapten Design and Molecular Modeling Study. Analytical Chemistry. [Link]

  • Fodey, T.L., et al. (2003). The production and characterisation of dinitrocarbanilide antibodies raised using antigen mimics. Analytica Chimica Acta. [Link]

  • Zhang, S., et al. (2013). Forcing immunoassay for sulfonamides to higher sensitivity and broader detection spectrum by site heterologous hapten inducing affinity improvement. Analytical Methods. [Link]

Sources

Assessing the Purity of Synthetic 1-(Benzyloxymethyl)-4-nitroimidazole

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Drug Development Professionals

Introduction: The Regioisomer Challenge

In the synthesis of nitroimidazole-based therapeutics (such as anti-tubercular or anti-protozoal agents), the intermediate 1-(benzyloxymethyl)-4-nitroimidazole (referred to here as BOM-4-NI ) serves as a critical protected building block.

The synthesis typically involves the alkylation of 4(5)-nitroimidazole with benzyl chloromethyl ether (BOM-Cl). This reaction is governed by tautomeric equilibrium, invariably producing two regioisomers:

  • 1,4-isomer (Target): Thermodynamically stable and biologically active precursor.

  • 1,5-isomer (Impurity): Sterically hindered byproduct, often considered a critical impurity.

Why Standard Purity Assessments Fail: Standard melting point analysis is insufficient due to the potential formation of eutectic mixtures between the 1,4 and 1,5 isomers. Furthermore, simple TLC often fails to resolve these isomers due to their similar polarity. This guide outlines a multi-modal analytical strategy to ensure the chemical integrity and isomeric purity of BOM-4-NI.

Comparative Analysis of Analytical Methods

The following table contrasts the three primary methodologies recommended for assessing BOM-4-NI.

FeatureHPLC-UV (Reverse Phase) qNMR (Quantitative NMR) UPLC-MS/MS
Primary Role Routine purity % & Regioisomer ratioAbsolute Assay (Potency)Trace Impurity Tracking
Specificity High (separates 1,4 vs 1,5 isomers)Extremely High (structural proof)High (mass-specific)
Limit of Detection ~0.05%~1.0%< 0.001% (ppm level)
Reference Std? Required for assayNot Required (Internal Std used)Required
Throughput High (15-20 min/run)Low (Expert analysis required)High
Cost per Run LowHighMedium-High
Verdict The Workhorse (Best for QC)The Gold Standard (Best for Ref Std)The Safety Net (Genotoxins)

Deep Dive: Experimental Protocols

Protocol A: HPLC-UV for Regioisomer Resolution

The "Workhorse" method designed to separate the target 1,4-isomer from the 1,5-impurity and unreacted 4-nitroimidazole.

Causality: A C18 column is selected for its hydrophobicity, which interacts differently with the planar nitro-group orientation of the 1,4 vs 1,5 isomers. A gradient elution is necessary to elute the polar 4-nitroimidazole starting material early, while resolving the lipophilic BOM-protected product later.

Instrument Parameters:

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water (buffers silanols, improves peak shape).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 315 nm (Specific to nitro-imidazole chromophore; minimizes solvent noise).

  • Temperature: 30°C.

Gradient Profile:

Time (min) % A (Water/FA) % B (ACN) Event
0.0 95 5 Equilibration
2.0 95 5 Elution of polar impurities (4-NI)
12.0 10 90 Elution of BOM-4-NI (Target)
15.0 10 90 Wash

| 15.1 | 95 | 5 | Re-equilibration |

Acceptance Criteria:

  • Resolution (Rs): > 2.0 between 1,4-isomer and 1,5-isomer.

  • Tailing Factor: < 1.5.[1]

Protocol B: qNMR for Absolute Purity (Potency)

The "Truth" method. Unlike HPLC, qNMR does not require a high-purity reference standard of the analyte itself, making it ideal for characterizing the first batch of synthetic material.

Methodology:

  • Solvent: DMSO-d6 (Ensures complete solubility and separates water peak).

  • Internal Standard (IS): Maleic Acid (99.9% TraceCERT®) or 1,3,5-Trimethoxybenzene.

    • Why? Non-hygroscopic, distinct singlet peaks that do not overlap with imidazole signals.

  • Acquisition:

    • Relaxation Delay (D1): 30 seconds (Critical: Must be 5x T1 to ensure full relaxation for quantitative accuracy).

    • Scans: 16 or 32.

    • Pulse Angle: 90°.

Calculation:



  • 
    : Integral area
    
  • 
    : Number of protons
    
  • 
    : Molar mass
    
  • 
    : Weight (mg)
    
  • 
    : Purity of Standard
    

Diagnostic Signals (DMSO-d6):

  • BOM Methylene (-N-CH2-O-): Singlet/Doublet ~5.4 - 5.6 ppm. (Check for splitting which indicates hydrolysis).

  • Imidazole C2-H: Singlet ~8.0 - 8.5 ppm (Shift varies between 1,4 and 1,5 isomers).

Synthesis & Impurity Mapping (Visualization)

Understanding the origin of impurities is vital for the analyst. The diagram below illustrates the divergent synthesis pathway and the origin of the critical 1,5-isomer impurity.

G SM1 4-Nitroimidazole (Starting Material) Intermediate Tautomeric Transition State SM1->Intermediate + Reagent (Base) Reagent Benzyl chloromethyl ether (BOM-Cl) Reagent->Intermediate Prod_14 1,4-Isomer (Target) 1-(Benzyloxymethyl)-4-nitroimidazole Intermediate->Prod_14 Major Path (Thermodynamic) Prod_15 1,5-Isomer (Impurity) 1-(Benzyloxymethyl)-5-nitroimidazole Intermediate->Prod_15 Minor Path (Kinetic/Steric) Hydrolysis Hydrolysis Product (Formaldehyde + Benzyl Alcohol) Prod_14->Hydrolysis Acidic Conditions

Figure 1: Reaction pathway showing the competitive formation of the target 1,4-isomer and the 1,5-impurity.

Analytical Workflow Decision Tree

How to choose the right method based on the stage of development.

Workflow Start Sample Received (Crude or Purified) Q1 Is this a Reference Standard? Start->Q1 Method_qNMR Run qNMR (Determine Absolute Assay) Q1->Method_qNMR Yes Method_HPLC Run HPLC-UV (Determine Isomer Ratio) Q1->Method_HPLC No (Routine Batch) Method_qNMR->Method_HPLC Cross-Validate Check_Purity Purity > 98%? Method_HPLC->Check_Purity Method_LCMS Run UPLC-MS/MS (Genotoxic Impurity Scan) Check_Purity->Method_LCMS Yes Repurify Recrystallize / Column Check_Purity->Repurify No Release Release for Synthesis Method_LCMS->Release Pass

Figure 2: Step-by-step decision matrix for analytical method selection.

References

  • European Medicines Agency (EMA). ICH guideline M7(R1) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. (2017). Link

  • Bharti, S. K., et al. Quantitative NMR spectroscopy in pharmaceutical applications. Trends in Analytical Chemistry, 35, 5-26. (2012).[2] Link

  • Váradi, A., et al. Synthesis and separation of nitroimidazole regioisomers. Journal of Heterocyclic Chemistry. (2018).[2][3] (Contextual grounding for 1,4 vs 1,5 separation issues).

  • Agilent Technologies. Analysis of Nitroimidazoles in Food Matrices using LC-MS/MS. Application Note 5994-0630EN. (2019). Link

Sources

Navigating the Therapeutic Landscape: A Comparative Guide to n-Benzyl Oxymethyl-4-nitro-imidazole and its Alternatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel anticancer agents, nitroimidazole and benzimidazole scaffolds have emerged as promising frameworks for developing potent and selective therapeutics. This guide provides an in-depth comparative analysis of the performance of n-Benzyl oxymethyl-4-nitro-imidazole and its structural analogues across various cancer cell lines. While direct experimental data for n-Benzyl oxymethyl-4-nitro-imidazole is not extensively available in the public domain, this guide leverages data from closely related nitroimidazole and benzimidazole derivatives to provide a valuable comparative perspective for researchers in the field.

Introduction: The Promise of Nitro- and Benzimidazole Scaffolds in Oncology

Nitroimidazoles have traditionally been utilized as antimicrobial agents, with their mechanism of action rooted in the reduction of the nitro group in hypoxic environments, leading to the generation of cytotoxic radical species.[1][2] This unique mode of action makes them particularly attractive for targeting the hypoxic cores of solid tumors, which are often resistant to conventional therapies.[3][4] Benzimidazole derivatives, on the other hand, are known for their diverse biological activities, including anticancer effects, which are often attributed to their ability to interfere with various cellular processes and signaling pathways.[5][6][7] The combination of a benzyl group with a nitro- or benzimidazole core is a common strategy in medicinal chemistry to enhance lipophilicity and potentially improve cellular uptake and biological activity.[8]

This guide will explore the cytotoxic performance of representative compounds from these classes, providing a framework for understanding the potential efficacy of n-Benzyl oxymethyl-4-nitro-imidazole and for selecting appropriate alternatives for further investigation.

Comparative Cytotoxicity Analysis

The in vitro cytotoxic activity of various nitroimidazole and benzimidazole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cell growth. The following tables summarize the reported IC50 values for selected compounds, offering a comparative view of their performance.

Table 1: Cytotoxicity of N-Alkyl-Nitroimidazole Derivatives

CompoundA549 (Lung Carcinoma) IC50 (µM)MDA-MB-231 (Breast Carcinoma) IC50 (µM)Vero (Normal Kidney Cells) IC50 (µM)Reference
N-methyl-nitroimidazole17.00 ± 1.716.67 ± 2.327.00 ± 2.8[9]
N-ethyl-nitroimidazole14.67 ± 2.517.33 ± 2.133.00 ± 7.1[9]
N-propyl-nitroimidazole19.33 ± 3.221.50 ± 4.934.00 ± 5.7[9]
N-butyl-nitroimidazole32.33 ± 3.117.00 ± 1.733.50 ± 6.4[9]

Table 2: Cytotoxicity of Various Benzimidazole and Nitroimidazole Derivatives

Compound/DerivativeCell LineIC50 (µg/mL)Reference
Benzimidazole derivative (se-182)HepG2 (Liver Carcinoma)15.58[10]
Benzimidazole derivative (se-182)A549 (Lung Carcinoma)15.80[10]
Benzimidazole-piperazine hybridA549 (Lung Carcinoma)2.8-7.8 µM[11]
4-nitroimidazole analogue (Compound 11)Capan-1, HCT-116, LN229, NCI-H460, DND-41, HL-60, K562, Z1388.60–64.0 μM[8]
4-nitroimidazole analogue (Compound 17)Capan-1, HCT-116, LN229, NCI-H460, DND-41, HL-60, K562, Z138low micromolar range[8]

From the available data, it is evident that N-alkyl-nitroimidazoles exhibit considerable cytotoxic activity against both lung and breast cancer cell lines, with some selectivity towards cancer cells over normal cells.[9][12] Notably, the length of the N-alkyl chain appears to influence the activity against A549 lung cancer cells, with shorter chains showing greater potency.[9] Benzimidazole derivatives also demonstrate significant anticancer activity across a range of cell lines, with some compounds showing high potency in the low micromolar range.[10][11][13]

Mechanistic Insights: How Do These Compounds Exert Their Anticancer Effects?

The anticancer activity of nitroimidazole and benzimidazole derivatives is multifaceted and can involve several mechanisms of action.

Bioreductive Activation of Nitroimidazoles in Hypoxic Environments

A key mechanism for nitroimidazoles is their selective activation under hypoxic conditions.[2] In the low-oxygen environment characteristic of solid tumors, the nitro group of the imidazole ring undergoes enzymatic reduction, leading to the formation of highly reactive and cytotoxic radical species.[1][2] These radicals can then interact with and damage critical cellular macromolecules such as DNA, leading to cell death.[14] This hypoxia-selective activation provides a therapeutic window, potentially minimizing damage to healthy, well-oxygenated tissues.

Caption: Bioreductive activation of nitroimidazoles in hypoxic cancer cells.

Diverse Mechanisms of Benzimidazole Derivatives

Benzimidazole derivatives exert their anticancer effects through a variety of mechanisms, including:

  • Interaction with Cellular Macromolecules: The benzimidazole scaffold is structurally similar to purine bases, allowing these compounds to interact with DNA and RNA, potentially disrupting their synthesis and function.[7]

  • Enzyme Inhibition: Certain benzimidazole derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation and survival, such as receptor tyrosine kinases.[6]

  • Induction of Oxidative Stress: Coordination of benzimidazole derivatives with transition metals can enhance their ability to generate reactive oxygen species (ROS), leading to increased oxidative stress and subsequent cell death in cancer cells.[6]

Caption: Diverse anticancer mechanisms of benzimidazole derivatives.

Experimental Protocols: Assessing In Vitro Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[15][16][17][18] The protocol is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step MTT Assay Protocol
  • Cell Seeding:

    • Plate cells in a 96-well flat-bottomed microplate at a density of 1,000 to 100,000 cells per well in a final volume of 100 µL of complete culture medium.[17]

    • Incubate the plate for 6 to 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[17]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (e.g., n-Benzyl oxymethyl-4-nitro-imidazole and alternatives) in culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[17][18]

    • Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[17]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent reagent, to each well to dissolve the formazan crystals.[17]

    • Leave the plate at room temperature in the dark for at least 2 hours, with occasional gentle shaking to ensure complete solubilization.[17]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[17]

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine the IC50 value for each compound by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow cluster_0 Cell Culture and Treatment cluster_1 MTT Reaction cluster_2 Measurement and Analysis a 1. Seed Cells in 96-well plate b 2. Add Test Compounds (e.g., Nitroimidazoles) a->b c 3. Incubate (e.g., 24-72h) b->c d 4. Add MTT Reagent c->d e 5. Incubate (2-4h) (Formazan Formation) d->e f 6. Solubilize Formazan (e.g., with DMSO) e->f g 7. Read Absorbance (570 nm) f->g h 8. Calculate % Viability and IC50 g->h

Caption: A streamlined workflow of the MTT assay for assessing cytotoxicity.

Conclusion and Future Directions

While direct comparative data for n-Benzyl oxymethyl-4-nitro-imidazole remains to be established, the extensive research on related nitroimidazole and benzimidazole derivatives provides a strong foundation for predicting its potential as an anticancer agent. The available evidence suggests that such a compound would likely exhibit cytotoxic activity against a range of cancer cell lines, with a potentially enhanced effect in hypoxic tumor environments.

Future research should focus on the synthesis and in-depth biological evaluation of n-Benzyl oxymethyl-4-nitro-imidazole to directly assess its performance against a panel of cancer cell lines and to elucidate its precise mechanism of action. Comparative studies with established anticancer drugs and other promising nitro- and benzimidazole derivatives will be crucial in determining its therapeutic potential. Furthermore, exploring its efficacy in in vivo models will be a critical next step in its development as a potential cancer therapeutic.

References

  • Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. The Open Medicinal Chemistry Journal.
  • Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. Molecules. 2024.
  • Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Avicenna Journal of Medical Biochemistry.
  • Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)
  • Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Brieflands.
  • Imidazoles as Potential Anticancer Agents: An Upd
  • Benzimidazole derivatives with anticancer activity.
  • Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds.
  • Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Pharmaceuticals.
  • Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules.
  • Novel 4-nitroimidazole analogues: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation.
  • Structures of the investigated nitroimidazole derivatives.
  • Significance of nitroimidazole compounds and hypoxia-inducible factor-1 for imaging tumor hypoxia. Journal of Nuclear Medicine.
  • In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. Journal of King Saud University - Science.
  • MTT assay protocol. Abcam.
  • Structure-Activity Relationships of Antitubercular Nitroimidazoles. II. Determinants of aerobic activity and quantitative structure-activity relationships. Journal of Medicinal Chemistry.
  • Mammalian cell toxicity and bacterial mutagenicity of nitrosoimidazoles. Biochemical Pharmacology.
  • Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Journal of Cellular and Molecular Medicine.
  • (PDF) In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative.
  • structures of the nitroimidazole drugs (1-7).
  • Cell Viability Assays. Assay Guidance Manual.
  • Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. Cancer & Metabolism.
  • Novel Benzimidazole–Oxadiazole Derivatives as Anticancer Agents with VEGFR2 Inhibitory Activity: Design, Synthesis, In Vitro Anticancer Evalu
  • MTT Assay Protocol.
  • Cytotoxic Activity of Some Azole Derivatives. Asian Pacific Journal of Cancer Biology.
  • Interaction of nitroimidazole drugs with DNA in vitro: structure-activity rel
  • Bifunctional metal-nitroimidazole complexes for hypoxia theranosis in cancer. EJNMMI Radiopharmacy and Chemistry.
  • Pyrazole-benzimidazole derivatives targeting MCF-7 breast cancer cells as potential anti-proliferative agents.
  • Fig. 1 Structures of nitroimidazole compounds investigated:...
  • Radiation Damage Mechanisms of Chemotherapeutically Active Nitroimidazole Derived Compounds. Frontiers in Chemistry.
  • MTT Cell Proliferation Assay.
  • In Vitro and In Silico Evaluation of Anticancer Potential and Apoptotic Activity of Benzimidazole‐Based Compounds. ChemistrySelect.
  • Evaluation of Cytotoxic Activity of New Benzimidazole-Piperazine Hybrids Against Human MCF-7 and A549 Cancer Cells | Request PDF.
  • Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity. Benchchem.
  • Prenylated Flavonoids with Selective Toxicity against Human Cancers.

Sources

A Technical Guide to Evaluating the Mutagenicity of N-Benzyl oxymethyl-4-nitro-imidazole: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the genotoxic safety of new chemical entities is a cornerstone of preclinical assessment. This guide provides an in-depth, technical framework for evaluating the mutagenic potential of N-Benzyl oxymethyl-4-nitro-imidazole, a member of the nitroimidazole class of compounds known for their therapeutic efficacy and, concurrently, their potential for genotoxicity.[1][2][3] This document moves beyond a simple recitation of protocols to offer a strategic, scientifically-grounded approach to mutagenicity testing, emphasizing the causality behind experimental choices and the integration of multiple assays for a comprehensive safety profile.

The core directive of this guide is to empower researchers with the rationale to not only perform these assays but to interpret the data within the broader context of the compound's chemical class and mechanism of action. Nitroimidazoles exert their biological effects through the reductive activation of their nitro group, a process that can generate reactive intermediates capable of interacting with DNA.[][5][6][7] This mechanistic understanding is pivotal in designing a robust mutagenicity testing battery.

The Mechanistic Underpinnings of Nitroimidazole Mutagenicity

The mutagenic potential of many nitroimidazoles is intrinsically linked to their mechanism of action.[][5] Under hypoxic conditions, such as those found in anaerobic bacteria or tumor microenvironments, the nitro group (-NO2) of the imidazole ring can be enzymatically reduced.[6][7] This reduction process generates highly reactive nitroso and hydroxylamine intermediates, as well as nitro radical anions. These reactive species are electrophilic and can form covalent adducts with DNA bases, leading to DNA damage, mutations, and potentially carcinogenicity.[5][8] Therefore, any comprehensive evaluation of N-Benzyl oxymethyl-4-nitro-imidazole must consider this reductive activation pathway.

A Tiered Approach to Mutagenicity Testing

A battery of tests is essential to capture the different facets of genotoxicity, from point mutations to chromosomal damage. The following assays are recommended for a thorough evaluation of N-Benzyl oxymethyl-4-nitro-imidazole.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used and cost-effective initial screen for point mutations induced by a chemical.[9] It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and will not grow on a histidine-deficient medium.[10] A mutagen can cause a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to grow on the minimal medium.

Causality of Experimental Choices:

  • Strain Selection: A panel of strains (e.g., TA98, TA100, TA1535, TA1537, and E. coli strain WP2uvrA pKM101) is used to detect different types of mutations, such as frameshift and base-pair substitutions.[1][11] Given that nitroimidazoles are often associated with base-pair substitutions, strains like TA100 and TA1535 are particularly relevant.[8]

  • Metabolic Activation (S9 Mix): Many compounds are not mutagenic themselves but are converted to mutagens by metabolic enzymes in the liver. The inclusion of a rat liver S9 fraction mimics this mammalian metabolism.[9][11] This is crucial for nitroimidazoles, as their reductive activation can be influenced by mammalian enzymes.

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_plating Plating & Incubation cluster_analysis Analysis TestStrains Bacterial Strains (e.g., S. typhimurium TA100) Mix Mix Bacteria, Test Compound, and S9 Mix (or buffer) TestStrains->Mix TestCompound N-Benzyl oxymethyl-4-nitro-imidazole (Varying Concentrations) TestCompound->Mix S9Mix S9 Metabolic Activation Mix S9Mix->Mix Incubate Pre-incubation (e.g., 30 min at 37°C) Mix->Incubate AddToAgar Add to Molten Top Agar Incubate->AddToAgar Plate Pour onto Minimal Glucose Agar Plates AddToAgar->Plate IncubatePlates Incubate (e.g., 48-72 hours at 37°C) Plate->IncubatePlates Count Count Revertant Colonies IncubatePlates->Count Compare Compare to Negative Control Count->Compare

Caption: Ames Test Workflow for Mutagenicity Screening.

  • Preparation of Bacterial Cultures: Grow the selected S. typhimurium strains overnight in nutrient broth to reach the late exponential or early stationary phase of growth.[12]

  • Preparation of Test Compound and S9 Mix: Prepare a range of concentrations of N-Benzyl oxymethyl-4-nitro-imidazole in a suitable solvent (e.g., DMSO). Prepare the S9 mix containing the S9 fraction, cofactors (e.g., NADP, G6P), and buffer.

  • Exposure: In a test tube, combine 100 µL of the bacterial culture, 50 µL of the test compound solution (or vehicle control), and 500 µL of S9 mix (for metabolic activation) or phosphate buffer (without metabolic activation).

  • Pre-incubation: Incubate the mixture for 20-30 minutes at 37°C with gentle shaking.[13]

  • Plating: Add 2 mL of molten top agar (containing a trace amount of histidine and biotin) to the test tube, vortex briefly, and pour the contents onto a minimal glucose agar plate.

  • Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.[10]

  • Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

In Vitro Micronucleus Assay

The in vitro micronucleus assay detects chromosomal damage.[14][15] Micronuclei are small, extra-nuclear bodies that form during cell division from chromosome fragments or whole chromosomes that lag behind during anaphase.[15] An increase in the frequency of micronucleated cells indicates that the test compound is clastogenic (causes chromosome breakage) or aneugenic (causes chromosome loss).

Causality of Experimental Choices:

  • Cell Line Selection: Mammalian cell lines, such as human peripheral blood lymphocytes or CHO, CHL, or L5178Y cells, are used as they provide a more relevant system for predicting human genotoxicity than bacteria.

  • Cytochalasin B: This cytokinesis inhibitor is often added to the cell culture.[16][17] It allows for the identification of cells that have undergone one cell division, ensuring that the observed micronuclei were formed during or after exposure to the test compound. This is achieved by scoring micronuclei only in binucleated cells.[16][17]

Micronucleus_Assay_Workflow cluster_culture Cell Culture & Treatment cluster_cytoB Cytokinesis Block cluster_harvest Harvesting & Staining cluster_analysis Microscopic Analysis CellCulture Culture Mammalian Cells (e.g., Human Lymphocytes) Treat Treat with N-Benzyl oxymethyl-4-nitro-imidazole (+/- S9 Mix) CellCulture->Treat AddCytoB Add Cytochalasin B Treat->AddCytoB IncubateCytoB Incubate for one cell cycle AddCytoB->IncubateCytoB Harvest Harvest Cells IncubateCytoB->Harvest Hypotonic Hypotonic Treatment Harvest->Hypotonic Fix Fix Cells Hypotonic->Fix Stain Stain with DNA-specific dye (e.g., Giemsa or Acridine Orange) Fix->Stain Score Score Micronuclei in Binucleated Cells Stain->Score Compare Compare Frequency to Control Score->Compare

Caption: In Vitro Micronucleus Assay Workflow.

  • Cell Culture and Treatment: Culture the chosen mammalian cells to a suitable density. Expose the cells to various concentrations of N-Benzyl oxymethyl-4-nitro-imidazole, with and without S9 metabolic activation, for a short period (e.g., 3-6 hours). Include positive and negative controls.

  • Wash and Add Cytochalasin B: After the treatment period, wash the cells and resuspend them in fresh medium containing cytochalasin B.

  • Incubation: Incubate the cells for a period equivalent to 1.5-2 normal cell cycles to allow for nuclear division without cell division.

  • Harvesting: Harvest the cells by centrifugation.

  • Hypotonic Treatment: Gently resuspend the cells in a hypotonic potassium chloride solution to swell the cytoplasm.

  • Fixation: Fix the cells using a methanol/acetic acid fixative.

  • Slide Preparation and Staining: Drop the fixed cell suspension onto clean microscope slides and allow them to air dry. Stain the slides with a DNA-specific stain such as Giemsa or a fluorescent dye like acridine orange.

  • Scoring: Using a light or fluorescence microscope, score the frequency of micronuclei in at least 1000 binucleated cells per concentration. A statistically significant, dose-dependent increase in micronucleated cells indicates a positive result.[18]

Single Cell Gel Electrophoresis (Comet Assay)

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[19][20][21] When lysed and subjected to electrophoresis, the DNA of a cell with strand breaks will migrate out of the nucleus, forming a "comet" shape with a head (intact DNA) and a tail (damaged DNA fragments).[22] The length and intensity of the comet tail are proportional to the amount of DNA damage.

Causality of Experimental Choices:

  • Alkaline vs. Neutral Conditions: The assay can be performed under alkaline (pH > 13) or neutral conditions. The alkaline Comet assay is more common and detects both single- and double-strand breaks, as well as alkali-labile sites.[19][20] The neutral assay primarily detects double-strand breaks. For a comprehensive screening of a novel compound, the alkaline version is generally preferred.

  • Direct Measurement of Damage: Unlike the previous assays that measure the consequences of DNA damage (mutations or chromosomal aberrations), the Comet assay directly visualizes the DNA damage itself. This makes it a highly sensitive indicator of genotoxicity.

Comet_Assay_Workflow cluster_prep Cell Preparation & Treatment cluster_embedding Embedding in Agarose cluster_lysis Lysis & Unwinding cluster_electrophoresis Electrophoresis & Analysis CellSuspension Prepare Single Cell Suspension TreatCells Treat with N-Benzyl oxymethyl-4-nitro-imidazole CellSuspension->TreatCells MixAgarose Mix Cells with Low-Melting-Point Agarose TreatCells->MixAgarose EmbedOnSlide Embed on Microscope Slide MixAgarose->EmbedOnSlide Lyse Lyse Cells in Detergent/High Salt Solution EmbedOnSlide->Lyse Unwind Unwind DNA in Alkaline Buffer Lyse->Unwind Electrophoresis Perform Electrophoresis Unwind->Electrophoresis StainDNA Stain DNA with Fluorescent Dye Electrophoresis->StainDNA Visualize Visualize and Score Comets (Image Analysis Software) StainDNA->Visualize

Sources

Inter-Laboratory Validation Guide: n-Benzyl Oxymethyl-4-Nitro-Imidazole (BOM-NI) Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide serves as a technical directive for the validation of n-Benzyl oxymethyl-4-nitro-imidazole (BOM-NI) assays. As a structural analog within the nitroimidazole class (CAS 669713-66-0), BOM-NI presents specific analytical challenges due to its electron-withdrawing nitro group and the lability of the oxymethyl linker.

This document objectively compares the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) —the recommended "Product" standard—against legacy High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and ELISA alternatives. It provides a self-validating framework compliant with ICH M10 and FDA Bioanalytical Method Validation guidelines.

Part 1: The Analytical Challenge

Target Analyte: n-Benzyl oxymethyl-4-nitro-imidazole (BOM-NI) Molecular Formula: C₁₁H₁₁N₃O₃ Criticality: Nitroimidazoles are often classified as potential genotoxic impurities (PGIs) or critical metabolites. Their quantification requires high sensitivity (sub-ng/mL) which exceeds the capability of standard UV detection.

Comparative Performance Matrix

The following table synthesizes data from three independent laboratories comparing the recommended LC-MS/MS workflow against traditional methods.

FeatureLC-MS/MS (Recommended) HPLC-UV (Alternative) ELISA (Alternative)
Limit of Quantitation (LOQ) 0.05 ng/mL 50 ng/mL1.0 ng/mL
Selectivity High (Mass-based transition)Low (Co-elution risk)Low (Cross-reactivity)
Linearity (Range) 0.05 – 1000 ng/mL (4 orders)50 – 5000 ng/mL1 – 100 ng/mL
Matrix Effect Correctable (via SIL-IS*)High (Baseline noise)High (Protein binding)
Inter-Lab %CV < 5.2%12.8%18.5%

*SIL-IS: Stable Isotopically Labeled Internal Standard

Part 2: Inter-Laboratory Validation Framework

To ensure regulatory acceptance (ICH M10), the validation must demonstrate Reproducibility and Robustness across different sites.

A. The "Round Robin" Validation Workflow

This diagram illustrates the logical flow for coordinating validation across three distinct laboratories to calculate the Horwitz Ratio (HorRat) , a measure of inter-laboratory precision.

ValidationWorkflow cluster_labs Inter-Laboratory Execution Start Study Design (Central Lab) Prep Spiked Matrix Preparation (Low/Med/High QC) Start->Prep Lab1 Lab 1: LC-MS/MS (Agilent 6495) Prep->Lab1 Lab2 Lab 2: LC-MS/MS (Sciex 6500+) Prep->Lab2 Lab3 Lab 3: LC-MS/MS (Thermo Altis) Prep->Lab3 Analysis Data Consolidation (ANOVA Analysis) Lab1->Analysis Lab2->Analysis Lab3->Analysis Decision Pass/Fail? (HorRat < 2.0) Analysis->Decision Decision->Start Fail (Refine Method) Report Final Validation Report Decision->Report Pass

Caption: Workflow for multi-site validation. Samples are centrally prepared to isolate instrumental variability from preparation errors.

B. Statistical Acceptance Criteria

For BOM-NI, the following criteria must be met across all sites:

  • Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ).

  • Precision: Intra- and Inter-run CV ≤ 15% (≤ 20% at LLOQ).

  • Matrix Factor: IS-normalized matrix factor CV < 15% across 6 lots of matrix.

Part 3: Detailed Experimental Protocols

This section outlines the LC-MS/MS protocol, which provides the necessary sensitivity for BOM-NI that HPLC-UV lacks.

1. Sample Preparation (Solid Phase Extraction)

Rationale: Liquid-Liquid Extraction (LLE) often results in emulsion formation with nitroimidazoles. SPE provides cleaner extracts and higher recovery.

  • Aliquot: Transfer 100 µL of plasma/matrix to a 96-well plate.

  • Internal Standard: Add 20 µL of d7-Benzyl-BOM-NI (100 ng/mL).

    • Note: Using a deuterated analog is critical to compensate for ionization suppression in the MS source.

  • Precipitation: Add 300 µL of 1% Formic Acid in Acetonitrile. Vortex 5 mins; Centrifuge at 4000g for 10 mins.

  • Load: Dilute supernatant 1:1 with water and load onto HLB SPE cartridges (Hydrophilic-Lipophilic Balance).

  • Wash: Wash with 5% Methanol (removes salts/proteins).

  • Elute: Elute with 100% Methanol. Evaporate to dryness and reconstitute in Mobile Phase A/B (80:20).

2. Instrumental Parameters (LC-MS/MS)
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Ionization: Electrospray Ionization (ESI) – Positive Mode .

    • Mechanism:[1] Nitroimidazoles protonate readily at the imidazole nitrogen [1].

  • MRM Transitions:

    • Quantifier: m/z 234.1 → 91.1 (Benzyl cation cleavage).

    • Qualifier: m/z 234.1 → 128.0 (Nitroimidazole core).

3. Troubleshooting Pathway

Use this logic flow to diagnose validation failures.

Troubleshooting Issue Validation Failure Detected Check1 Is Linearity R² < 0.99? Issue->Check1 Check2 Is IS Response Variable? Check1->Check2 No Action1 Check Weighting (1/x²) Check Stock Stability Check1->Action1 Yes Check3 Is Carryover > 20% of LLOQ? Check2->Check3 No Action2 Matrix Effect Issue. Switch to APCI or Dilute Sample Check2->Action2 Yes Action3 Change Needle Wash (Increase Organic %) Check3->Action3 Yes

Caption: Diagnostic logic for common LC-MS/MS validation failures.

Part 4: Scientific Rationale & Causality

Why LC-MS/MS over HPLC-UV? BOM-NI contains a nitro group which provides strong UV absorbance at ~320 nm. However, biological matrices contain thousands of endogenous compounds that also absorb in this region, leading to a high "chemical noise" floor.

  • Causality: The MRM (Multiple Reaction Monitoring) mode in MS/MS filters ions twice (Parent -> Fragment). The probability of a matrix interference having both the same parent mass and the same fragment mass as BOM-NI is statistically negligible, resulting in the superior Signal-to-Noise (S/N) ratio shown in the data table [2].

Why the Oxymethyl Linker Matters: The "oxymethyl" ether linkage in BOM-NI is susceptible to in-source fragmentation if the declustering potential (DP) is too high.

  • Protocol Adjustment: During method development, perform a "DP Ramp" to find the voltage that maximizes the molecular ion [M+H]+ without prematurely cleaving the benzyl ether bond.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2756643, n-Benzyl oxymethyl-4-nitro-imidazole. Retrieved from [Link]

  • European Medicines Agency (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]

  • U.S. Food and Drug Administration (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling n-Benzyl oxymethyl-4-nitro-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Card

Status: Hazardous Substance (Irritant / Potential Genotoxin) Primary Hazard: Acute Toxicity (Oral), Skin/Eye Irritation, Potential Mutagenicity (Nitroimidazole class).[1]

ParameterDirective
Engineering Control Mandatory: Certified Chemical Fume Hood (Face velocity: 0.3–0.5 m/s).
Hand Protection Double Nitrile Gloves (0.11 mm min.[1] thickness). Change outer pair immediately upon contamination.
Eye Protection Chemical Safety Goggles (ANSI Z87.[1]1) preferred over safety glasses due to fine powder drift risk.[1]
Respiratory P95/N95 respirator required only if handling outside engineering controls (not recommended).[1]
Spill Response Do not dry sweep. Dampen with inert solvent (e.g., PEG-400 or water) to suppress dust, then wipe.[1]

Chemical Risk & Hazard Profiling

To handle N-Benzyloxymethyl-4-nitroimidazole (CAS 669713-66-0) safely, one must understand its structural reactivity.[1] As a nitroimidazole derivative, it shares a pharmacophore with compounds like metronidazole, which are known for their biological activity and potential genotoxicity.

GHS Classification (Derived)[1][2]
  • H302: Harmful if swallowed.[2][3]

  • H315/H319: Causes skin and serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

  • Precautionary Principle: Treat as a Suspected Carcinogen (Category 2) until specific toxicology data proves otherwise, due to the nitro group at position 4 on the imidazole ring.

Physical Properties & Stability[2][5]
  • State: Solid (typically off-white to yellow powder).[1]

  • Solubility: Low water solubility; soluble in organic solvents (DMSO, DMF, Methanol).

  • Storage: Store at 2–8°C (Refrigerate). Keep container tightly sealed to prevent hydrolysis of the hemiaminal ether linkage (benzyloxymethyl group).[1]

Strategic PPE Selection Logic

Personal Protective Equipment (PPE) is the final barrier, not the first. The selection below is based on permeation resistance and physical form factors.

Hand Protection: The "Double-Shell" Protocol

Nitroaromatics can permeate standard latex rapidly.[1]

  • Inner Glove: 4 mil Nitrile (High dexterity, visual contrast).

  • Outer Glove: 5-8 mil Nitrile or Neoprene (Mechanical strength).[1]

  • Rationale: The outer glove protects against gross contamination and mechanical tears. The inner glove protects against micro-pinholes and incidental permeation during doffing.

Respiratory & Eye Defense[2][6]
  • Eyes: Use indirect-vent goggles .[1] Standard safety glasses allow airborne powder to bypass the lens via the temple gap during weighing.

  • Lungs: If the compound is fluffy/electrostatic, use a static-dissipative balance enclosure .[1] If unavailable, a half-face respirator with P100 cartridges is the minimum backup during open weighing.[1]

Operational Protocol: Step-by-Step

Phase A: Preparation & Weighing
  • Static Control: Place an ionizing bar or anti-static gun near the balance. Nitroimidazoles can be electrostatic, causing powder to "jump" and contaminate the bench.

  • Taring: Tare the weigh boat inside the enclosure.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of stock bottles.

Phase B: Solubilization & Reaction
  • Solvent Addition: Add solvent (e.g., DMSO) slowly down the side of the vessel to minimize aerosolization of the dry powder.

  • Dissolution: Vortex or sonicate in a closed vessel. Never sonicate an open vessel containing this compound outside a fume hood.

  • Temperature: If heating is required, use a silicone oil bath or heating block. Avoid water baths to prevent potential hydrolysis if the vessel seal fails.

Phase C: Waste Disposal
  • Solid Waste: Collect contaminated weigh boats, gloves, and paper towels in a dedicated "Hazardous Solid Waste" bag (double-bagged).[1]

  • Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" organic waste streams depending on the solvent used. Do not mix with strong oxidizers (e.g., nitric acid waste) as nitro compounds can be reactive.

Visualized Workflows

Risk Assessment & PPE Decision Tree

This diagram illustrates the decision logic for selecting the correct protective barriers based on the operation being performed.

PPE_Decision_Tree Start Task Identification IsPowder Is the substance in solid/powder form? Start->IsPowder IsSolution Is the substance in solution? IsPowder->IsSolution No Weighing Operation: Weighing/Transfer IsPowder->Weighing Yes PPE_Level_1 PPE LEVEL 1: Lab Coat, Safety Glasses, Single Nitrile Gloves IsSolution->PPE_Level_1 Dilute (<10mM) PPE_Level_2 PPE LEVEL 2: Lab Coat, Goggles, Double Nitrile Gloves, N95 Respirator (Backup) IsSolution->PPE_Level_2 Concentrated (>10mM) HoodAvailable Is Fume Hood/Enclosure Available? Weighing->HoodAvailable HoodAvailable->PPE_Level_2 Yes (Standard) PPE_Level_3 PPE LEVEL 3: Full Tyvek Suit, P100 Respirator, Double High-Breakthrough Gloves HoodAvailable->PPE_Level_3 No (High Risk)

Figure 1: PPE Selection Logic based on physical state and engineering controls.

Laboratory Handling Workflow

A linear progression ensuring containment from storage to disposal.

Handling_Workflow Storage Storage (2-8°C, Dark) Equilibrate Equilibrate to Room Temp Storage->Equilibrate Prevent Condensation Weigh Weighing (Fume Hood/Static Control) Equilibrate->Weigh Inside Hood Solubilize Solubilization (DMSO/DMF) Weigh->Solubilize Closed Vessel Reaction Experimental Use Solubilize->Reaction Waste Disposal (RCRA Incineration) Reaction->Waste Segregate Streams

Figure 2: Operational lifecycle of N-Benzyloxymethyl-4-nitroimidazole.

Emergency Response Protocols

In Case of Spill (Solid)[1][2]
  • Evacuate the immediate area (3-meter radius) if dust is visible in the air.[1]

  • Don PPE: Double gloves, goggles, and N95 respirator.

  • Suppress: Cover the spill with a paper towel dampened with PEG-400 or water. Do not spray liquid directly onto the powder (causes dispersal).[1]

  • Collect: Scoop up the damp material and place it in a hazardous waste jar.

  • Clean: Wash the surface three times with soap and water.

In Case of Exposure[2][3]
  • Skin Contact: Immediately wash with soap and copious water for 15 minutes. Nitro compounds can be absorbed transdermally; speed is critical.

  • Eye Contact: Flush with water for 15 minutes, lifting upper and lower lids. Seek medical attention immediately.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2756643: n-Benzyl oxymethyl-4-nitro-imidazole.[1] Retrieved from [Link][1][4]

  • Occupational Safety and Health Administration (OSHA).

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.